molecular formula C7H6O2 B7760847 4-Hydroxybenzaldehyde CAS No. 65581-83-1

4-Hydroxybenzaldehyde

Cat. No.: B7760847
CAS No.: 65581-83-1
M. Wt: 122.12 g/mol
InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Description

4-hydroxybenzaldehyde is a hydroxybenzaldehyde that is benzaldehyde substituted with a hydroxy group at position C-4. It has a role as a plant metabolite, a mouse metabolite and an EC 1.14.17.1 (dopamine beta-monooxygenase) inhibitor.
This compound is a natural product found in Spiranthes vernalis, Rhinacanthus nasutus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H
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InChI Key

RGHHSNMVTDWUBI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C=O)O
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Molecular Formula

C7H6O2
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Related CAS

65581-83-1
Record name Benzaldehyde, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID8059552
Record name p-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour
Record name p-Hydroxybenzaldehyde
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Boiling Point

310.00 to 311.00 °C. @ 760.00 mm Hg
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Solubility

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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CAS No.

123-08-0, 201595-48-4
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Record name 4-HYDROXYBENZALDEHYDE
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Melting Point

117 °C
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Foundational & Exploratory

4-Hydroxybenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxybenzaldehyde: From Core Structure to Advanced Applications

Introduction

This compound (4-HBA), also commonly known as p-hydroxybenzaldehyde, is an aromatic organic compound that serves as a cornerstone intermediate in a vast array of chemical syntheses.[1] Its deceptively simple structure, featuring a benzene ring substituted with both a hydroxyl and a formyl (aldehyde) group at the para position, belies a rich and versatile reactivity profile.[2][3] This dual functionality makes 4-HBA an exceptionally valuable building block in the pharmaceutical, fragrance, polymer, and agrochemical industries.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of this compound. It moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identification

The unique properties of this compound stem directly from its molecular architecture. The hydroxyl group (-OH) acts as an activating, ortho-para directing group in electrophilic aromatic substitution, while also providing a site for etherification and esterification.[3] The aldehyde group (-CHO) is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol.[1][3]

Key identifiers for this compound are crucial for regulatory compliance, procurement, and literature searches.

  • IUPAC Name : this compound[5][6]

  • CAS Number : 123-08-0[7][8]

  • Molecular Formula : C₇H₆O₂[2][4]

  • Molecular Weight : 122.12 g/mol [2][3]

  • SMILES : O=Cc1ccc(O)cc1[7]

  • InChI Key : RGHHSNMVTDWUBI-UHFFFAOYSA-N[5][7]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of 4-HBA's physical and spectroscopic properties is fundamental for its handling, purification, and characterization.

Physicochemical Data

The compound typically appears as a white to light yellow or brown crystalline powder with a faint, sweet, or nutty odor.[1][2][9] Its properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to light brown crystalline powder[2][3][9]
Molecular Weight 122.12 g/mol [2][5]
Melting Point 115-118 °C[2][3][7]
Boiling Point 310-311 °C (at 760 mmHg)[5][7]
Water Solubility Slightly soluble (~13 g/L at 30 °C)[4][7]
Organic Solvent Solubility Soluble in ethanol, ether, acetone, chloroform[2][3][9]
Density ~1.129 - 1.226 g/cm³[3][7][9]
pKa 7.61 (at 25 °C)[4][7]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 4-HBA.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic group.[2][3] A strong, sharp peak appears around 1680-1700 cm⁻¹, corresponding to the C=O stretching of the conjugated aldehyde.[2][3] C=C stretching vibrations from the aromatic ring are observed in the 1400-1600 cm⁻¹ range.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aldehyde proton (CHO) typically appears as a distinct singlet far downfield, around 9-10 ppm.[2][3] The aromatic protons on the benzene ring resonate between 6-8 ppm, often showing a characteristic splitting pattern for a 1,4-disubstituted ring.[2][5] The phenolic hydroxyl proton (-OH) signal can be found between 4-5 ppm, though its position can vary with solvent and concentration.[2][3]

    • ¹³C NMR : The aldehyde carbonyl carbon gives a signal in the 190-200 ppm region.[3] The aromatic carbons appear in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most shielded.[3][5]

Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and economic scalability.

Oxidation of p-Cresol (4-Hydroxytoluene)

One of the most direct and common methods involves the oxidation of p-cresol.[2][3] This approach is conceptually straightforward but requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid (4-hydroxybenzoic acid).

  • Causality : The methyl group of p-cresol is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder ones like manganese dioxide (MnO₂) can be employed.[2] The selection of the oxidant and reaction conditions (temperature, solvent) is critical to selectively stop the oxidation at the aldehyde stage.

G cluster_synthesis Synthesis cluster_purification Purification start Start: p-Cresol (4-Hydroxytoluene) dissolve Dissolve in appropriate solvent (e.g., water/organic mix) start->dissolve oxidize Slowly add oxidizing agent (e.g., MnO₂) with temperature control dissolve->oxidize quench Quench reaction (e.g., with Na₂SO₃) oxidize->quench extract Extract crude product with organic solvent quench->extract Crude Product wash Wash organic layer (e.g., with brine) extract->wash dry Dry over Na₂SO₄ and filter wash->dry recrystallize Recrystallize from hot solvent (e.g., water/ethanol) dry->recrystallize final Final Product: Pure this compound recrystallize->final

Caption: General workflow for synthesis and purification of 4-HBA via p-cresol oxidation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides a classic method for the ortho-formylation of phenols. While it typically yields the ortho-isomer (salicylaldehyde) as the major product, the para-isomer (4-HBA) is also formed and can be separated.[10][11]

  • Mechanism Insight : This reaction involves the generation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion attacks the electrophilic carbene. Subsequent hydrolysis of the dichloromethyl group attached to the ring yields the aldehyde.[11] Modifications using certain amines can increase the yield of the para-isomer.[10]

Experimental Protocol: Oxidation of p-Cresol
  • Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve p-cresol in a suitable solvent mixture (e.g., aqueous acetic acid).

  • Oxidation : Prepare a solution or slurry of the chosen oxidizing agent (e.g., chromium trioxide in acetic acid). Add the oxidant dropwise to the p-cresol solution while vigorously stirring and maintaining the temperature below a critical threshold (e.g., < 35°C) using an ice bath to prevent over-oxidation.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding a reducing agent like sodium bisulfite to destroy excess oxidant. Extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hot solvent like water or an ethanol/water mixture to yield pure crystals of this compound.[2]

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of 4-HBA is derived from the independent and cooperative reactivity of its two functional groups.

Reactions of the Aldehyde Group
  • Oxidation : The aldehyde can be easily oxidized to 4-hydroxybenzoic acid using common oxidants like potassium permanganate or silver oxide (Tollens' reagent).[1][3] This is a key step in producing parabens.

  • Reduction : The aldehyde can be reduced to 4-hydroxybenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1][3]

  • Nucleophilic Addition/Condensation : It undergoes condensation reactions with amines to form Schiff bases (imines) and participates in reactions like the Wittig and Claisen-Schmidt condensations.[3][12]

Reactions of the Hydroxyl Group
  • Etherification (e.g., Williamson Synthesis) : The phenolic proton is acidic and can be deprotonated with a base (e.g., K₂CO₃) to form a phenoxide, which acts as a nucleophile to form ethers. A prominent example is its methylation to produce 4-methoxybenzaldehyde (anisaldehyde), another important fragrance compound.[3][13]

  • Esterification : It can be esterified, typically after conversion to a more reactive phenoxide, to form various esters.

The Dakin Oxidation

The Dakin oxidation is a noteworthy reaction where 4-HBA is converted to hydroquinone (benzene-1,4-diol).[7]

  • Trustworthiness of Protocol : This reaction is a self-validating system where the substrate's structure dictates the outcome. It involves the nucleophilic attack of a hydroperoxide anion (from H₂O₂ in base) on the aldehyde's carbonyl carbon, followed by rearrangement and hydrolysis. The para-hydroxyl group is essential for the migratory aptitude that drives the reaction, making it a reliable transformation for ortho- and para-hydroxybenzaldehydes.

G cluster_mech Dakin Oxidation Mechanism start 4-HBA + H₂O₂/Base intermediate1 Peroxyhemiacetal Intermediate start->intermediate1 Nucleophilic Attack rearrangement Aryl Migration (Rate-Determining Step) intermediate1->rearrangement intermediate2 Formate Ester of Hydroquinone rearrangement->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis product Hydroquinone + Formate hydrolysis->product

Caption: Simplified reaction pathway for the Dakin oxidation of 4-HBA.

Applications in Drug Development and Research

This compound is a linchpin intermediate, connecting basic chemical feedstocks to complex, high-value molecules.[1][12]

Pharmaceutical Synthesis

Its role as a precursor is critical in the production of several Active Pharmaceutical Ingredients (APIs).[12]

  • Antibiotics : 4-HBA is a key starting material for synthesizing 4-hydroxyphenylglycine, an essential side-chain precursor for the semi-synthetic penicillins, most notably Amoxicillin.[9][12] It is also used in the synthesis of the antibacterial agent Trimethoprim.[9][14]

  • Other APIs : It serves as an intermediate in the production of drugs such as the beta-blocker Esmolol and the vasodilator Bezafibrate.[4][9]

Flavors and Fragrances

Beyond pharmaceuticals, 4-HBA is integral to the flavor and fragrance industry.[1]

  • Vanillin Synthesis : It is an important intermediate in some synthetic routes to vanillin (4-hydroxy-3-methoxybenzaldehyde), one of the world's most popular flavoring agents.[1]

  • Anisaldehyde and Raspberry Ketone : Through methylation, it yields anisaldehyde, and through other multi-step syntheses, it can be converted to raspberry ketone, another significant fragrance compound.[9][15]

Biological and Research Applications

Recent research has uncovered direct biological activities of 4-HBA, expanding its relevance.

  • Antioxidant and Anti-inflammatory Properties : Studies have shown that 4-HBA possesses antioxidant properties, capable of scavenging free radicals and reducing oxidative stress.[15][16] This has led to investigations into its potential for treating conditions associated with oxidative damage.[3][16]

  • Enzyme Inhibition : It is used in biochemical research to study the inhibition of specific enzymes, which is a crucial aspect of early-stage drug discovery.[3]

  • Wound Healing : Some in vitro and in vivo studies have suggested that 4-HBA can promote wound healing by accelerating keratinocyte cell migration.[12][15]

G cluster_pharma Pharmaceuticals cluster_fragrance Flavors & Fragrances cluster_research Biological Research hba This compound (4-HBA) hpg 4-Hydroxyphenylglycine hba->hpg tmp Trimethoprim hba->tmp esmolol Esmolol hba->esmolol vanillin Vanillin hba->vanillin anisaldehyde Anisaldehyde hba->anisaldehyde antiox Antioxidant Studies hba->antiox wound Wound Healing Research hba->wound enzyme Enzyme Inhibition hba->enzyme amox Amoxicillin hpg->amox

Caption: Application pathways originating from this compound.

Safety, Handling, and Storage

While this compound is of low to moderate toxicity, proper handling is essential in a laboratory or industrial setting.[4]

  • Hazards : It is classified as an irritant, particularly to the eyes, skin, and respiratory system.[17]

  • Handling : Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust particles.[4]

  • Storage : 4-HBA is sensitive to air and light and can gradually oxidize over time.[2] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen, to maintain its purity.[18]

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a versatile and indispensable platform molecule. Its dual functionality, well-understood reactivity, and established synthetic pathways make it a critical component in the production of life-saving drugs, ubiquitous consumer products, and novel research compounds. For scientists and developers, a deep appreciation of the chemistry of 4-HBA is not merely academic—it is a key to unlocking innovations across multiple scientific disciplines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Beam Organics. (n.d.). This compound: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • LookChem. (2024, July 12). This compound: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (n.d.). This compound For Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Synthesis of this compound from phenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

Sources

The Ubiquitous Presence of 4-Hydroxybenzaldehyde in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybenzaldehyde (4-HBA) is a naturally occurring phenolic aldehyde found across a diverse range of plant species. This guide provides an in-depth technical overview of its presence in plants, from its biosynthesis via the shikimic acid pathway to its ecological significance. We will delve into established methodologies for the extraction, isolation, and quantification of 4-HBA from plant matrices, with a focus on providing actionable protocols for researchers. Furthermore, this document will explore the compound's significant biological activities and its applications in the pharmaceutical, flavor, and fragrance industries. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the natural world and its potential for scientific and commercial exploration.

Introduction: The Significance of this compound

This compound (IUPAC name: this compound), a white to pale yellow crystalline solid, is an aromatic organic compound with the chemical formula C₇H₆O₂.[1] As a derivative of benzaldehyde with a hydroxyl group at the para position, it belongs to the class of hydroxybenzaldehydes.[2][3] This compound is a key contributor to the flavor and aroma of many natural products, most notably vanilla.[4] Beyond its sensory properties, 4-HBA serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and antiseptics, as well as in the fragrance industry.[1] Its natural occurrence and diverse biological activities, such as antioxidant and anti-inflammatory effects, have made it a subject of significant scientific interest.[5]

Natural Occurrence and Biosynthesis in Plants

This compound is widely distributed throughout the plant kingdom. It is a major active constituent of the orchid Gastrodia elata, which has a long history of use in traditional Chinese medicine.[6] The compound is also found in other orchids, such as Galeola faberi and Vanilla orchids, where it contributes to the characteristic vanilla flavor.[3][4] Furthermore, it has been identified in carrots (Daucus carota), and is present in various fruits and foods, including cherries, grapes, papayas, tomatoes, peanuts, and tea.[3][4]

The Shikimic Acid Pathway: A Gateway to Aromatic Compounds

The biosynthesis of this compound in plants originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids and other phenolic compounds.[5] This pathway commences with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of enzymatic reactions, DAHP is converted to chorismate, a critical branch-point intermediate.

Shikimic_Acid_Pathway_to_4-HBA PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase HBA4 4-Hydroxybenzoate Chorismate->HBA4 Chorismate-pyruvate lyase HBAL This compound HBA4->HBAL Carboxylate reductase

Caption: Biosynthetic pathway of this compound from primary metabolites.

From chorismate, the pathway to this compound involves the action of chorismate-pyruvate lyase, which catalyzes the conversion of chorismate to 4-hydroxybenzoate (4-HBA). Subsequently, a carboxylate reductase enzyme reduces the carboxylic acid group of 4-hydroxybenzoate to an aldehyde, yielding this compound.

Ecological Roles of this compound in Plants

In the intricate web of plant-environment interactions, this compound plays a significant role as an allelochemical. Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors.[7] As a phenolic compound, this compound can be exuded from roots or leached from plant tissues, influencing the surrounding soil microbiome and the growth of competing plant species.[7] This allelopathic activity is a crucial component of a plant's defense strategy, helping it to secure resources and deter herbivores and pathogens.[8][9]

Methodologies for Extraction, Isolation, and Quantification

The accurate study of this compound from plant sources necessitates robust and validated analytical methods. This section provides a technical guide to the extraction, isolation, and quantification of this important metabolite.

Extraction and Isolation from Plant Material

The choice of extraction method and solvent is critical for the efficient recovery of this compound. A general workflow for its extraction and isolation is presented below.

Extraction_Workflow Start Plant Material (Dried and Powdered) Extraction Extraction (e.g., Maceration, Sonication, Soxhlet) Start->Extraction Solvent (e.g., Methanol, Ethanol) Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis

Caption: General workflow for the extraction and analysis of 4-HBA.

Step-by-Step Protocol for Extraction and Isolation:

  • Sample Preparation: Plant material should be dried to a constant weight and finely powdered to increase the surface area for extraction.

  • Solvent Selection: Polar solvents such as methanol, ethanol, or a mixture of alcohol and water are effective for extracting phenolic compounds like this compound.[10] The choice of solvent may need to be optimized depending on the specific plant matrix.

  • Extraction Technique:

    • Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.

    • Sonication: Ultrasound-assisted extraction can enhance the extraction efficiency by disrupting cell walls. The sample is immersed in the solvent and subjected to ultrasonic waves for a shorter duration (e.g., 30-60 minutes).

    • Soxhlet Extraction: This continuous extraction method is highly efficient but may not be suitable for thermolabile compounds.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of this compound in plant extracts.[4] A typical reverse-phase HPLC method is outlined below.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

Step-by-Step Protocol for HPLC Quantification:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase to a known volume. The final concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications.

  • Antioxidant Activity: As a phenolic compound, 4-HBA can scavenge free radicals and reduce oxidative stress.[5]

  • Anti-inflammatory Effects: It has been shown to possess anti-inflammatory properties.

  • Anti-angiogenic and Anti-nociceptive Activities: Studies have demonstrated its potential to inhibit the formation of new blood vessels and to reduce pain.

  • Anticonvulsant Properties: this compound has shown inhibitory effects on GABA transaminase, suggesting potential as an anticonvulsant.[6]

  • Potential Anticancer Agent: Some research indicates that benzaldehyde-related compounds may inhibit cell migration and proliferation, suggesting a potential role in cancer therapy.[5]

These activities underscore the potential of this compound as a lead compound for the development of new therapeutic agents.

Conclusion

This compound is a versatile and widely distributed plant metabolite with significant implications for both the plant's life and for human applications. Its biosynthesis via the well-characterized shikimic acid pathway and its diverse ecological roles highlight its importance in plant biology. The methodologies for its extraction, isolation, and quantification are well-established, enabling further research into its natural occurrence and biological activities. With its proven antioxidant, anti-inflammatory, and other pharmacological properties, this compound continues to be a promising natural product for the development of new drugs, flavors, and fragrances.

References

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  • Waters. (2008, November 5). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Retrieved from [Link]

  • R Discovery. (2016, October 13). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of this compound | Request PDF. Retrieved from [Link]

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  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde.
  • PubMed. (2018, September 20). Rational engineering of the shikimate and related pathways in Corynebacterium glutamicum for 4-hydroxybenzoate production. Retrieved from [Link]

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  • Annual Reviews. (2021, August 10). The Ecological Importance of Allelopathy. Retrieved from [Link]

  • PMC - NIH. (n.d.). Allelochemicals and Signaling Chemicals in Plants. Retrieved from [Link]

  • International Journal of Environment and Climate Change. (2023, October 31). Role of Allelopathy in Plant Disease Management. Retrieved from [Link]

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Physicochemical Properties of 4-Hydroxybenzaldehyde: The Foundation of its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the pharmaceutical and flavor industries. Understanding its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This document delves into the theoretical underpinnings of its solubility, presents quantitative data, and provides a detailed experimental protocol for its determination.

This compound, also known as p-hydroxybenzaldehyde, is a white to light yellow crystalline powder[1][2]. Its chemical structure, featuring a benzene ring substituted with both a hydroxyl (-OH) and an aldehyde (-CHO) group, dictates its physical and chemical behavior[2][3].

PropertyValueSource
Molecular FormulaC₇H₆O₂[1][2]
Molecular Weight122.12 g/mol [1][2]
Melting Point115-118 °C[1][2]
Boiling Point191-192 °C[1][2]
Density1.226 g/cm³[1][2]
AppearanceWhite to light yellow crystalline powder[1][2]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group) allows for strong intermolecular hydrogen bonding in the solid state, contributing to its relatively high melting point. These functional groups are also central to its solubility in different solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil Stir at constant temperature for 24h prep2->equil sample1 Allow to settle (2h) equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Sources

An In-depth Technical Guide to the Biological Activities of 4-Hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 4-hydroxybenzaldehyde and its derivatives. As a pivotal scaffold in medicinal chemistry, these compounds have demonstrated significant potential across various therapeutic areas. This document delves into the mechanistic underpinnings of their bioactivities, offers detailed protocols for their evaluation, and presents a logical framework for understanding their structure-activity relationships.

Introduction: The Versatility of the this compound Scaffold

This compound (4-HBA) is a naturally occurring phenolic aldehyde found in various plants, including the orchid Gastrodia elata.[1] Its simple yet reactive structure, featuring a hydroxyl group and an aldehyde moiety on a benzene ring, makes it an ideal starting point for chemical modifications. These modifications, such as oxidation of the aldehyde, methylation of the hydroxyl group, or condensation with amines to form Schiff bases, give rise to a vast library of derivatives with a wide spectrum of biological activities.[2][3] The inherent antioxidant properties of the phenolic hydroxyl group, coupled with the diverse functionalities that can be introduced, have positioned 4-HBA derivatives as promising candidates for drug discovery and development.[1][3]

This guide will explore the key biological activities of these derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Each section will provide a mechanistic rationale, supported by experimental evidence and detailed protocols for in vitro evaluation.

Antioxidant Activity: Scavenging Free Radicals and Mitigating Oxidative Stress

The phenolic hydroxyl group in this compound and its derivatives is a key determinant of their antioxidant activity.[1] These compounds can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidative stress that contribute to various chronic diseases.[1][3]

Mechanism of Action

The primary mechanism of antioxidant action involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, resulting in a more stable phenoxyl radical. The stability of this resulting radical, often enhanced by resonance delocalization across the benzene ring, is crucial for the antioxidant efficacy of the compound. Furthermore, some derivatives can chelate metal ions, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals. The protective effect of 4-HBA against H2O2-induced oxidative stress has been demonstrated through the activation of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

Experimental Evaluation of Antioxidant Activity

This widely used and technically simple assay quantifies the ability of a compound to scavenge the stable DPPH free radical.[4] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

Protocol: DPPH Radical Scavenging Assay [5]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or reference standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a chromogenic agent, which is quantified spectrophotometrically.

Protocol: FRAP Assay [5]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound or a standard (e.g., FeSO₄) to 300 µL of the FRAP reagent.

  • Measurement:

    • Measure the absorbance at 593 nm after a short incubation period (typically 4-6 minutes).

  • Calculation:

    • Construct a standard curve using known concentrations of FeSO₄.

    • Express the FRAP value of the sample in terms of µM Fe²⁺ equivalents.

Structure-Activity Relationship Insights

The antioxidant activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy and hydroxyl groups, generally enhance antioxidant capacity by increasing the stability of the phenoxyl radical.[6] Conversely, electron-withdrawing groups can diminish this activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[7] this compound and its derivatives have demonstrated notable anti-inflammatory properties, primarily by modulating key inflammatory mediators and signaling pathways.[8][9]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to:

  • Inhibit Pro-inflammatory Enzymes: Derivatives of this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[8][9]

  • Suppress Inflammatory Cytokine Production: These compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]

  • Modulate Signaling Pathways: this compound derivatives have been shown to interfere with inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11]

Experimental Evaluation of Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation.[12] This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[12][13]

Protocol: Inhibition of Protein (BSA) Denaturation Assay [14]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations.

  • Incubation:

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 57°C for 30 minutes.

  • Measurement:

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

    • Measure the turbidity (absorbance) at 660 nm.

  • Calculation:

    • Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • Diclofenac sodium is commonly used as a reference standard.

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane.[14] The prevention of heat-induced hemolysis of HRBCs is used as a measure of anti-inflammatory activity.[14]

Protocol: HRBC Membrane Stabilization Assay [14]

  • HRBC Suspension Preparation:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

    • Prepare a 10% (v/v) suspension of packed cells in isosaline.

  • Assay Procedure:

    • Mix 1 mL of the test compound at various concentrations with 1 mL of the HRBC suspension.

    • Incubate at 37°C for 30 minutes.

    • Induce hemolysis by heating at 56°C for 30 minutes.

  • Measurement:

    • Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(OD_sample / OD_control) x 100] where OD_sample is the optical density of the sample and OD_control is the optical density of the control (without the test compound).

Visualization of Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB HBA_Derivative 4-HBA Derivative HBA_Derivative->MAPK HBA_Derivative->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK->Pro_inflammatory_Mediators Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Mediators NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Inhibition of pro-inflammatory signaling pathways by 4-HBA derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The presence of the phenolic hydroxyl group is often crucial for this activity.[15][16]

Mechanism of Action

The antimicrobial action of these compounds is believed to involve several mechanisms, including:

  • Disruption of Cell Membrane Integrity: Hydroxybenzaldehydes can interact with the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[15]

  • Inhibition of Enzyme Activity: These compounds can inhibit essential microbial enzymes, disrupting metabolic pathways necessary for survival. For instance, Schiff base derivatives of this compound have been identified as inhibitors of fungal chitin deacetylase, a key virulence factor.[17]

  • Interference with Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[18]

Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]

Protocol: Broth Microdilution Assay [21]

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the test compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationship Insights

The antimicrobial potency of this compound derivatives can be enhanced by the introduction of specific functional groups. For example, increasing the number of phenolic hydroxyl groups can lead to greater activity.[15] The formation of Schiff bases can also significantly modulate the antimicrobial spectrum and efficacy.

Anticancer Activity: Targeting Cancer Cell Proliferation and Survival

Emerging evidence suggests that derivatives of this compound possess anticancer properties, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.[1][22]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and can include:

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell proliferation.[22]

  • Inhibition of Angiogenesis: Certain derivatives have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

  • Inhibition of Cell Migration and Invasion: 4-HBA has been reported to inhibit cancer cell migration and proliferation.[1]

Experimental Evaluation of Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[23][24] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[25][26]

Protocol: MTT Assay for Cytotoxicity [27]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow for Anticancer Activity Screening

anticancer_workflow Start Start: Synthesized 4-HBA Derivatives Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanistic Studies (Western Blot for Protein Expression) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies End End: Identification of Lead Compound Mechanism_Studies->End

Caption: Workflow for screening the anticancer activity of 4-HBA derivatives.

Concluding Remarks and Future Directions

This compound and its derivatives represent a versatile class of compounds with a rich and diverse range of biological activities. Their inherent antioxidant properties, coupled with their ability to be readily modified, make them attractive scaffolds for the development of novel therapeutic agents. The in-depth understanding of their mechanisms of action and the application of robust in vitro screening assays, as detailed in this guide, are crucial for advancing these promising compounds from the laboratory to clinical applications.

Future research should focus on:

  • Expanding the chemical diversity of 4-HBA derivatives through innovative synthetic strategies.

  • Elucidating the precise molecular targets responsible for their biological effects.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety.

  • Exploring synergistic combinations with existing drugs to improve therapeutic outcomes.

By leveraging the knowledge and methodologies presented in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of this compound derivatives to address a wide range of human diseases.

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Thermochemical properties and stability of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Hydroxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (4-HBA) is a pivotal organic compound, serving as a fundamental building block in the synthesis of pharmaceuticals, polymers, and high-value fragrance compounds.[1] Its utility in drug development, particularly as a precursor to antibiotics like amoxicillin and as an intermediate for antibacterial agents, necessitates a profound understanding of its physical and chemical properties.[2][3] This guide provides a comprehensive analysis of the thermochemical properties and thermal stability of this compound, offering critical data and field-proven methodologies for researchers, process chemists, and drug development professionals. We will delve into key thermodynamic parameters, decomposition behavior, and the standard analytical techniques for their characterization, ensuring a foundation for safe, efficient, and scalable applications.

Core Physicochemical and Thermochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific or industrial context. For this compound, these properties dictate its behavior during storage, handling, and chemical reactions. The compound typically appears as a white to light beige or pale yellow crystalline powder with a faint, aromatic odor.[2][4][5][6]

Summary of Key Physicochemical and Thermochemical Data

The following table consolidates the essential quantitative data for this compound, compiled from critically evaluated sources.

PropertyValueUnitReference(s)
Molecular FormulaC₇H₆O₂-[7][8]
Molecular Weight122.12 g/mol [2][6]
Melting Point (Tₘ)115 - 118°C[2][5]
Boiling Point (Tₑ)310 - 311°C[6][9]
Density1.37 @ 20°Cg/cm³[4]
Flash Point174°C[4]
Decomposition Temperature> 225°C[4][10]
Enthalpy of Fusion (ΔfusH) 20.3 - 21.6kJ/mol[11]
Enthalpy of Sublimation (ΔsubH°) 98.2 - 102.5kJ/mol[11]
Enthalpy of Vaporization (ΔvapH) 72.3 @ 409 KkJ/mol[11]
Water Solubility7.77 @ 20°C; 13.8 @ 30.5°Cg/L[4]
Discussion of Thermochemical Parameters

The thermochemical data presented are crucial for process design and safety analysis.

  • Enthalpy of Fusion (ΔfusH) : This value represents the energy required to transition the compound from a solid to a liquid state at its melting point. It is a critical parameter for designing crystallization and melting processes, influencing energy consumption calculations. The NIST WebBook reports values of 20.3 and 21.6 kJ/mol.[11]

  • Enthalpy of Sublimation (ΔsubH°) : this compound can be sublimed at atmospheric pressure without decomposing, a property valuable for purification.[5][6] The enthalpy of sublimation, reported by NIST in the range of 98.2 to 102.5 kJ/mol, quantifies the energy required for this phase transition and is essential for developing and optimizing sublimation-based purification protocols.[11]

  • Enthalpy of Vaporization (ΔvapH) : This parameter is the energy needed to convert the liquid into a gas. It is fundamentally linked to the other phase change enthalpies, as dictated by Hess's Law. Understanding this value is key for any process involving distillation.

The relationship between these enthalpies provides a self-validating thermodynamic cycle, which is a cornerstone of chemical process modeling.

G cluster_0 Thermochemical State Transitions Solid Solid State Liquid Liquid State Solid->Liquid ΔH_fusion (20.3-21.6 kJ/mol) Gas Gaseous State Solid->Gas ΔH_sublimation (98.2-102.5 kJ/mol) Liquid->Gas ΔH_vaporization (~72.3 kJ/mol)

Fig 1: Relationship between enthalpies of phase change for 4-HBA.

Thermal Stability and Decomposition Profile

The stability of this compound is a primary concern for its storage and use in chemical synthesis, particularly at elevated temperatures.

  • General Stability : Under normal ambient conditions, this compound is a stable material.[4] However, long-term exposure to light and air can cause gradual oxidation and degradation, which can impact its purity.[2][12] Therefore, it should be stored in a cool, dry, and dark place.

  • Thermal Decomposition : The material undergoes thermal decomposition at temperatures above 225 °C.[4][10] This decomposition temperature is a critical upper limit for any manufacturing or purification process, such as distillation or melt crystallization, to avoid product loss and the formation of potentially hazardous byproducts.

  • Hazardous Reactions : this compound can react violently with strong oxidizing agents.[4][10] This incompatibility must be considered in process safety management, ensuring that such materials are not mixed, especially under conditions that could initiate a reaction.

Experimental Characterization Protocols

To ensure the quality and consistency of this compound, particularly in pharmaceutical applications, its thermochemical properties must be verified experimentally. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.

G cluster_workflow Thermal Analysis Workflow start Obtain 4-HBA Sample prep Sample Preparation (3-5 mg, hermetic Al pan) start->prep tga Thermogravimetric Analysis (TGA) (e.g., 25-300°C @ 10°C/min, N₂ atm) prep->tga dsc Differential Scanning Calorimetry (DSC) (e.g., 25-150°C @ 10°C/min, N₂ atm) prep->dsc tga_data Analyze TGA Data (Determine Onset of Decomposition, T_d) tga->tga_data dsc_data Analyze DSC Data (Determine Melting Point, T_m & Enthalpy of Fusion, ΔH_fus) dsc->dsc_data report Report Verified Properties tga_data->report dsc_data->report

Fig 2: Experimental workflow for thermal characterization of 4-HBA.
Protocol: Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss, indium/tin for temperature).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan. The use of a consistent sample mass is crucial for reproducibility.

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 15 minutes. This is critical to prevent premature oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond complete decomposition (e.g., 400 °C) at a controlled rate, typically 10 °C/min. A slower heating rate can provide better resolution of thermal events but extends the experiment time.

  • Data Analysis: Plot the sample mass as a function of temperature. The decomposition temperature is typically reported as the onset temperature of the major mass loss step, calculated using the tangent method on the derivative of the TGA curve.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔfusH).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard with a known melting point and enthalpy of fusion (e.g., Indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation prior to melting, which would invalidate the enthalpy measurement.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 150 °C).

  • Data Analysis:

    • Plot the heat flow versus temperature. The melting event will appear as an endothermic peak.

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in J/g, which is then converted to kJ/mol using the molecular weight of this compound.

Computational Chemistry Insights

In addition to experimental data, computational methods like Density Functional Theory (DFT) provide valuable insights into molecular stability and reactivity.

  • HOMO-LUMO Analysis : DFT studies have been used to analyze the electronic structure of this compound.[13] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests lower kinetic stability and higher chemical reactivity, which aligns with the compound's role as a versatile chemical intermediate.[13]

  • Molecular Electrostatic Potential (MESP) : MESP surfaces map the electrostatic potential onto the electron density surface of the molecule. For this compound, these maps reveal electron-rich regions (negative potential) around the carbonyl oxygen atom and electron-poor regions (positive potential) around the hydroxyl hydrogen.[13] This information is critical for predicting sites of nucleophilic and electrophilic attack, explaining the compound's reactivity profile in reactions like Schiff base formation or oxidation.[2][13]

Conclusion

This compound possesses a well-defined thermochemical profile that is essential for its application in research and industry. It is a thermally stable solid up to approximately 225 °C, above which it undergoes decomposition.[4][10] Its ability to sublime without decomposition presents a viable method for purification.[5][6] The enthalpies of fusion and sublimation are critical parameters for designing energy-efficient purification and processing steps.[11] A comprehensive understanding of these properties, verified through standard techniques like DSC and TGA, combined with insights from computational studies, enables the safe handling, effective utilization, and process optimization of this vital chemical intermediate in the development of new pharmaceuticals and advanced materials.

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An In-depth Technical Guide to 4-Hydroxybenzaldehyde: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxybenzaldehyde (4-HBA), a pivotal aromatic aldehyde with significant applications across the pharmaceutical, fine chemical, and materials science sectors. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the evolution of its synthesis, its diverse applications, and its biological significance. The content is structured to provide not just factual information, but also expert insights into the practical and theoretical aspects of working with this versatile molecule.

Historical Perspective: The Emergence of a Key Aromatic Intermediate

While the precise moment of its first isolation remains to be definitively pinpointed in historical records, the scientific exploration of this compound gained significant momentum in the late 19th century with the advent of modern organic chemistry. Early investigations into aromatic aldehydes and their derivatives laid the groundwork for its synthesis and characterization.[1] The development of foundational synthetic methodologies during this period was crucial in making this compound and other phenolic aldehydes accessible for further study and application.

A landmark in the history of this compound synthesis is the Reimer-Tiemann reaction , discovered by Karl Reimer and Ferdinand Tiemann in 1876. This reaction, which involves the ortho- and para-formylation of phenols, provided one of the first reliable methods for preparing hydroxybenzaldehydes.[2] Although the primary product is often the ortho-isomer (salicylaldehyde), the para-isomer, this compound, is also formed.[2] This reaction marked a significant step forward in the ability to selectively introduce functional groups onto the aromatic ring, paving the way for the synthesis of a wide range of substituted aromatic compounds.

Physicochemical and Spectroscopic Profile

This compound is a white to pale yellow crystalline solid with a characteristic almond-like odor.[1][3] Its unique molecular structure, featuring both a hydroxyl and an aldehyde group in a para-relationship on a benzene ring, dictates its physical and chemical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₆O₂[1][4]
Molecular Weight 122.12 g/mol [1][4][5]
Melting Point 115-118 °C[1]
Boiling Point 191-192 °C[1]
Density 1.226 g/cm³[1][3]
Water Solubility Sparingly soluble (13 g/L at 30 °C)[1][3]
Organic Solvent Solubility Soluble in ethanol, ether, chloroform, and acetone[1][3]
pKa 7.32
Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

  • ¹H NMR (DMSO-d6, 500 MHz): δ 9.79 (s, 1H, -CHO), 7.76 (d, J=8.5 Hz, 2H, Ar-H), 6.93 (d, J=8.5 Hz, 2H, Ar-H), ~10.5 (br s, 1H, -OH).[6]

  • ¹³C NMR (DMSO-d6, 125 MHz): δ 191.4 (C=O), 163.8 (C-OH), 132.6 (Ar-C), 128.9 (Ar-C-CHO), 116.3 (Ar-C).[6][7]

  • IR (KBr, cm⁻¹): A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration. A strong absorption peak around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. Peaks in the 1400-1600 cm⁻¹ range are attributed to the C=C stretching vibrations of the aromatic ring.[1]

  • Mass Spectrometry (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 122, with a significant fragment at m/z 121 due to the loss of a hydrogen atom from the aldehyde group.[5][8]

Synthesis Methodologies: From Classic Reactions to Industrial Processes

The synthesis of this compound has evolved from classic laboratory-scale reactions to highly optimized industrial processes. The choice of method often depends on factors such as desired purity, yield, cost-effectiveness, and environmental considerations.

The Reimer-Tiemann Reaction

As one of the earliest methods, the Reimer-Tiemann reaction involves the reaction of phenol with chloroform in the presence of a strong base.[9] This electrophilic aromatic substitution reaction proceeds via a dichlorocarbene intermediate. While it typically favors ortho-formylation, the para-isomer is also produced.[2]

  • Preparation: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Reaction: Heat the solution to approximately 60-70°C. Add chloroform dropwise to the stirred solution. An exothermic reaction will occur, and the mixture will turn a dark color.

  • Reflux: After the addition of chloroform is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid). This will neutralize the excess base and protonate the phenoxide.

  • Separation and Purification: The resulting mixture contains both ortho- and para-hydroxybenzaldehyde. The isomers can be separated by steam distillation, as the ortho-isomer is more volatile. This compound can then be isolated from the non-volatile residue and purified by recrystallization.[1]

The Gattermann Reaction

The Gattermann reaction provides an alternative route to phenolic aldehydes. It involves the formylation of phenols using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The reaction proceeds through the formation of a formimidoyl chloride intermediate, which then acts as the electrophile.[10]

Gattermann_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps HCN Hydrogen Cyanide (HCN) Intermediate Formimidoyl Chloride Intermediate HCN->Intermediate Reacts with HCl & AlCl₃ HCl Hydrogen Chloride (HCl) HCl->Intermediate AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Intermediate Phenol Phenol Aldimine Aldimine Intermediate Phenol->Aldimine Electrophilic Attack by Intermediate Intermediate->Aldimine Hydrolysis Hydrolysis Aldimine->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow of the Gattermann synthesis of this compound.

Industrial Production: Oxidation of p-Cresol

On an industrial scale, the catalytic oxidation of p-cresol is a widely used and economically viable method for the production of this compound.[1][4] This process typically involves the use of air or oxygen as the oxidant in the presence of a catalyst.[4]

  • Catalyst Preparation: A variety of catalysts can be employed, often based on transition metals like cobalt or manganese.[11]

  • Reaction Setup: A stirred autoclave reactor is charged with p-cresol, a suitable solvent (e.g., methanol), a base (e.g., sodium hydroxide), and the catalyst.[11]

  • Oxidation: The reactor is heated to the desired temperature (e.g., 60-80°C) and pressurized with oxygen or air. The reaction is carried out with vigorous stirring to ensure efficient mass transfer.[11]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • Purification: The product is isolated from the reaction mixture by acidification and extraction. Further purification is achieved through recrystallization or vacuum distillation to yield high-purity this compound.[1][11]

p-Nitrotoluene Oxidation-Reduction Method

Another significant industrial route involves the synchronous oxidation and reduction of p-nitrotoluene using sodium polysulfide.[4] This method is known for its high conversion rates and yields.[4][12] The process is followed by diazotization of the resulting p-aminobenzaldehyde and subsequent hydrolysis to yield this compound.[4][12]

Applications in Drug Development and Beyond

This compound is a versatile building block in organic synthesis, with its applications spanning pharmaceuticals, agrochemicals, fragrances, and polymers.[13][14]

Pharmaceutical Intermediate

The presence of both a hydroxyl and an aldehyde group makes 4-HBA a valuable precursor for a wide range of active pharmaceutical ingredients (APIs).[14][15]

  • Antibiotics: this compound is a key starting material in the synthesis of 4-hydroxyphenylglycine, which is a crucial side-chain precursor for the semi-synthetic penicillin, amoxicillin , and the antibacterial agent, trimethoprim .[9][15][16]

  • Other Therapeutic Agents: It serves as an intermediate in the production of various other drugs, including antihypertensive agents, anti-inflammatory drugs, and antimicrobial compounds.[13][14]

Amoxicillin_Synthesis HBA This compound HPG 4-Hydroxyphenylglycine HBA->HPG Multi-step Synthesis Amox Amoxicillin HPG->Amox Coupling 6-APA 6-Aminopenicillanic Acid 6-APA->Amox

Caption: Simplified synthetic pathway to Amoxicillin involving this compound.

Agrochemicals and Other Applications
  • Agrochemicals: It is used in the synthesis of certain herbicides and pesticides.[14]

  • Fragrances and Flavors: Due to its pleasant aroma, it is used in the formulation of perfumes and as a flavoring agent.[14]

  • Polymers: this compound is a precursor in the manufacture of phenolic resins and other polymers, contributing to enhanced thermal and mechanical properties.[13]

Biological Significance and Metabolic Pathways

This compound is not only a synthetic intermediate but is also found in various natural sources, including orchids like Gastrodia elata and in vanilla.[9] It is a metabolite in various organisms, from bacteria to humans.

Metabolic Fate

In biological systems, this compound can be metabolized through various pathways. One key enzyme involved is This compound dehydrogenase , which catalyzes its oxidation to 4-hydroxybenzoic acid.[17] This enzyme is found in organisms such as carrots (Daucus carota) and is involved in the degradation of toluene and xylene in bacteria.[17]

Metabolic_Pathway HBA This compound HBAcid 4-Hydroxybenzoic Acid HBA->HBAcid Oxidation HBA_DH This compound Dehydrogenase HBA_DH->HBAcid NADH NADH + H⁺ HBA_DH->NADH Product NAD NAD⁺ NAD->HBA_DH Co-substrate

Caption: Enzymatic oxidation of this compound to 4-Hydroxybenzoic acid.

Biological Activities and Signaling

Recent research has highlighted several biological activities of this compound:

  • Wound Healing: Studies have shown that 4-HBA can promote the migration and invasion of keratinocytes, accelerating acute wound healing through the activation of the Src/mitogen-activated protein kinase (MAPK) pathway.[12][18][19]

  • Neuromodulation: It has been identified as an active component in traditional medicines used for headaches and neurological disorders.[12][19]

  • Signaling Pathway Modulation: Research suggests that 4-HBA can activate the Sonic hedgehog (Shh) signaling pathway, which plays a role in cellular processes and may contribute to its therapeutic effects.[20] Benzaldehyde and its derivatives have also been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[21]

Conclusion and Future Outlook

This compound, a compound with a rich history rooted in the foundational discoveries of organic chemistry, continues to be a molecule of significant scientific and industrial importance. Its journey from early laboratory synthesis to large-scale industrial production underscores the continuous innovation in chemical manufacturing. For researchers and professionals in drug development, 4-HBA remains a critical and versatile building block, enabling the synthesis of a wide range of therapeutic agents. Furthermore, the expanding understanding of its own biological activities opens up new avenues for its potential therapeutic applications. As the fields of green chemistry and biocatalysis advance, we can anticipate the development of even more efficient and sustainable methods for the synthesis of this compound and its derivatives, further solidifying its role as a cornerstone of modern chemical science.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxybenzaldehyde via Catalytic Oxidation of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybenzaldehyde (HBA) is a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, liquid crystals, and flavoring agents like vanillin.[1][2] While several synthetic routes exist, the selective oxidation of p-cresol represents a highly efficient and economically viable approach.[2][3] This guide provides an in-depth analysis of the liquid-phase catalytic oxidation of p-cresol using molecular oxygen or air, focusing on the mechanistic principles, optimization of reaction parameters, and a detailed, field-proven experimental protocol. The methodologies described herein are designed for researchers and process chemists to achieve high conversion and selectivity, with a focus on robust and reproducible outcomes.

Introduction: The Strategic Importance of p-Cresol Oxidation

The conversion of a methyl group on an aromatic ring to an aldehyde is a fundamental transformation in organic synthesis. In the case of p-cresol, the presence of the activating hydroxyl group presents a unique challenge: preventing unwanted side reactions such as polymerization or oxidation of the benzene nucleus.[2] Traditional methods using stoichiometric oxidants like potassium permanganate or chromic acid are effective but generate significant amounts of hazardous inorganic waste.[1][3]

Catalytic aerobic oxidation has emerged as a greener and more sustainable alternative.[3] This process utilizes a catalyst, often based on transition metals like cobalt or copper/manganese, to activate molecular oxygen for the selective oxidation of the methyl group.[1][3][4] The reaction is typically performed in a basic medium, which plays a crucial role in the reaction mechanism and selectivity.[2][4]

Mechanistic Insights: The Role of Catalyst and Base

The successful synthesis of this compound from p-cresol hinges on understanding the underlying reaction mechanism. The process is not a simple direct oxidation but a multi-step sequence facilitated by both the catalyst and the alkaline conditions.

Activation of p-Cresol

The first and most critical step is the deprotonation of the phenolic hydroxyl group by a base (e.g., sodium hydroxide) to form the p-cresolate anion. This activation is essential as it increases the electron density of the aromatic ring, making the methyl group more susceptible to oxidation.[4]

The Catalytic Cycle

While the exact mechanism can vary depending on the specific catalyst system, a generally accepted pathway for cobalt-catalyzed oxidation is illustrated below. The cycle involves the formation of radical intermediates and the reversible change in the oxidation state of the metal catalyst.

G cluster_0 Catalytic Oxidation Cycle PC p-Cresolate Anion Co3 Co(III) Species Radical Benzyl Radical Intermediate PC->Radical e⁻ transfer Co2 Co(II) Species Co3->Co2 Reduction O2 O₂ Peroxy Peroxy Radical Radical->Peroxy + O₂ HBA_Int p-Hydroxybenzyl Alcohol Intermediate Peroxy->HBA_Int H abstraction & Rearrangement HBA This compound (Product) HBA_Int->HBA Oxidation Co2->Co3 Oxidation (by Peroxy Species)

Figure 1: Proposed mechanism for cobalt-catalyzed p-cresol oxidation.

The process involves the Co(III) species oxidizing the p-cresolate to a benzyl radical, which is then trapped by molecular oxygen. The resulting peroxy radical undergoes further transformation, often leading to the intermediate p-hydroxybenzyl alcohol, which is subsequently oxidized to the final aldehyde product, this compound.[1][5] The Co(II) is re-oxidized to Co(III) to complete the catalytic cycle.

Optimizing Reaction Parameters for Maximum Yield and Selectivity

Achieving high selectivity (>95%) towards this compound requires careful control over several key experimental parameters.[1] Over-oxidation to p-hydroxybenzoic acid or the formation of dimeric byproducts are common pitfalls that can be mitigated through optimization.[1][5]

ParameterTypical RangeRationale & Expert InsightsReference
Catalyst CoCl₂, Co₃O₄, CuMn-OxideCobalt and Copper/Manganese oxides are highly effective. Heterogeneous catalysts like Co₃O₄ or supported CuMn-oxides are preferred for ease of recovery and recycling.[1][3][4][1][4]
Base NaOHA molar ratio of NaOH to p-cresol of at least 2.5:1 is generally required for high conversion. The base activates the substrate and can inhibit the formation of dimeric side products.[4][6][2][6]
Solvent Methanol, Ethylene GlycolMethanol is a common solvent. However, it can participate in side reactions to form p-hydroxybenzyl methyl ether.[1][5] Ethylene glycol has been shown to stabilize intermediates, leading to higher yields.[6][5][6]
Temperature 60 - 110 °CReaction rates increase with temperature. However, excessively high temperatures can lead to decreased selectivity due to byproduct formation. An optimal range is typically 80-100°C.[1][2][1][6]
Oxygen/Air Pressure 1 bar - 1.5 MPaWhile the reaction can proceed at atmospheric pressure, using elevated pressures of air or pure oxygen significantly increases the reaction rate and can drive the conversion of the intermediate alcohol to the desired aldehyde.[1][1]
Stirring Speed >700 rpmVigorous stirring is crucial to overcome gas-liquid mass transfer limitations, ensuring the dissolved oxygen concentration is not rate-limiting.[2]

Detailed Experimental Protocol: Cobalt-Catalyzed Synthesis

This protocol describes a robust method for the synthesis of this compound using a readily available cobalt catalyst. The procedure is adapted from established literature methods demonstrating high yield and selectivity.[1][2][7]

Materials and Equipment
  • Reagents: p-Cresol (≥99%), Sodium Hydroxide (pellets), Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O), Methanol, Hydrochloric Acid (37%), Ethyl Acetate, Magnesium Sulfate.

  • Equipment: Jacketed glass reactor (or 3-neck round bottom flask), mechanical stirrer, condenser, gas inlet tube, temperature controller with thermocouple, heating mantle (or oil bath), Buchner funnel, rotary evaporator.

Safety Precautions
  • p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8][9] Handle in a fume hood wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Oxygen Atmosphere: Ensure the reaction setup is free of leaks. Do not use flammable solvents near an open flame when working with an oxygen-rich atmosphere.

Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed glass reactor with a mechanical stirrer, condenser, and gas inlet tube. Connect the temperature controller.

  • Charge Reagents: To the reactor, add methanol (e.g., 100 mL). Begin stirring and add sodium hydroxide pellets (e.g., 13.4 g, 335 mmol). The dissolution is exothermic; allow the solution to cool to near room temperature.

  • Add Substrate and Catalyst: Add p-cresol (e.g., 12.0 g, 111 mmol) to the basic methanol solution. Finally, add the cobalt(II) chloride hexahydrate catalyst (e.g., 0.14 g, 0.59 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 65°C) with vigorous stirring (e.g., 800 rpm).[2][7]

    • Once at temperature, begin bubbling oxygen or clean, dry air through the reaction mixture via the gas inlet tube at a steady rate.

    • Maintain the reaction at temperature for 4-8 hours. The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by HPLC or GC.

  • Reaction Workup:

    • After the reaction is complete (as determined by the disappearance of p-cresol), cool the mixture to room temperature.

    • Slowly and carefully acidify the dark reaction mixture with concentrated hydrochloric acid under cooling (ice bath) until the pH is ~2-3. This will precipitate the product.

    • Filter the resulting slurry using a Buchner funnel to collect the crude this compound.

  • Purification:

    • Transfer the crude solid to a flask.

    • Recrystallize the product from hot water, optionally using activated carbon to decolorize the solution.

    • Filter the hot solution to remove impurities and allow the filtrate to cool slowly to form crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Experimental Workflow Diagram

Figure 2: General experimental workflow for p-cresol oxidation.

Conclusion

The catalytic oxidation of p-cresol is a powerful and industrially relevant method for producing this compound with high efficiency and selectivity. By understanding the core reaction mechanism and carefully controlling key parameters such as catalyst loading, base concentration, temperature, and oxygen supply, researchers can reliably achieve excellent results. The protocol provided herein serves as a validated starting point for laboratory-scale synthesis, offering a greener alternative to traditional stoichiometric oxidation methods.

References

Application Note: A Detailed Protocol for the Synthesis of 4-Hydroxybenzaldehyde via the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxybenzaldehyde and its Synthesis

This compound, also known as p-hydroxybenzaldehyde, is a pivotal organic compound that serves as a key building block in a multitude of industrial applications.[1] It is a precursor in the synthesis of pharmaceuticals, such as the antibiotic penicillin, as well as in the production of fragrances, agricultural chemicals, and chelating agents.[1][2] Its molecular structure, featuring both a hydroxyl and an aldehyde group on a benzene ring, imparts a versatile reactivity that is highly valued in organic synthesis.[1][3]

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a classic and effective chemical reaction for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes.[4][5][6] While the reaction typically favors the formation of the ortho-isomer (salicylaldehyde) due to steric and electronic effects, the para-isomer (this compound) is a significant co-product.[7][8] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound using this venerable reaction. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss critical parameters for process optimization and troubleshooting.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Reimer-Tiemann reaction is a quintessential example of an electrophilic aromatic substitution.[9] The process is initiated by the in-situ generation of a highly reactive electrophile, dichlorocarbene, which then attacks the electron-rich phenoxide ring.

Step-by-Step Mechanism:

  • Formation of Dichlorocarbene: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform (CHCl₃) to form a trichlorocarbanion.[5][7] This unstable intermediate rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral but highly electron-deficient dichlorocarbene (:CCl₂).[6][10] This species is the principal reactive electrophile in the reaction.[6]

  • Formation of the Phenoxide Ion: Concurrently, the hydroxide base deprotonates the phenol starting material to form the sodium or potassium phenoxide ion.[5][6] The resulting negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it highly susceptible to electrophilic attack.[5][6]

  • Electrophilic Attack and Regioselectivity: The electron-rich phenoxide ion attacks the dichlorocarbene.[10] The attack preferentially occurs at the ortho position due to the stabilizing influence of the hydroxyl group, which can form an intermediate complex.[4][9] However, attack at the para position also occurs, leading to the formation of this compound. The ratio of ortho to para isomers can be influenced by factors such as the counter-ion of the base and the presence of steric hindrance.[8][11]

  • Hydrolysis to the Final Aldehyde: The resulting dichloromethyl-substituted phenoxide intermediate undergoes hydrolysis in the basic medium.[6][7] Two successive Sₙ2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol, which rapidly dehydrates. Subsequent acidification of the reaction mixture protonates the phenoxide and yields the final hydroxybenzaldehyde products.[9]

Caption: Figure 1: Reimer-Tiemann Reaction Mechanism

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from phenol. It is imperative to perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagents and Equipment
Reagent/EquipmentSpecificationQuantity (Example)Purpose
Reagents
PhenolCrystal, ≥99%10.0 g (0.106 mol)Starting Material
Sodium Hydroxide (NaOH)Pellets, ≥97%40.0 g (1.0 mol)Base for deprotonation
Chloroform (CHCl₃)ACS Reagent, ≥99.8%, stabilized25 mL (0.311 mol)Carbene precursor
Deionized Water75 mLSolvent
Hydrochloric Acid (HCl)Concentrated (37%)As neededAcidification during work-up
Dichloromethane (DCM)ACS Grade~50 mLExtraction of o-isomer from distillate
Equipment
Three-neck round-bottom flask500 mL1Reaction vessel
Reflux condenser1To prevent solvent loss
Dropping funnel100 mL1Controlled addition of chloroform
Magnetic stirrer and stir bar1For vigorous mixing of the biphasic system
Heating mantle1Temperature control
Thermometer1To monitor reaction temperature
Steam distillation apparatus1Separation of ortho and para isomers
Buchner funnel and filter flask1Isolation of crude product
Beakers, Erlenmeyer flasksVarious sizesGeneral lab use
Synthetic Procedure

Workflow Figure 2: Experimental Workflow start Start: Assemble Apparatus setup Dissolve 10g Phenol and 40g NaOH in 75mL H₂O in a 500mL 3-neck RBF start->setup heat Heat mixture to 60-65°C with vigorous stirring setup->heat add_chloroform Add 25mL Chloroform dropwise over 1 hour via dropping funnel heat->add_chloroform reflux Maintain at 60-65°C and reflux for 2 hours add_chloroform->reflux Exothermic reaction, maintain temperature distill_chloroform Remove excess Chloroform by simple distillation reflux->distill_chloroform cool_acidify Cool mixture in ice bath. Acidify with conc. HCl to pH ~6 distill_chloroform->cool_acidify steam_distill Perform Steam Distillation to separate volatile o-isomer cool_acidify->steam_distill isolate_para Cool the distillation residue. Isolate crude p-isomer by suction filtration steam_distill->isolate_para p-isomer is non-volatile recrystallize Recrystallize crude solid from hot water isolate_para->recrystallize dry Dry the purified crystals recrystallize->dry end End: Characterize Product dry->end

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 40.0 g of sodium hydroxide in 75 mL of deionized water. Carefully add 10.0 g of phenol to the basic solution. The dissolution of NaOH is highly exothermic; ensure the solution has cooled slightly before adding phenol.

  • Initiation: Begin vigorous stirring to create a vortex. Heat the mixture in a water bath or heating mantle to 60-65°C.[8][12]

  • Chloroform Addition: Once the temperature is stable, add 25 mL of chloroform dropwise from the dropping funnel over approximately 1 hour. The reaction is highly exothermic, and the rate of addition must be controlled to maintain the temperature between 60-70°C.[12][13] The reaction mixture will typically turn a reddish-brown color.

  • Reflux: After the addition of chloroform is complete, continue to stir the mixture and maintain the temperature at 60-65°C for an additional 2-3 hours to ensure the reaction goes to completion.[14]

  • Work-up - Removal of Excess Chloroform: Remove the heating mantle and arrange the apparatus for simple distillation. Gently distill the mixture to remove the excess, unreacted chloroform.[15]

  • Acidification: Cool the remaining reaction mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid until the pH is approximately 6.[16] This step neutralizes the excess NaOH and protonates the phenoxide products, causing them to precipitate.

  • Isomer Separation (Steam Distillation): The primary product of the Reimer-Tiemann reaction is often the ortho-isomer, salicylaldehyde, which is volatile in steam. The desired para-isomer, this compound, is not.[8]

    • Subject the acidified mixture to steam distillation.[16] Salicylaldehyde will co-distill with the water. Continue distillation until no more oily droplets are observed in the distillate.

    • The distillate contains salicylaldehyde and can be worked up separately by extraction with a solvent like dichloromethane if desired.[16]

  • Isolation of this compound: The non-volatile residue remaining in the distillation flask contains the crude this compound. Cool this solution in an ice bath to maximize crystallization.

  • Purification (Recrystallization): Collect the crude solid product by suction filtration and wash it with a small amount of cold water. Purify the crude this compound by recrystallization from hot water.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the yield and characterize the final product.

Process Optimization and Troubleshooting

The yield and isomeric ratio of the Reimer-Tiemann reaction are sensitive to several parameters. Careful control is essential for maximizing the output of this compound.

ParameterOptimal Range/ConditionRationale & Impact on Reaction
Temperature 60-70°C[12]Below this range, the reaction rate is slow. Above this range, the decomposition of dichlorocarbene and the formation of resinous byproducts (tar) increase, significantly reducing yield.[12]
Base Concentration 10-40% aqueous NaOH or KOH[10][12]A sufficient concentration is required to deprotonate both the phenol and chloroform effectively. Excessively high concentrations can promote side reactions.
Mixing/Stirring Vigorous stirringThe reaction is biphasic (aqueous and organic chloroform phases).[5][6] Vigorous stirring is critical to maximize the interfacial surface area, facilitating the reaction between the phenoxide and chloroform.[12]
Rate of CHCl₃ Addition Slow, dropwise additionThe reaction is highly exothermic.[5][13] Slow addition prevents thermal runaways, which can lead to tar formation and decreased safety.[12]
Phase-Transfer Catalyst (PTC) e.g., Tertiary amines[12]While not used in this basic protocol, a PTC can be added to improve the transfer of the aqueous phenoxide ion into the organic phase, potentially increasing the reaction rate and yield.[2][12]
Choice of Base Cation NaOH vs. KOHSome studies suggest that using KOH as the base may favor the formation of the para-isomer (this compound) compared to NaOH, which often gives a higher ortho-to-para ratio.[11]

Troubleshooting Common Issues:

  • Low Yield: This is often due to poor temperature control, insufficient mixing, or incomplete reaction time. Ensure all parameters are strictly followed.

  • Excessive Tar/Resin Formation: This is a frequent side reaction caused by the polymerization of phenol or the product under harsh basic and thermal conditions.[12] The primary solution is meticulous temperature control and avoiding localized overheating.

  • Poor Isomer Separation: Inefficient steam distillation will lead to contamination of the this compound with salicylaldehyde. Ensure the distillation is carried out to completion.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result
Appearance Yellow to tan powder/crystals.[1]
Melting Point 112-116 °C. A sharp melting point within this range indicates high purity.
¹H NMR Spectroscopy Aromatic protons will show a characteristic splitting pattern (typically two doublets for a 1,4-disubstituted ring). A singlet for the aldehyde proton (CHO) around 9.5-9.6 ppm and a broad singlet for the hydroxyl proton (OH).[17]
IR Spectroscopy A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretch. A strong, sharp peak around 1670-1700 cm⁻¹ for the C=O stretch of the aldehyde.
Thin Layer Chromatography (TLC) A single spot when eluted with an appropriate solvent system (e.g., ethyl acetate/hexane), indicating the absence of starting material and the ortho-isomer.

Safety and Handling

The Reimer-Tiemann reaction involves hazardous materials and conditions.

  • Chloroform: Is a suspected carcinogen and is toxic upon inhalation and ingestion. Always handle in a fume hood.

  • Sodium Hydroxide: Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Phenol: Is toxic and corrosive. It can be absorbed through the skin.

  • Exothermic Reaction: The reaction can become vigorous.[13] Never add the chloroform all at once. Be prepared to cool the reaction vessel if the temperature rises too quickly.

Conclusion

The Reimer-Tiemann reaction remains a valuable method for the synthesis of hydroxybenzaldehydes. While it traditionally favors ortho-formylation, this protocol demonstrates that this compound can be successfully synthesized and isolated. By carefully controlling key parameters such as temperature, mixing, and the rate of reagent addition, researchers can optimize the yield and purity of the desired para-isomer. The subsequent purification via steam distillation and recrystallization is crucial for obtaining a high-purity product suitable for further applications in research and development.

References

  • Allen, C. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Al-Bayati, R. I. H., et al. (2014). Preparation and Analytical Properties of this compound, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 123-08-0. Food and Chemical Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Mokle, S. S., et al. (2005). An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. Journal of Chemical Research. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Major product in Reimer-Tiemann Carbonylation. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 B1. Retrieved from [Link]

  • Eureka. (n.d.). Method for preparing p-hydroxybenzene methanal with Reimer-Tiemann reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes - Patent 0074272. Retrieved from [Link]

Sources

The Versatility of 4-Hydroxybenzaldehyde as a Pharmaceutical Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Hydroxybenzaldehyde in Medicinal Chemistry

This compound (4-HBA) is a cornerstone aromatic aldehyde in the fine chemical industry, prized for its dual reactivity conferred by the phenolic hydroxyl and aldehyde functional groups.[1][2] This unique structural feature allows for a diverse range of chemical modifications, making it an exceptionally valuable and versatile precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][3] Its applications span from the creation of life-saving antibiotics to antibacterial synergists and other therapeutic agents.[1][4][5] This guide provides an in-depth exploration of the synthetic utility of 4-HBA, complete with detailed protocols for the synthesis of key pharmaceutical intermediates, elucidating the chemical principles that underpin these transformations. Beyond its role as a synthetic building block, 4-HBA itself and its derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and wound-healing properties, which are areas of ongoing research.[1][6]

Core Synthetic Transformations of this compound

The chemical versatility of 4-HBA stems from the reactivity of its two key functional groups: the phenolic hydroxyl group and the aromatic aldehyde. The strategic manipulation of these groups allows for the construction of complex molecular architectures.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions. A prime example is the Strecker amino acid synthesis , which is instrumental in producing α-amino acids.[1][7] This reaction, when applied to 4-HBA, yields 4-hydroxyphenylglycine, a critical side chain for various semi-synthetic penicillins and cephalosporins.[1][8] Another key transformation is reductive amination , which converts the aldehyde into an amine, providing a direct route to pharmacologically relevant phenethylamine scaffolds.[9][10]

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated, most commonly via O-methylation , to produce 4-methoxybenzaldehyde (anisaldehyde) or, in more complex syntheses, to build the trimethoxybenzene moiety found in drugs like Trimethoprim.[7][11] Furthermore, the hydroxyl group directs electrophilic aromatic substitution, primarily to the ortho positions, enabling reactions like bromination . This selective halogenation is a key step in introducing additional substituents to the aromatic ring.

Pharmaceutical Case Study 1: Synthesis of Amoxicillin and Cefprozil Precursor

A critical application of 4-HBA is in the synthesis of D-(-)-4-hydroxyphenylglycine, the essential side chain for the broad-spectrum antibiotics amoxicillin and cefprozil. The Strecker synthesis provides a classical and efficient method for this transformation.

Workflow: Synthesis of D-(-)-4-Hydroxyphenylglycine via Strecker Synthesis

HBA This compound Aminonitrile α-Aminonitrile Intermediate HBA->Aminonitrile NH₃, NaCN (Strecker Reaction) HPG Racemic 4-Hydroxyphenylglycine Aminonitrile->HPG Acid Hydrolysis (e.g., HCl) dHPG D-(-)-4-Hydroxyphenylglycine HPG->dHPG Chiral Resolution

Caption: Synthetic pathway from 4-HBA to D-(-)-4-Hydroxyphenylglycine.

Protocol 1: Two-Step Strecker Synthesis of Racemic 4-Hydroxyphenylglycine

This protocol details the synthesis of racemic 4-hydroxyphenylglycine from this compound. The process involves the formation of an α-aminonitrile intermediate, followed by acid hydrolysis.[1]

Step 1: Formation of 2-Amino-2-(4-hydroxyphenyl)acetonitrile

  • Rationale: This step involves the nucleophilic addition of ammonia to the aldehyde to form an imine, which is then attacked by the cyanide ion to form the stable α-aminonitrile. The reaction is typically carried out at a low temperature to control the exothermicity and minimize side reactions.

  • Materials:

    • This compound

    • Ammonium Chloride (NH₄Cl)

    • Sodium Cyanide (NaCN)

    • Aqueous Ammonia (28-30%)

    • Methanol

    • Ice

  • Procedure:

    • In a well-ventilated fume hood, prepare a solution of ammonium chloride in aqueous ammonia.

    • In a separate flask, dissolve sodium cyanide in water.

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in methanol.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add the ammonium chloride/ammonia solution to the stirred solution of this compound.

    • Following this, add the sodium cyanide solution dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for 2-3 hours, then let it slowly warm to room temperature and stir overnight.

    • The resulting precipitate, the α-aminonitrile, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Acid Hydrolysis to Racemic 4-Hydroxyphenylglycine

  • Rationale: The nitrile group of the intermediate is hydrolyzed under acidic conditions to a carboxylic acid. The use of strong acid like hydrochloric acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

  • Materials:

    • 2-Amino-2-(4-hydroxyphenyl)acetonitrile (from Step 1)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend the dried α-aminonitrile in concentrated hydrochloric acid.

    • Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point of 4-hydroxyphenylglycine (pH ≈ 5.0) to precipitate the racemic amino acid.

    • Collect the solid product by vacuum filtration, wash with cold water and then with ethanol, and dry under vacuum.

ParameterStep 1: Aminonitrile FormationStep 2: Acid Hydrolysis
Key Reagents NH₄Cl, NaCN, aq. NH₃Conc. HCl
Solvent Methanol, WaterWater
Temperature 0-10 °C initially, then room temp.Reflux
Reaction Time ~12-16 hours4-6 hours
Work-up FiltrationNeutralization, Filtration

Pharmaceutical Case Study 2: Synthesis of a Trimethoprim Precursor

Trimethoprim is a potent antibacterial drug that acts as a dihydrofolate reductase inhibitor.[12] Its synthesis often starts from 3,4,5-trimethoxybenzaldehyde, which can be prepared from 4-HBA in a multi-step process involving bromination and methoxylation.

Workflow: Synthesis of 3,4,5-Trimethoxybenzaldehyde from this compound

HBA This compound DiBromo 3,5-Dibromo-4- hydroxybenzaldehyde HBA->DiBromo Bromine (Br₂) in Methanol Syringaldehyde Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) DiBromo->Syringaldehyde Sodium Methoxide (NaOMe) Cu(I) catalyst, DMF TMBA 3,4,5-Trimethoxybenzaldehyde Syringaldehyde->TMBA Dimethyl Sulfate (DMS) K₂CO₃, DMF

Caption: Multi-step synthesis of 3,4,5-Trimethoxybenzaldehyde from 4-HBA.

Protocol 2: Multi-step Synthesis of 3,4,5-Trimethoxybenzaldehyde

This protocol outlines a robust pathway to synthesize the key trimethoprim precursor from 4-HBA.[3]

Step 1: Bromination of this compound

  • Rationale: The electron-donating hydroxyl group activates the aromatic ring, directing electrophilic substitution to the ortho positions. Using two equivalents of bromine results in the formation of 3,5-dibromo-4-hydroxybenzaldehyde.

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Methanol

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath (0 °C).

    • Slowly add a solution of bromine in methanol dropwise to the stirred solution, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Partially remove the methanol by distillation under reduced pressure.

    • Add water to the concentrated solution to precipitate the product.

    • Collect the 3,5-dibromo-4-hydroxybenzaldehyde by filtration, wash with water, and dry.

Step 2: Copper-Catalyzed Methoxylation

  • Rationale: This step involves a nucleophilic aromatic substitution where the bromo substituents are replaced by methoxy groups. A copper(I) catalyst is crucial for this transformation. The product is syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde).

  • Materials:

    • 3,5-Dibromo-4-hydroxybenzaldehyde

    • Sodium Methoxide (NaOMe)

    • Cuprous Chloride (CuCl)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a flask, combine 3,5-dibromo-4-hydroxybenzaldehyde, a catalytic amount of cuprous chloride, and DMF.

    • Add a solution of sodium methoxide in methanol to the mixture.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, pour the reaction mixture into acidic water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain syringaldehyde.

Step 3: O-Methylation to 3,4,5-Trimethoxybenzaldehyde

  • Rationale: The final step is the methylation of the remaining phenolic hydroxyl group. Dimethyl sulfate is a potent methylating agent, and a base like potassium carbonate is used to deprotonate the phenol.

  • Materials:

    • Syringaldehyde

    • Dimethyl Sulfate (DMS)

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve syringaldehyde in DMF in a round-bottom flask.

    • Add potassium carbonate and dimethyl sulfate to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into a large volume of ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., cyclohexane) to obtain pure 3,4,5-trimethoxybenzaldehyde.[6]

ParameterStep 1: BrominationStep 2: MethoxylationStep 3: O-Methylation
Key Reagents Br₂NaOMe, CuClDimethyl Sulfate, K₂CO₃
Solvent MethanolDMFDMF
Temperature 0-20 °CRefluxRoom Temperature
Reaction Time ~2 hoursSeveral hours2-4 hours
Work-up Precipitation, FiltrationExtractionPrecipitation, Recrystallization

Proposed Application: Synthesis of Synephrine

Synephrine, a sympathomimetic amine found in bitter orange, is used in dietary supplements for weight management.[13] While often synthesized from phenol, a plausible and efficient route from 4-HBA can be designed via reductive amination.

Proposed Workflow: Reductive Amination of 4-HBA to Synephrine

HBA This compound Imine Imine Intermediate HBA->Imine Methylamine (CH₃NH₂) pH 4-5 Synephrine Synephrine Imine->Synephrine Reducing Agent (e.g., NaBH₃CN)

Caption: Proposed synthesis of Synephrine from 4-HBA via reductive amination.

Protocol 3: Reductive Amination for Synephrine Synthesis (Proposed)
  • Rationale: This one-pot reaction first involves the formation of an imine between 4-HBA and methylamine under weakly acidic conditions. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the imine to the corresponding amine, synephrine, without reducing the starting aldehyde.[10][14]

  • Materials:

    • This compound

    • Methylamine (solution in THF or water)

    • Sodium Cyanoborohydride (NaBH₃CN)

    • Methanol

    • Acetic Acid (glacial)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in methanol.

    • Add methylamine solution to the flask.

    • Adjust the pH of the mixture to approximately 4-5 with a few drops of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • In a single portion, add sodium cyanoborohydride to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by carefully adding dilute HCl until gas evolution ceases.

    • Make the solution basic with NaOH and extract the product with an organic solvent.

    • Dry the organic layer and evaporate the solvent to yield synephrine. Further purification can be achieved by chromatography or crystallization.

Safety and Handling

This compound is an irritant.[15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Reagents such as sodium cyanide, bromine, and dimethyl sulfate are highly toxic and require specific handling procedures and emergency preparedness. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound's bifunctional nature makes it an invaluable and cost-effective starting material for the synthesis of a wide array of pharmaceuticals. The protocols detailed herein for the preparation of key intermediates for antibiotics and antibacterial agents highlight its strategic importance. The ability to selectively manipulate either the aldehyde or the hydroxyl group provides a rich platform for synthetic chemists to construct complex and medicinally relevant molecules. As the demand for novel therapeutics continues to grow, the creative application of foundational precursors like this compound will remain a critical aspect of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
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  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN102816076A - Synthetic method of p-hydroxyphenylglycine.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
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  • NIH. (n.d.). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists.
  • ChemicalBook. (n.d.). This compound: Synthesis, applications and bioactivities.
  • ChemBK. (n.d.). 4-hydroxy benzaldehyde.
  • Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
  • Wikipedia. (n.d.). Reductive amination.
  • Google Patents. (n.d.). CN102040529A - Method for synthesizing synephrine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). 4-HYDROXY BENZALDEHYDE.
  • Benchchem. (2025). The Discovery, Isolation, and Characterization of Synephrine: A Technical Guide.
  • Google Patents. (n.d.). CN108033972B - Synthesis method of cefprozil.
  • Google Patents. (n.d.). CN109232608B - A kind of preparation method of cefprozil.
  • Google Patents. (n.d.). US7355041B2 - Intermediates in cefprozil production.
  • ResearchGate. (2025, August 7). Commercial Synthesis of Cefprozil: Development and Control of Process Impurity.
  • Google Patents. (n.d.). CN108017658B - Synthesis method of cefprozil.
  • PMC. (n.d.). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity.
  • ResearchGate. (n.d.). Synephrine Synthetic JFF142[1]PDF. Retrieved from ResearchGate.

  • Scribd. (n.d.). Trimethoprim Synthesis | PDF.
  • Google Patents. (n.d.). CN114573515A - Preparation method of trimethoprim.
  • YouTube. (2020, May 11). Synthesis of Trimethoprim | Mechanism of Action | In Easy and Simple Way.
  • Eureka. (n.d.). Synthetic method for trimethoprim drug intermediate-p-hydroxy benzaldehyde.
  • YouTube. (2021, February 22). Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry.
  • Benchchem. (2025). The Discovery, Isolation, and Characterization of Synephrine: A Technical Guide.
  • Google Patents. (n.d.). CN102040529A - Method for synthesizing synephrine hydrochloride.
  • PMC. (n.d.). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • YouTube. (2023, March 16). Reductive Amination.
  • Common Conditions. (n.d.). Reductive Amination.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination.
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  • Chemistry LibreTexts. (2023, January 22). Reductive Amination.

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The Versatile Role of 4-Hydroxybenzaldehyde in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Hydroxybenzaldehyde, a readily available aromatic aldehyde, serves as a versatile and highly valuable building block in the realm of polymer chemistry. Its unique bifunctionality, possessing both a reactive aldehyde group and a nucleophilic phenolic hydroxyl group, allows for its participation in a wide array of polymerization reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of diverse polymer architectures, ranging from linear oligomers and chelating resins to complex hyperbranched structures. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the key characteristics and potential applications of the resulting polymeric materials. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights for the laboratory.

I. Oxidative Polycondensation: Crafting Oligo(this compound)

One of the direct polymerization methods involving this compound is oxidative polycondensation. This process leverages the reactivity of the phenolic hydroxyl group to form a polymer with a poly(phenylene oxide) backbone, while retaining the aldehyde functionality for potential post-polymerization modifications.

Mechanistic Insights: The Dance of Phenoxy Radicals

The oxidative polymerization of phenols, including this compound, proceeds through a free-radical mechanism. In an alkaline medium, the phenolic proton is abstracted, forming a phenolate anion. An oxidizing agent, such as hydrogen peroxide, then facilitates the one-electron oxidation of the phenolate to a phenoxy radical. These radicals can exist in several resonance forms, with radical character at the oxygen and at the ortho and para positions of the aromatic ring. The coupling of these resonance-stabilized radicals leads to the formation of ether (C-O) and carbon-carbon (C-C) linkages, resulting in the polymer chain. The reaction conditions, including the choice of oxidant and the pH of the medium, play a crucial role in directing the regioselectivity of the coupling and influencing the final polymer structure and properties.

Monomer This compound Phenolate Phenolate Anion Monomer->Phenolate Base (OH⁻) Phenoxy_Radical Phenoxy Radical Phenolate->Phenoxy_Radical Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Phenoxy_Radical Resonance Resonance Structures Phenoxy_Radical->Resonance Coupling Radical Coupling (C-O & C-C) Resonance->Coupling Polymer Oligo(this compound) Coupling->Polymer

Caption: Oxidative Polycondensation of this compound.

Application Note: Synthesis of Oligo(this compound)

This protocol outlines the synthesis of oligo(this compound) through oxidative polycondensation in an aqueous alkaline medium.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound122.1212.21 g0.1
Sodium Hydroxide40.008.00 g0.2
Hydrogen Peroxide (30%)34.0111.34 mL0.1
Deionized Water18.02200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Methanol32.04For washing-

Protocol:

  • Dissolution of Monomer: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 12.21 g (0.1 mol) of this compound and 8.00 g (0.2 mol) of sodium hydroxide in 200 mL of deionized water.

  • Reaction Initiation: Heat the solution to 85°C with constant stirring.

  • Addition of Oxidant: Slowly add 11.34 mL (0.1 mol) of 30% hydrogen peroxide to the reaction mixture dropwise from the dropping funnel over a period of 30 minutes.

  • Polymerization: Maintain the reaction temperature at 85°C for 4 hours with continuous stirring. The solution will gradually become more viscous as the oligomer forms.

  • Precipitation and Neutralization: After 4 hours, cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is neutral (pH ~7). A precipitate of oligo(this compound) will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water to remove any inorganic salts. Subsequently, wash the precipitate with methanol to remove any unreacted monomer.

  • Drying: Dry the resulting solid in a vacuum oven at 60°C to a constant weight.

  • Characterization: The obtained oligo(this compound) can be characterized by FT-IR, ¹H NMR, and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity. The product is typically a brownish powder.[1]

II. Polycondensation for Functional Polymers: Chelating Resins and Schiff Bases

The aldehyde group of this compound provides a reactive handle for polycondensation reactions with various nucleophiles, leading to the formation of functional polymers such as chelating resins and Schiff base polymers (polyazomethines).

A. Synthesis of Chelating Terpolymer Resins

Chelating resins are polymers that can bind to metal ions and are widely used in water treatment, metal recovery, and analytical chemistry.[2] this compound can be incorporated into such resins, where its hydroxyl and aldehyde functionalities, along with other co-monomers, provide the necessary donor atoms for metal chelation.

This protocol describes the synthesis of a terpolymer resin from this compound, biuret, and formaldehyde under alkaline conditions.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound122.1212.21 g0.1
Biuret103.0810.31 g0.1
Formaldehyde (37% soln.)30.0316.2 mL0.2
Sodium Hydroxide40.004.00 g0.1
Deionized Water18.02100 mL-

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water.

  • Monomer Addition: Add 12.21 g (0.1 mol) of this compound and 10.31 g (0.1 mol) of biuret to the alkaline solution and stir until a homogeneous mixture is obtained.

  • Addition of Formaldehyde: Slowly add 16.2 mL (0.2 mol) of 37% formaldehyde solution to the reaction mixture.

  • Polycondensation: Heat the mixture to 120°C in an isomantle heater and maintain this temperature for 3 hours with continuous stirring.

  • Isolation: After 3 hours, a solid product will have formed. Immediately remove the solid from the flask and wash it with cold deionized water.

  • Purification: Grind the solid product into a powder. Wash the powder repeatedly with hot deionized water to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified resin in an oven at 80°C to a constant weight.

  • Characterization: The structure of the terpolymer resin can be confirmed using FT-IR and ¹H NMR spectroscopy. The resin's thermal properties can be analyzed by DSC and TGA.

cluster_reactants Reactants cluster_conditions Conditions HBA This compound Product Chelating Terpolymer Resin HBA->Product Biuret Biuret Biuret->Product Formaldehyde Formaldehyde Formaldehyde->Product Catalyst NaOH (alkaline medium) Temperature 120°C Time 3 hours

Caption: Synthesis of a this compound-based Chelating Resin.

B. Synthesis of Schiff Base Polymers (Polyazomethines)

The condensation reaction between the aldehyde group of this compound and the amino groups of diamines yields Schiff base polymers, also known as polyazomethines. These polymers often exhibit interesting thermal, optical, and electronic properties due to the presence of the azomethine (-CH=N-) linkage in the polymer backbone.

This protocol details the synthesis of a polyazomethine via polycondensation of this compound with p-phenylenediamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound122.122.44 g0.02
p-Phenylenediamine108.142.16 g0.02
N,N-Dimethylacetamide (DMAc)87.1250 mL-
Glacial Acetic Acid60.052-3 drops-
Methanol32.04For precipitation-

Protocol:

  • Monomer Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, dissolve 2.16 g (0.02 mol) of p-phenylenediamine in 25 mL of N,N-dimethylacetamide (DMAc).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution as a catalyst.

  • Addition of Aldehyde: In a separate beaker, dissolve 2.44 g (0.02 mol) of this compound in 25 mL of DMAc. Add this solution dropwise to the stirred solution of p-phenylenediamine at room temperature.

  • Polycondensation: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 8 hours under a nitrogen atmosphere with continuous stirring.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirred methanol. The polymer will precipitate.

  • Isolation and Washing: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and solvent.

  • Drying: Dry the polymer in a vacuum oven at 70°C overnight.

  • Characterization: The resulting polyazomethine can be characterized by FT-IR (to confirm the formation of the C=N bond), ¹H NMR, and thermal analysis techniques (TGA and DSC).

III. Advanced Architectures: Hyperbranched Polymers

This compound can be chemically modified to create AB₂ monomers, which are essential building blocks for the synthesis of hyperbranched polymers. These polymers are characterized by their highly branched, tree-like structures and a high density of functional end groups.

Conceptual Framework: Designing an AB₂ Monomer from this compound

To create an AB₂ monomer from this compound, the hydroxyl group can be reacted with a molecule containing two functional groups that are inert to the aldehyde but can be later converted to groups that will react with a different functionality. A more straightforward approach involves protecting the aldehyde, functionalizing the hydroxyl group to introduce two reactive sites, and then deprotecting the aldehyde. A conceptually simpler, though synthetically challenging, approach would be to use a molecule that already contains one aldehyde-reactive group and two hydroxyl-reactive groups.

A practical synthetic route involves the etherification of the hydroxyl group of this compound with a molecule containing two groups that can participate in a subsequent polymerization step, while the aldehyde group serves as the other reactive site. For instance, reaction with 3,5-dihydroxybenzyl bromide would yield a monomer with one aldehyde group and two hydroxyl groups, a classic AB₂ structure for polyesterification.

cluster_monomer AB₂ Monomer Synthesis HBA This compound AB2_Monomer AB₂ Monomer HBA->AB2_Monomer Modifier Bifunctional Reagent (e.g., 3,5-dihydroxybenzyl bromide) Modifier->AB2_Monomer Polymerization Polycondensation AB2_Monomer->Polymerization Hyperbranched_Polymer Hyperbranched Polymer Polymerization->Hyperbranched_Polymer

Caption: General strategy for synthesizing a hyperbranched polymer from a this compound-derived AB₂ monomer.

Application Note: Synthesis of a Hyperbranched Polyester from a this compound-Derived AB₂ Monomer

This protocol provides a representative method for the synthesis of a hyperbranched polyester using a hypothetical AB₂ monomer derived from this compound and 3,5-dihydroxybenzoic acid.

Monomer Synthesis (Illustrative): The AB₂ monomer, 4-(3,5-dihydroxybenzoyloxy)benzaldehyde, could be synthesized by the esterification of this compound with 3,5-dihydroxybenzoic acid.

Polymerization Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(3,5-dihydroxybenzoyloxy)benzaldehyde (AB₂ Monomer)258.232.58 g0.01
p-Toluenesulfonic acid (catalyst)172.200.026 g0.00015
Diphenyl ether (solvent)170.2120 mL-

Protocol:

  • Reactor Setup: A 50 mL three-necked flask is equipped with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charging Reactants: The flask is charged with 2.58 g (0.01 mol) of the AB₂ monomer, 0.026 g of p-toluenesulfonic acid, and 20 mL of diphenyl ether.

  • Polycondensation: The mixture is heated to 180°C under a slow stream of nitrogen. The water formed during the esterification is removed azeotropically with diphenyl ether and collected in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the amount of water collected. The reaction is typically continued for 6-8 hours.

  • Isolation: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into 200 mL of vigorously stirred methanol.

  • Purification: The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 80°C.

  • Characterization: The hyperbranched structure can be confirmed by ¹H and ¹³C NMR spectroscopy. The molecular weight and distribution can be determined by GPC.

IV. High-Performance Polymers: Towards Poly(ether ether ketone)s (PEEK)

While this compound is not a direct monomer in the commercial synthesis of PEEK, its derivatives can be utilized to introduce specific functionalities or to create novel PEEK-like architectures. For example, 4,4'-dihydroxybenzophenone, a key monomer in some PEEK syntheses, can be conceptually derived from 4-hydroxybenzoic acid, which in turn can be produced by the oxidation of this compound. A more direct route involves using a bisphenol derived from the reaction of this compound with a suitable coupling agent.

Application Note: Conceptual Synthesis of a PEEK-like Polymer Using a this compound Derivative

This section outlines a conceptual pathway for the synthesis of a poly(ether ketone) using a bisphenol derived from this compound.

Monomer Synthesis (Illustrative): A bisphenol monomer could be prepared by the acid-catalyzed condensation of two equivalents of phenol with one equivalent of this compound, followed by reduction of the aldehyde to a methylene group. A more direct approach is the reaction of 4,4'-difluorobenzophenone with a pre-formed bisphenol containing an aldehyde moiety.

Polymerization Protocol (General):

The synthesis of PEEK and related poly(ether ketone)s is typically carried out via a nucleophilic aromatic substitution reaction at high temperatures in a high-boiling aprotic solvent like diphenyl sulfone, using a weak base such as potassium carbonate.

cluster_reactants Reactants cluster_conditions Conditions DFBP 4,4'-Difluorobenzophenone Product PEEK-like Polymer DFBP->Product Bisphenol Bisphenol Monomer (derived from 4-HBA) Bisphenol->Product Solvent Diphenyl Sulfone Base K₂CO₃ Temperature >300°C

Caption: General synthetic scheme for a PEEK-like polymer.

Due to the high temperatures and specific equipment required, a detailed, universally applicable protocol is challenging to provide. Researchers interested in this area should consult specialized literature on the synthesis of poly(aryl ether ketone)s.

V. Conclusion

This compound is a remarkably versatile monomer that offers a gateway to a wide range of polymeric materials with tailored properties. Its dual functionality allows for its participation in diverse polymerization reactions, including oxidative polycondensation, polycondensation with various nucleophiles, and, through derivatization, the synthesis of complex architectures like hyperbranched polymers and high-performance poly(ether ketone)s. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to explore the rich polymer chemistry of this valuable building block. The ability to fine-tune reaction conditions and co-monomer selection opens up exciting possibilities for the development of novel polymers with applications in areas ranging from environmental remediation and catalysis to advanced materials and therapeutics.

References

Application Notes and Protocols for the Derivatization of Primary Amines with 4-Hydroxybenzaldehyde in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Hydroxybenzaldehyde in Amine Analysis

In the landscape of analytical chemistry, the precise and sensitive quantification of primary amines is a persistent challenge. Many of these compounds, which are integral to pharmaceutical, biological, and environmental systems, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or spectrophotometry. Derivatization, the chemical modification of an analyte to enhance its detectability, is a cornerstone strategy to surmount this obstacle.

This compound (4-HBA) emerges as a versatile and effective derivatizing agent for primary amines. Its utility stems from the reactivity of its aldehyde functional group, which readily condenses with the nucleophilic primary amine to form a stable Schiff base (an imine). This reaction introduces a benzene ring and a hydroxyl group from the 4-HBA molecule into the analyte's structure, thereby imparting or significantly enhancing its ultraviolet (UV) absorbance. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for the use of this compound as a derivatizing agent in analytical chemistry, tailored for researchers, scientists, and drug development professionals.

The Chemistry of Derivatization: Schiff Base Formation

The derivatization of primary amines with this compound is a classic example of a nucleophilic addition-elimination reaction, culminating in the formation of a Schiff base. The reaction is typically catalyzed by a small amount of acid or can proceed under neutral or slightly basic conditions, depending on the reactivity of the amine.

The causality behind this experimental choice is rooted in several key advantages:

  • Introduction of a Chromophore: The phenyl group of this compound acts as a strong chromophore, allowing for sensitive detection of the derivatized amine using UV-Vis spectrophotometry or HPLC with a UV detector.

  • Improved Chromatographic Properties: The formation of the Schiff base increases the molecular weight and can alter the polarity of the analyte. This often leads to improved retention and separation on reversed-phase HPLC columns.

  • Reaction Specificity: this compound selectively reacts with primary amines under mild conditions, minimizing side reactions with other functional groups that may be present in complex sample matrices.

The general reaction mechanism is depicted below:

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Primary Amine) Carbinolamine Carbinolamine Intermediate R_NH2->Carbinolamine Nucleophilic Attack HBA This compound HBA->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration H2O H₂O

Figure 1: General workflow for Schiff base formation.

Application Focus: Spectrophotometric Determination of Primary Amines

A straightforward application of this compound derivatization is the spectrophotometric quantification of total primary amines or a specific primary amine in a sample. The formation of the Schiff base results in a new absorption maximum in the UV-Vis spectrum, which can be used for quantitative analysis.

Protocol 1: Spectrophotometric Quantification of a Primary Amine

This protocol provides a general procedure for the determination of a primary amine using this compound. Optimization of parameters such as pH, reaction time, and temperature is crucial for specific analytes.

Materials:

  • This compound solution (e.g., 0.1 M in methanol or ethanol)

  • Primary amine standard solutions of known concentrations

  • Buffer solution (e.g., phosphate or borate buffer, pH to be optimized for the specific amine)

  • Methanol or ethanol (as solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the primary amine of interest in the chosen solvent.

    • In a set of test tubes, add a fixed volume of each standard solution.

    • To each tube, add an excess of the this compound solution and a suitable volume of buffer.

    • Allow the reaction to proceed for a predetermined time at a specific temperature (optimization required).

    • Dilute the reaction mixture to a final volume with the solvent.

  • Sample Preparation:

    • Prepare the sample containing the primary amine in the same solvent as the standards.

    • Treat the sample solution in the same manner as the standards, adding the this compound solution and buffer.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the derivatized amine by scanning the spectrum of one of the standard solutions.

    • Measure the absorbance of all standard and sample solutions at the determined λmax.

  • Quantification:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the primary amine in the sample by interpolating its absorbance on the calibration curve.

System Validation:

To ensure the trustworthiness of this protocol, a self-validating system must be in place. This includes:

  • Linearity: The calibration curve should exhibit a linear relationship between absorbance and concentration over the desired range (R² > 0.99).

  • Accuracy: Determined by spiking a blank sample with a known amount of the primary amine standard and calculating the percent recovery.

  • Precision: Assessed by repeatedly analyzing a standard solution and expressed as the relative standard deviation (RSD).

  • Specificity: The absorbance of a blank sample (without the primary amine) should be negligible at the analytical wavelength.

Application Focus: HPLC Analysis of Primary Amines

Pre-column derivatization with this compound is a powerful technique for the analysis of primary amines by HPLC. The resulting Schiff base derivatives are typically more hydrophobic and possess a strong UV chromophore, making them well-suited for separation on a reversed-phase column and sensitive UV detection.

Protocol 2: Pre-Column Derivatization of a Primary Amine for HPLC-UV Analysis

This protocol outlines a general procedure for the derivatization of a primary amine with this compound for subsequent HPLC analysis. Method development and validation are essential for each specific analyte.

Materials:

  • This compound solution (e.g., 10 mg/mL in methanol)

  • Amine-containing sample and standard solutions

  • Acid catalyst (e.g., glacial acetic acid)

  • HPLC system with a UV-Vis detector

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

Derivatization Procedure:

  • In a reaction vial, mix a known volume of the amine sample or standard solution with an excess of the this compound solution.

  • Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid.

  • Heat the reaction mixture (e.g., in a water bath at 60-80°C) for a specific time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample can be directly injected into the HPLC system or may require a work-up step, such as filtration, if a precipitate forms.

HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often used. The gradient program should be optimized to achieve good separation of the derivatized analyte from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the this compound derivative shows maximum absorbance (this should be determined experimentally, but a starting point could be around 280-320 nm).

  • Injection Volume: 10-20 µL.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Amine Sample/Standard Add_HBA Add 4-HBA & Catalyst Sample->Add_HBA Heat Heat (e.g., 60-80°C) Add_HBA->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into HPLC Cool->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Figure 2: Experimental workflow for HPLC analysis.

Method Validation (as per ICH Guidelines):

A comprehensive validation of the HPLC method is imperative for its application in regulated environments such as drug development.[1] The validation should include:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest.Peak purity analysis, resolution from other peaks > 1.5.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.999.
Range The concentration interval over which the method is precise and accurate.Typically 80-120% of the test concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of scatter between a series of measurements.RSD < 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in pH, mobile phase composition, etc.

Conclusion and Future Perspectives

This compound stands as a reliable and accessible derivatizing agent for the analytical determination of primary amines. Its ability to form stable, UV-active Schiff bases provides a robust solution for enhancing the detectability and chromatographic performance of these otherwise challenging analytes. The protocols outlined in this guide serve as a foundation for the development of specific and validated analytical methods. As with any analytical procedure, careful optimization and rigorous validation are paramount to ensure the generation of accurate and reproducible data. The principles and methodologies described herein are intended to empower researchers, scientists, and drug development professionals to confidently employ this compound as a valuable tool in their analytical toolkit.

References

  • Alallaf, N. S., & Amer, T. K. (2022). Spectrophotometric estimation of carvedilol via Schiff ̕ s base reaction with this compound. Egyptian Journal of Chemistry, 65(1), 151-158.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

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Application Notes and Protocols for the Dakin Oxidation of 4-Hydroxybenzaldehyde to Hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Hydroxylation via the Dakin Oxidation

The Dakin oxidation is a powerful and elegant transformation in organic synthesis, providing a reliable method for converting ortho- or para-hydroxylated aromatic aldehydes or ketones into the corresponding phenols.[1][2][3] This reaction, first reported by Henry Drysdale Dakin in 1909, effectively inserts an oxygen atom between the aromatic ring and the carbonyl carbon, which is subsequently hydrolyzed to yield a hydroxyl group.[1][4] The Dakin oxidation is mechanistically related to the Baeyer-Villiger oxidation and is particularly valuable for the synthesis of catechols and hydroquinones, which are pivotal structural motifs in numerous natural products, pharmaceuticals, and industrial chemicals.[1][5][6]

This application note provides a detailed experimental protocol for the Dakin oxidation of 4-hydroxybenzaldehyde to produce hydroquinone. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure with causal explanations for each manipulation, and present a robust framework for the safe and efficient execution of this important synthetic method.

Reaction Principle and Mechanism

The Dakin oxidation proceeds via a two-stage mechanism under basic conditions.[6] The initial step involves the nucleophilic addition of a hydroperoxide anion, generated in situ from hydrogen peroxide and a base, to the electrophilic carbonyl carbon of this compound.[1][7] This forms a tetrahedral intermediate. The subsequent and often rate-determining step is a[1][7]-aryl migration, where the aromatic ring migrates from the carbonyl carbon to the adjacent oxygen atom of the peroxide moiety, displacing a hydroxide ion and forming a phenyl formate ester intermediate.[1][7] This intermediate ester is then rapidly hydrolyzed under the basic reaction conditions to yield the final hydroquinone product and a formate salt.[1][7]

An electron-releasing group, such as the hydroxyl group in this compound, is crucial as it enhances the migratory aptitude of the aryl group, favoring the desired rearrangement.[2][8]

Dakin_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: [1,2]-Aryl Migration cluster_step3 Step 3: Hydrolysis 4HBA This compound Tetrahedral_Int Tetrahedral Intermediate 4HBA->Tetrahedral_Int  + HOO⁻ H2O2 H₂O₂ + OH⁻ Phenyl_Formate Phenyl Formate Ester Tetrahedral_Int->Phenyl_Formate  - OH⁻ Hydroquinone Hydroquinone Phenyl_Formate->Hydroquinone  + 2 OH⁻ Formate Formate

Figure 1: The reaction mechanism of the Dakin oxidation of this compound.

Experimental Protocol

This protocol is designed for the conversion of this compound to hydroquinone on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
This compound122.1212.21 g0.10>98%Sigma-Aldrich
Sodium Hydroxide (NaOH)40.008.00 g0.20>97%Fisher Scientific
Hydrogen Peroxide (H₂O₂)34.0111.3 mL0.1130% w/w aq. soln.VWR
Deionized Water18.02~500 mL--In-house
Hydrochloric Acid (HCl)36.46As needed-6 M aq. soln.In-house
Ethyl Acetate88.11As needed-ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-GranularSigma-Aldrich
Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 12.21 g (0.10 mol) of this compound in 100 mL of a 1 M aqueous sodium hydroxide solution (4.00 g NaOH in 100 mL deionized water). Stir the mixture at room temperature until the aldehyde has completely dissolved. The formation of the sodium phenoxide salt increases its solubility in the aqueous medium.

  • Controlling the Reaction Temperature: Place the reaction flask in an ice-water bath to cool the solution to between 10-15 °C. This temperature control is critical to prevent the exothermic decomposition of hydrogen peroxide and to minimize potential side reactions.

  • Addition of the Oxidant: Slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 20 °C throughout the addition. The slow addition of the oxidant ensures a controlled reaction rate and prevents a dangerous buildup of heat and pressure.

  • Reaction Monitoring: After the addition of hydrogen peroxide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the this compound spot (visualized under UV light) indicates the completion of the reaction.

  • Work-up and Neutralization: Once the reaction is complete, cool the flask again in an ice-water bath. Carefully neutralize the reaction mixture by the slow addition of 6 M hydrochloric acid. The pH should be adjusted to approximately 2-3. This step protonates the hydroquinone and any remaining phenoxide, preparing it for extraction. Be cautious as this neutralization is an exothermic process.

  • Extraction of the Product: Transfer the neutralized solution to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers. The repeated extractions ensure the efficient recovery of the hydroquinone from the aqueous phase.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes. Decant or filter the dried solution to remove the drying agent. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude hydroquinone.

  • Purification: The crude product can be purified by recrystallization from hot water or a toluene-heptane mixture to afford pure hydroquinone as a white to light-tan crystalline solid.

Safety and Handling Precautions

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care and always wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water. Peroxide-forming chemicals should be handled with care and stored appropriately to prevent the formation of explosive peroxides.[9]

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Organic Solvents: Ethyl acetate is flammable. Ensure all operations are performed away from ignition sources.

Experimental Workflow Diagram

Dakin_Workflow A Dissolve this compound in aq. NaOH B Cool to 10-15 °C (Ice Bath) A->B C Slowly Add 30% H₂O₂ (Maintain T < 20 °C) B->C D Stir at Room Temperature (2-3 hours, Monitor by TLC) C->D E Cool and Neutralize with 6 M HCl to pH 2-3 D->E F Extract with Ethyl Acetate (3 x 100 mL) E->F G Dry Organic Layer (Na₂SO₄) F->G H Remove Solvent (Rotary Evaporator) G->H I Recrystallize Crude Product H->I J Pure Hydroquinone I->J

Figure 2: A step-by-step workflow for the Dakin oxidation of this compound.

Modern Variants and Considerations

While the classical Dakin oxidation described here is robust, several modern variations have been developed to improve safety, efficiency, and environmental friendliness. For instance, the use of a urea-hydrogen peroxide (UHP) complex offers a stable and easy-to-handle solid oxidant.[4][6] Additionally, organocatalytic methods, such as those employing flavin derivatives, allow the reaction to proceed under milder alkaline conditions.[1][6] For specific applications, acid-catalyzed and boric acid-catalyzed Dakin oxidations have also been reported, which can influence product yields and selectivity.[7]

Conclusion

The Dakin oxidation of this compound is a cornerstone reaction for the synthesis of hydroquinone. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably and safely achieve this transformation. The procedure detailed in this application note provides a solid foundation for the execution of the Dakin oxidation, while also encouraging the exploration of modern, more sustainable methodologies.

References

  • Dakin oxidation - Wikipedia. [Link]

  • Dakin oxidation - Grokipedia. [Link]

  • Oppenauer Oxidation and Dakin Reaction - Pharmaguideline. [Link]

  • Organic chemistry DAKIN REACTION | PPTX - Slideshare. [Link]

  • This compound - Wikipedia. [Link]

  • Dakin Reaction - Organic Chemistry Portal. [Link]

  • Scheme 5 Payne/Dakin oxidation of this compound 3v towards hydroquinone (4). - ResearchGate. [Link]

  • Dakin Oxidation, Chemical Reactions, Assignment Help - Expertsmind.com. [Link]

  • Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Dakin oxidation - organic reaction mechanism chemistry - YouTube. [Link]

  • E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H. [Link]

  • Daikin Reaction 4th Sem | PDF - Scribd. [Link]

  • Aqueous microdroplets containing only ketones or aldehydes undergo Dakin and Baeyer–Villiger reactions - PMC - NIH. [Link]

  • Dakin's Solution Safety Data Sheet: Dakin's Key Ingredients and Safety Tips. [Link]

  • WO2011128018A1 - Process for the preparation of hydroquinones - Google P
  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • The Conversion of p-Hydroxybenzaldehyde to the Benzoquinone Ring of Ubiquinone in Rhodospirillum rubrum - ResearchGate. [Link]

  • Chemists' Guide to Dakin Oxidation | PDF - Scribd. [Link]

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Hydroxybenzaldehyde in the Synthesis of Biologically and Industrially Relevant Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of Schiff bases using 4-hydroxybenzaldehyde as a key aromatic aldehyde precursor. We delve into the underlying reaction mechanisms, present detailed, field-proven protocols for both conventional and green synthesis, and outline robust analytical methods for characterization. The inherent functionalities of this compound—the reactive aldehyde group, the activating phenolic hydroxyl group, and the stable aromatic ring—make it an exceptionally versatile building block. The resulting imines are not mere synthetic intermediates but are pivotal in coordination chemistry, catalysis, and the development of novel therapeutic agents.[1][2] This guide is structured to provide both foundational knowledge and actionable protocols to empower researchers in their synthetic endeavors.

Foundational Principles: The Chemistry of Schiff Base Formation

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound.[3] The choice of this compound as the carbonyl component is strategic; its phenolic hydroxyl group can participate in hydrogen bonding, enhance solubility, and act as a coordination site in subsequent metal complexation, thereby influencing the final product's biological and chemical properties.

The Reaction Mechanism: A Two-Step Process

The synthesis is a classic example of nucleophilic addition-elimination. The reaction proceeds without the need for extreme conditions and is often catalyzed by a few drops of acid or base.[4][5]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).[3] This step is typically reversible.

  • Dehydration (Elimination): Under mild acid catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The subsequent elimination of water and the formation of a carbon-nitrogen double bond results in the final Schiff base product. This dehydration step is the rate-determining step and drives the reaction to completion.

The entire mechanistic pathway is visualized below.

Caption: Mechanism of Schiff base formation.

Causality of Experimental Choices
  • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol or methanol are widely used because they effectively dissolve both the aldehyde and most primary amines, facilitating molecular interaction.[6][7] However, the push for sustainable chemistry has highlighted the efficacy of water as a reaction medium.[8] In water, hydrophobic effects can accelerate the reaction rate, and the often-poor solubility of the final product allows for simple isolation by filtration, a significant advantage in green chemistry.[9]

  • Catalyst: While the reaction can proceed without a catalyst, a small amount of a weak acid like glacial acetic acid is often added.[5][10] Its role is to protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (H₂O) and thus accelerating the rate-limiting dehydration step. In some cases, particularly with amino acids, a base catalyst like potassium hydroxide may be used.[4][11]

  • Temperature: Reactions are typically conducted at reflux to maximize the reaction rate.[12] However, many syntheses can also be achieved by simple stirring at room temperature, which may be preferable for sensitive substrates. The progress of the reaction can be conveniently monitored using Thin Layer Chromatography (TLC).[6]

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the synthesis of the desired product.

G Figure 2: General Synthetic Workflow A Reactant Preparation (Equimolar Aldehyde & Amine) B Reaction Setup (Solvent + Catalyst) A->B C Reaction (Reflux or Stirring) B->C D Monitoring (TLC) C->D D->C If reaction incomplete E Work-up (Cooling & Precipitation) D->E If reaction complete F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization (FT-IR, NMR, etc.) G->H

Caption: General workflow for synthesis and purification.

Protocol 1: Conventional Synthesis of (E)-4-((phenylimino)methyl)phenol

This protocol details a standard method using aniline as the primary amine and ethanol as the solvent.

  • Materials and Reagents:

    • This compound (1.22 g, 10 mmol)

    • Aniline (0.93 g, 0.91 mL, 10 mmol)

    • Absolute Ethanol (30 mL)

    • Glacial Acetic Acid (2-3 drops)

    • Deionized Water

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Buchner funnel and filter paper

    • Beakers and standard laboratory glassware

  • Procedure:

    • Dissolve 1.22 g (10 mmol) of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.

    • In a separate beaker, dissolve 0.91 mL (10 mmol) of aniline in 10 mL of absolute ethanol.

    • Add the aniline solution to the aldehyde solution in the flask.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-3 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, more nonpolar spot and the disappearance of the aldehyde spot indicate reaction completion.

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water while stirring. A precipitate should form immediately.[6]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 15 mL) to remove any unreacted starting materials or catalyst.

    • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline (E)-4-((phenylimino)methyl)phenol.[13] Dry the product in a vacuum oven.

Protocol 2: Green Synthesis in an Aqueous Medium

This protocol demonstrates an environmentally benign approach, eliminating the need for organic solvents.[9]

  • Materials and Reagents:

    • This compound (1.22 g, 10 mmol)

    • 4-Aminoantipyrine (2.03 g, 10 mmol)

    • Deionized Water (50 mL)

  • Equipment:

    • 250 mL Erlenmeyer flask

    • Magnetic stirrer

    • Buchner funnel and filter paper

    • Standard laboratory glassware

  • Procedure:

    • Suspend 1.22 g (10 mmol) of this compound and 2.03 g (10 mmol) of 4-aminoantipyrine in 50 mL of deionized water in a 250 mL flask.

    • Stir the suspension vigorously at room temperature. The reaction can often be completed within 30-60 minutes. The formation of a colored precipitate indicates product formation.

    • The use of water as a solvent often provides significant rate acceleration, making heating unnecessary.[9]

    • Monitor the reaction by TLC if desired by taking a small aliquot, dissolving it in a drop of acetone or ethanol, and spotting it on a TLC plate.

    • Once the reaction is complete (as indicated by the consumption of starting materials), collect the solid product directly by vacuum filtration.

    • Wash the product thoroughly with deionized water (3 x 20 mL) to remove any unreacted starting materials.

    • Purification: The purity of the product obtained from this method is often very high, sometimes negating the need for further recrystallization. Dry the product in a desiccator or a vacuum oven.

Analytical Characterization: Confirming Success

Rigorous characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of reactant signals and the appearance of product-specific signals in spectroscopic data provide definitive proof of imine formation.

Technique Key Observation for Schiff Base Formation Details & Rationale
FT-IR Spectroscopy Appearance of a sharp band at ~1600-1625 cm⁻¹ This band is characteristic of the C=N (imine) stretching vibration, which is absent in the reactants.[14]
Disappearance of the C=O stretch from the aldehyde (~1680-1700 cm⁻¹)Confirms the consumption of the this compound starting material.
Disappearance of N-H stretches from the primary amine (~3300-3400 cm⁻¹)Confirms the consumption of the amine starting material.
¹H NMR Spectroscopy Appearance of a singlet at ~8.0-8.9 ppm This signal corresponds to the azomethine proton (-CH=N-) , a definitive marker for Schiff base formation.[6][15]
Disappearance of the aldehyde proton singlet (~9.5-10.5 ppm)Confirms that the aldehyde has fully reacted.
Presence of a broad singlet at variable chemical shiftThis is the phenolic -OH proton . Its presence confirms this part of the molecule remains intact.
UV-Vis Spectroscopy Bathochromic shift (shift to longer wavelength)The extended π-conjugation system across the azomethine bridge results in absorption bands corresponding to π-π* and n-π* transitions.[3]

Applications of this compound Derived Schiff Bases

The synthetic versatility of this compound allows for the creation of a vast library of Schiff bases with diverse applications.

  • Pharmaceutical and Medicinal Chemistry: The imine group is a critical pharmacophore. These compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[16][17] The phenolic -OH group often enhances this activity through hydrogen bonding interactions with biological targets.

  • Coordination Chemistry and Catalysis: Schiff bases are "privileged ligands" because they readily form stable complexes with a wide range of transition metals.[2][18] These metal complexes are extensively used as catalysts in various organic transformations, including oxidation and asymmetric synthesis.[19]

  • Material Science and Sensors: The conjugated structure and the presence of the phenolic group make these compounds suitable for applications in optoelectronics and as chemosensors for detecting specific metal ions.[6][20] For instance, some derivatives can undergo colorimetric or fluorescent changes upon binding to ions like Ag⁺ or Hg²⁺.[20]

Conclusion

This compound is a cornerstone precursor in the synthesis of functional Schiff bases. The straightforward nature of the condensation reaction, adaptable to both traditional and green chemistry principles, makes it accessible for a wide range of research applications. The protocols and characterization data provided herein offer a robust framework for scientists to reliably synthesize and validate these valuable compounds, paving the way for further discoveries in medicine, catalysis, and materials science.

References

  • A Short Review on Schiff Bases and Applications. TSI Journals. [Link]

  • A review on synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. ResearchGate. [Link]

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  • This compound derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry (RSC Publishing). [Link]

  • A Review on Schiff Bases Compounds: Synthesis, Application, and a Versatile Pharmacophore. Scientific Journal of Medical Research. [Link]

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  • What are solvents used in recrystallization of Schiff base ?. ResearchGate. [Link]

  • An Overview on Synthesis of Some Schiff bases and there Metal Complexes with Anti-Microbial Activity. IISTE.org. [Link]

  • (PDF) SCHIFF BASE FROM L-Glycine and this compound AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]

  • Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. ResearchGate. [Link]

  • SCHIFF BASE FROM L-Glycine and this compound AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Journal of the Chemical Society of Nigeria. [Link]

  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry. [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from this compound and 4-aminobenzoic acid. New Journal of Chemistry (RSC Publishing). [Link]

  • Chemistry (Class XII). CBSE Academic. [Link]

  • Identification of this compound Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. ACS Publications. [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Springer. [Link]

  • Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. ACS Omega. [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. PMC - NIH. [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. I.S.F. College of Pharmacy. [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. JOCPR. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC - NIH. [Link]

  • Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with. International Journal of Scientific Engineering and Research (IJSER). [Link]

  • Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Chemistry. [Link]

  • Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine. Oriental Journal of Chemistry. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]

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A Robust GC-MS Method for the Sensitive Quantification of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzaldehyde is a significant polar aromatic compound found in various natural products and serves as a key biomarker in metabolic and environmental studies.[1] Its accurate quantification is essential for quality control in the food and fragrance industries, as well as for toxicological and pharmaceutical research. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound. Due to the compound's polarity and low volatility, a crucial derivatization step is employed to enhance its chromatographic properties. This guide provides a comprehensive, step-by-step protocol covering sample preparation, silylation, instrument parameters, and method validation, designed for researchers and analysts requiring a reliable and sensitive analytical solution.

Introduction: The Rationale for Derivatization in GC-MS Analysis

This compound (4-HBA) is a phenolic aldehyde with a hydroxyl group that imparts polarity, making it non-volatile and thermally labile. Direct injection of 4-HBA into a gas chromatograph can lead to poor peak shape, thermal degradation in the hot injector, and strong interaction with the stationary phase, resulting in inaccurate and unreliable quantification.

To overcome these challenges, chemical derivatization is a mandatory pre-analytical step.[2][3] This process converts polar functional groups (like the hydroxyl group on 4-HBA) into less polar, more volatile, and more thermally stable analogues.[3] For this application, we utilize silylation, a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] This transformation drastically improves the compound's amenability to GC analysis, leading to sharp, symmetrical peaks and enhanced sensitivity.[4]

Gas chromatography coupled with mass spectrometry (GC-MS) is the chosen analytical platform due to its superior separation efficiency and definitive identification capabilities.[5][6] The mass spectrometer provides high selectivity and sensitivity, allowing for confident peak identification based on characteristic mass spectra and enabling quantification even at trace levels.[5]

Principle of the Method

The analytical workflow consists of three primary stages: sample preparation, derivatization, and GC-MS analysis.

  • Sample Preparation : The analyte is first isolated from the sample matrix. For this general protocol, a liquid-liquid extraction (LLE) is described, which effectively separates this compound from non-compatible matrix components. The choice of solvent is critical for achieving high recovery.

  • Derivatization (Silylation) : The extracted 4-HBA is dried and then derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The BSTFA reacts with the hydroxyl group of 4-HBA to form the volatile this compound-TMS derivative.

  • GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The TMS-derivative of 4-HBA is separated from other components on a non-polar capillary column (e.g., HP-5ms). The eluting compound is then ionized by electron ionization (EI), and the resulting mass fragments are detected. Quantification is achieved by creating a calibration curve from the analysis of derivatized standards and comparing the peak area of the sample to this curve. For enhanced accuracy, analysis can be performed in Selected Ion Monitoring (SIM) mode.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous, ≥99.8%)

  • Ethyl Acetate (GC Grade)

  • Hexane (GC Grade)

  • Methanol (HPLC Grade)

  • Sodium Sulfate (Anhydrous)

  • Ultrapure Water

Instrumentation and Consumables
  • GC-MS System : Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).

  • GC Column : Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Autosampler : With appropriate syringes for 1 µL injection.

  • Vials : 2 mL amber glass autosampler vials with PTFE-lined screw caps and micro-inserts.

  • Glassware : Class A volumetric flasks and pipettes.

  • Equipment : Vortex mixer, centrifuge, heating block, nitrogen evaporator.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and is stable for up to one month.

  • Working Standard Solutions : Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with methanol. These solutions should be prepared fresh weekly.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for aqueous samples and should be optimized based on the specific matrix.

  • Sample Aliquot : Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.

  • Extraction : Add 3 mL of ethyl acetate to the tube.

  • Mixing : Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation : Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying : Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Derivatization Protocol (Silylation)

Causality : This two-stage reagent approach ensures a complete and rapid reaction. Pyridine acts as a solvent and an acid scavenger, while the BSTFA/TMCS mixture provides the silylating agent and catalyst. Heating facilitates the reaction kinetics.

  • Reagent Addition : To the dried extract (from step 4.2.7) or a dried aliquot of a working standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction : Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.

  • Cooling : Allow the vial to cool to room temperature.

  • Transfer : Transfer the derivatized solution to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following table summarizes the optimized instrumental conditions for the analysis of the this compound-TMS derivative.

Parameter Condition
GC System Agilent 7890B
Injector Splitless Mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 200°C, then ramp 25°C/min to 280°C (hold 5 min)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
MS System Agilent 5977A MSD
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 40-400) for identification; SIM for quantification
SIM Ions Quantifier Ion: m/z 193. Qualifier Ions: m/z 194, 165

Rationale for Ion Selection: The mass spectrum of this compound-TMS derivative shows a prominent molecular ion [M]+ at m/z 194 and a base peak at m/z 193 ([M-H]+), which is chosen for quantification due to its high abundance.[8]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample 1. Sample Collection (e.g., Aqueous Matrix) LLE 2. Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Standard 1. Standard Weighing & Stock Solution Prep Working_Std 2. Working Standard Dilution Series Standard->Working_Std Evap 3. Evaporation to Dryness (Nitrogen Stream) LLE->Evap Working_Std->Evap Deriv 4. Add Pyridine & BSTFA Heat at 70°C for 30 min Evap->Deriv GCMS 5. GC-MS Injection & Data Acquisition Deriv->GCMS Calib 6. Construct Calibration Curve (From Standards) GCMS->Calib Quant 7. Quantify Sample Concentration Calib->Quant Report 8. Final Report Quant->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Method Validation

A robust analytical method requires validation to ensure its performance is reliable and suitable for its intended purpose. The following parameters should be assessed.[4]

Parameter Procedure Typical Acceptance Criteria
Linearity Analyze calibration standards at a minimum of 5 concentration levels. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) > 0.995
Accuracy Perform spike-recovery experiments by adding known amounts of 4-HBA to a blank matrix at low, medium, and high concentrations (n=3).Mean recovery between 85-115%
Precision Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on three different days.Relative Standard Deviation (RSD) ≤ 15%
LOD & LOQ Determine the concentration that yields a signal-to-noise (S/N) ratio of 3 for LOD and 10 for LOQ.LOD and LOQ should be appropriate for the intended application.

Expected Results

  • Chromatography : The TMS-derivatized this compound should elute as a sharp, symmetrical peak. Using the parameters in Section 5, the expected retention time is approximately 10-12 minutes.

  • Mass Spectrum : The Electron Ionization (EI) mass spectrum is a critical confirmation tool. The spectrum for the TMS derivative will be characterized by the following key ions:

    • m/z 194 : Molecular ion [M]⁺

    • m/z 193 : Base peak, [M-H]⁺, ideal for quantification.

    • m/z 165 : [M-CHO]⁺

    • m/z 73 : Characteristic fragment of the TMS group, [(CH₃)₃Si]⁺

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system.

  • Retention Time : Consistent retention time of the analyte peak compared to a known standard confirms the compound's identity under stable chromatographic conditions.

  • Mass Spectrum Matching : The acquired mass spectrum of a peak in a sample must match the spectrum from a reference standard and established libraries (e.g., NIST).[9]

  • Qualifier Ion Ratios : In SIM mode, the ratio of the quantifier ion to the qualifier ions in a sample must be within ±20% of the ratio observed for a calibration standard. This provides a high degree of certainty in peak identification and guards against co-eluting interferences.

By integrating these checks, each analytical run validates the identity and purity of the quantified peak, ensuring high data integrity.

Conclusion

This application note details a reliable and sensitive GC-MS method for the quantification of this compound. The protocol emphasizes a critical silylation step to improve the analyte's chromatographic behavior, enabling robust separation and detection. The provided parameters for sample preparation, instrumentation, and method validation serve as a comprehensive guide for researchers in diverse fields. Adherence to this method will allow for the accurate and precise measurement of this compound in various complex matrices.

References

  • Gómez-Mejía, E., Rosales-Conrado, N., León-González, M. E., & Pérez-Arribas, L. V. (2020). Development and Validation of a GC/MS Method for Determination of Phenolic Xenoestrogens in Aquatic Samples. Chemosphere, 40(9-11), 929-35. [Link]

  • Matec Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 150, 04011. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Request PDF. [Link]

  • Staszek, A., et al. (2022). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 27(15), 4983. [Link]

  • NIST. (n.d.). This compound, TMS derivative. NIST Chemistry WebBook. [Link]

  • mzCloud. (2014). 4 Hydroxybenzaldehyde. Mass Spectrometry Database. [Link]

  • MassBank. (2014). This compound; LC-ESI-ITFT; MS2. MassBank Record: MSBNK-MetaboLights-ML001651. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. [Link]

  • Kim, H. Y., et al. (2014). Analytical Methods. RSC Publishing. [Link]

  • Roessner, U., & Dias, D. A. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 8(1), 13. [Link]

  • NIST. (n.d.). This compound, TMS derivative - Gas Chromatography. NIST Chemistry WebBook. [Link]

  • Yeh, M. K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(1). [Link]

  • Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Oriental Journal of Chemistry. (2012). Preparation and Analytical Properties of this compound, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry, 28(2). [Link]

  • Agilent Technologies. (2015). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

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Synthesis of Vanillin from 4-Hydroxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of a robust and widely adopted method for the synthesis of vanillin, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] The protocols outlined herein utilize this compound as a readily available starting material, offering a practical alternative to traditional extraction from vanilla beans, which is often economically prohibitive.[1][3] This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic route.

Introduction: The Significance of Synthetic Vanillin

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the principal chemical component of natural vanilla extract.[1] Its pleasant aroma and flavor make it a ubiquitous ingredient in food, beverages, and fragrances.[2] Beyond its sensory applications, vanillin serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[2] The demand for vanillin far exceeds what can be sustainably sourced from vanilla orchids, making synthetic production routes essential.[4] While several industrial methods exist, including processes starting from lignin or guaiacol, the synthesis from this compound presents a reliable and scalable laboratory procedure.[2][5]

This guide focuses on a well-established two-step synthesis that first introduces a bromine atom onto the aromatic ring of this compound, followed by a copper-catalyzed nucleophilic substitution to introduce the characteristic methoxy group of vanillin.[1][3] This method demonstrates fundamental principles of electrophilic aromatic substitution and transition-metal catalysis.[3]

Strategic Overview: The Two-Step Synthetic Pathway

The conversion of this compound to vanillin is efficiently achieved through a two-step process. The rationale behind this strategy is to first activate the aromatic ring for regioselective functionalization and then introduce the methoxy group at the desired position.

Step 1: Electrophilic Bromination. The initial step involves the bromination of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve mono-substitution at the position ortho to the hydroxyl group (and meta to the aldehyde), the reaction conditions must be carefully controlled. A very short reaction time is employed to prevent the formation of the dibrominated byproduct.[3]

Step 2: Copper-Catalyzed Methoxylation. The second step is a nucleophilic aromatic substitution, where the bromine atom is replaced by a methoxy group. This transformation is facilitated by a copper catalyst, which enables the reaction to proceed under milder conditions than would otherwise be possible.[1][3] The mechanism is thought to involve an oxidative addition and reductive elimination cycle with the copper catalyst.[3]

Vanillin Synthesis Workflow Overall Synthesis Workflow Start This compound Step1 Step 1: Bromination (Br2, MeOH) Start->Step1 Intermediate 3-Bromo-4-hydroxybenzaldehyde Step1->Intermediate Step2 Step 2: Methoxylation (NaOMe, CuBr) Intermediate->Step2 Product Crude Vanillin Step2->Product Purification Purification (Chromatography & Recrystallization) Product->Purification Final Pure Vanillin Purification->Final

Figure 1: High-level workflow for the synthesis of vanillin.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[6][7][8][9] Bromine solutions are highly toxic and corrosive; handle with extreme care.[3] Silica gel dust can be an irritant and should be handled carefully.[1]

Part 1: Bromination of this compound

This protocol is adapted from a procedure described in the Journal of Chemical Education.[3]

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesNotes
This compound100 mg122.120.82 mmolStarting material
0.5 M Br₂ in Methanol1.6 mL-0.80 mmolBrominating agent
Ethyl Acetate (EtOAc)As needed--Extraction solvent
Sodium Sulfate (Na₂SO₄)As needed--Drying agent
Silica Gel~0.5 g--For purification

Procedure:

  • To a 5 mL conical vial (Vial A), add 100 mg of this compound.

  • In the fume hood, carefully add 1.6 mL of the 0.5 M bromine-methanol solution to Vial A.

  • Swirl the vial gently for exactly 30 seconds. The short reaction time is critical to minimize the formation of di-substituted byproducts.[3]

  • Immediately quench the reaction by adding 2 mL of water.

  • The resulting mixture containing the crude 3-bromo-4-hydroxybenzaldehyde is carried directly to the next step without isolation.[1][3]

Part 2: Copper-Catalyzed Methoxylation

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesNotes
4.0 M NaOMe in Methanol1.4 mL-5.6 mmolNucleophile and base
Copper(I) Bromide (CuBr)10 mg143.450.07 mmolCatalyst
Crude Bromination MixtureFrom Part 1-~0.82 mmolSubstrate
5% HCl (aq)As needed--For neutralization
Ethyl Acetate (EtOAc)As needed--Extraction solvent
Saturated NaCl (aq)As needed--For washing
Sodium Sulfate (Na₂SO₄)As needed--Drying agent

Procedure:

  • In a separate 5 mL conical vial (Vial B), add 1.4 mL of 4.0 M sodium methoxide in methanol and 10 mg of copper(I) bromide.

  • Carefully transfer the crude reaction mixture from Vial A to Vial B.

  • Cap the vial and heat the mixture at 65 °C for 1 hour with stirring.

  • After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2-3 using 5% HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[3]

  • Decant the dried solution into a round-bottom flask, add approximately 0.5 g of silica gel, and remove the solvent using a rotary evaporator. This will result in a dry powder containing the crude vanillin adsorbed onto the silica gel.[3]

Figure 2: Chemical structures for the two-step synthesis.

Purification and Characterization

Purification of the crude product is essential to obtain vanillin of high purity. Column chromatography followed by recrystallization is a highly effective method.[3]

Protocol: Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a suitable non-polar solvent like petroleum ether.

  • Loading: Carefully load the crude vanillin adsorbed on silica gel onto the top of the prepared column.

  • Elution: Elute the column with a solvent mixture of diethyl ether and petroleum ether. A common ratio is 30 mL of diethyl ether to 170 mL of petroleum ether.[3]

  • Fraction Collection: Collect fractions of approximately 5 mL.

  • TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate alongside standards of this compound (starting material) and authentic vanillin. The eluent for the TLC can be a mixture of diethyl ether and petroleum ether (e.g., 2:3 v/v).[3]

  • Pooling and Evaporation: Combine the fractions that contain pure vanillin (typically found in later fractions, e.g., 21-30 in the described procedure) and evaporate the solvent to yield the purified product.[3]

Protocol: Recrystallization

For further purification, the vanillin obtained from chromatography can be recrystallized.

  • Dissolve the solid vanillin in a minimal amount of hot deionized water (near boiling).[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and allow them to air dry.[3]

Expected Results and Characterization

ParameterExpected ValueReference
Yield ~70-74% (after chromatography)[3]
Melting Point 81-83 °C[3]
Appearance White to yellowish crystalline solid[10]
Odor Characteristic sweet, vanilla-like[2]

The purity of the final product can be confirmed by its sharp melting point and by spectroscopic methods such as FTIR and NMR, comparing the spectra to a known standard of vanillin.

Alternative Synthetic Approaches

While the described two-step synthesis is a reliable laboratory method, it is important for researchers to be aware of other significant routes to vanillin, which may be more suitable for industrial-scale production or offer different chemical advantages.

  • The Reimer-Tiemann Reaction: This classic reaction involves the ortho-formylation of a phenol, in this case, guaiacol, using chloroform in a basic solution to produce vanillin.[4][11][12] However, yields can be modest, and the use of chloroform presents safety and environmental concerns.[2][11]

  • Synthesis from Guaiacol and Glyoxylic Acid: This is a major industrial process where guaiacol undergoes an electrophilic aromatic substitution with glyoxylic acid, followed by an oxidative decarboxylation to yield vanillin.[4][5][13]

  • The Dakin Reaction: This reaction involves the oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone with hydrogen peroxide in a basic medium to form a benzenediol.[14][15][16] While not a direct synthesis of vanillin from this compound, it is a related transformation of phenolic aldehydes.

  • Biocatalytic Synthesis: Driven by the demand for "natural" vanillin, biotechnological routes using microorganisms or enzymes to convert precursors like ferulic acid into vanillin are of growing interest.[1][17][18]

Conclusion

The synthesis of vanillin from this compound via a two-step bromination and methoxylation sequence is a practical and instructive laboratory procedure. It provides a high-yield route to a valuable chemical using well-understood organic reactions. By carefully following the detailed protocols for reaction, purification, and characterization, researchers can reliably produce high-purity vanillin. This guide provides the necessary framework for the successful application of this synthetic strategy, grounded in established chemical principles and safety practices.

References

  • (PDF) Vanillin Synthesis from this compound - ResearchGate. Available at: [Link]

  • Vanillin Synthesis from this compound Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. Available at: [Link]

  • Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid - ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. - CORE. Available at: [Link]

  • WO2013166946A1 - Process for production of vanillin and vanillin derivatives - Google Patents.
  • Synthesis of Vanillin from this compound - Prezi. Available at: [Link]

  • Synthesis of vanillin and this compound by a reaction scheme involving condensation of phenols with glyoxylic acid | Semantic Scholar. Available at: [Link]

  • VANILLIN - Ataman Kimya. Available at: [Link]

  • Vanillin Synthesis from this compound | Journal of Chemical Education. Available at: [Link]

  • US6184421B1 - Method for preparing a this compound and derivatives - Google Patents.
  • US3049566A - Vanillin purification - Google Patents.
  • VANILLIN FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Statistical Design of Experiments for Purification of Vanillin from Commercial Lignin using Ion Exchange - RSC Publishing. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. Available at: [Link]

  • Biocatalytic Synthesis of Vanillin - PMC - NIH. Available at: [Link]

  • Vanillin - Wikipedia. Available at: [Link]

  • How to isolate Vanillin from Artificial Vanilla Extract - YouTube. Available at: [Link]

  • ChemInform Abstract: Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts. | Request PDF - ResearchGate. Available at: [Link]

  • Vanillin - SAFETY DATA SHEET - pentachemicals. Available at: [Link]

  • Dakin Reaction - Organic Chemistry Portal. Available at: [Link]

  • CN114196974B - Electrochemical synthesis method of vanillin - Google Patents.
  • Dakin oxidation - Wikipedia. Available at: [Link]

  • REACTIONS OF VANILLIN AND ITS DERIVED COMPOUNDS. III.1 THE CANNIZZARO REACTION OF VANILLIN2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US20170204039A1 - Method for the purification of natural vanillin - Google Patents.
  • SAFETY DATA SHEET - The Perfumers Apprentice. Available at: [Link]

  • Reimer Tiemann Reaction - YouTube. Available at: [Link]

  • Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization - PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxybenzaldehyde (4-HBA). As a critical intermediate in the pharmaceutical, fragrance, and liquid crystal industries, the efficient synthesis of 4-HBA is paramount.[1] This guide is designed for researchers and development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your synthetic protocols.

Choosing Your Synthetic Pathway

The selection of a synthetic route is the first critical decision. Several methods exist, each with distinct advantages and challenges related to yield, selectivity, cost, and environmental impact. The optimal choice depends on your starting materials, scale, and available equipment.

G start Select Starting Material phenol Phenol start->phenol Formylation Route pcresol p-Cresol start->pcresol Oxidation Route reimer Reimer-Tiemann (CHCl3, Base) phenol->reimer Low Cost, Simple Reagents duff Duff Reaction (Hexamine, Acid) phenol->duff Avoids Chlorinated Solvents vilsmeier Vilsmeier-Haack (DMF, POCl3) phenol->vilsmeier Good for Activated Rings oxidation Catalytic Oxidation (O2, Catalyst, Base) pcresol->oxidation outcome_reimer Major Product: Salicylaldehyde (ortho-isomer) reimer->outcome_reimer ortho-selectivity is high outcome_duff Often Low Yields Major Product: Salicylaldehyde duff->outcome_duff ortho-selectivity is high outcome_vilsmeier Good Yields Requires Anhydrous Conditions vilsmeier->outcome_vilsmeier para-selectivity possible outcome_oxidation High Yield & Selectivity Preferred Industrial Route oxidation->outcome_oxidation para-selectivity is inherent

Caption: Decision workflow for selecting a 4-HBA synthesis method.

Troubleshooting Guide by Reaction Type

This section addresses specific problems encountered during common synthetic procedures.

Catalytic Oxidation of p-Cresol

This is often the most efficient and selective method for producing 4-HBA, particularly for larger-scale synthesis.[2] It involves the oxidation of the methyl group of p-cresol using oxygen or air in the presence of a metal catalyst and a base.[3]

Question: My p-cresol oxidation is incomplete, leaving significant starting material. How can I improve conversion?

Answer: Incomplete conversion is typically a result of catalyst deactivation, insufficient oxidant, or non-optimal reaction conditions.

  • Catalyst Choice and Loading: Cobalt and Copper/Manganese-based catalysts are highly effective.[4][5] Ensure your catalyst loading is adequate; a molar ratio of catalyst to substrate between 0.0005:1 and 0.05:1 is a good starting point for cobalt compounds.[2] If using a heterogeneous catalyst, ensure efficient stirring to overcome mass transfer limitations.

  • Oxygen Supply: The reaction is often dependent on the partial pressure of oxygen. Ensure a continuous and well-dispersed flow of air or oxygen into the reaction mixture. For laboratory scale, running the reaction under an oxygen balloon or with a sparging tube is effective.[3][4]

  • Base Concentration: A base, typically sodium hydroxide, is crucial.[4] The optimal base-to-substrate ratio is critical; an excess can sometimes lead to side reactions, while too little will result in poor conversion. A molar ratio of approximately 3:1 (NaOH:p-cresol) is often effective.[4]

  • Temperature: The reaction temperature should be carefully controlled, typically between 60°C and 80°C.[3][4] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can promote side reactions and catalyst degradation.

Question: I'm observing significant formation of 4-hydroxybenzoic acid. How do I prevent this over-oxidation?

Answer: The formation of 4-hydroxybenzoic acid is a classic example of over-oxidation. The desired aldehyde is susceptible to further oxidation under the reaction conditions.

  • Reaction Monitoring: The most critical step is to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the consumption of the starting material plateaus or the concentration of the aldehyde begins to decrease.

  • Control Temperature: Lowering the reaction temperature can often reduce the rate of the second oxidation step more significantly than the first, thus improving selectivity for the aldehyde.

  • Limit Oxygen: While sufficient oxygen is needed for the initial oxidation, an excessive amount, especially late in the reaction, can promote the formation of the carboxylic acid. Consider reducing the oxygen flow rate once the reaction has reached high conversion of the starting material.

  • Catalyst System: Some catalyst systems are inherently more selective. For instance, certain bimetallic catalysts like Cu-Mn oxides have shown high selectivity for p-hydroxybenzaldehyde with minimal over-oxidation.

G cluster_0 Oxidation Pathway cluster_1 Control Strategy pCresol p-Cresol Intermediate Benzyl Alcohol Intermediate pCresol->Intermediate k1 [O2, Catalyst] HBA This compound (Desired Product) Intermediate->HBA k2 [O2, Catalyst] HBAcid 4-Hydroxybenzoic Acid (Over-oxidation Product) HBA->HBAcid k3 (undesired) [O2, Catalyst] Control To Maximize [4-HBA]: - Monitor reaction closely - Stop at optimal time - Control Temperature (k2 > k3) - Avoid excess O2 late in reaction

Caption: Kinetic pathway and control strategy for p-cresol oxidation.

The Duff Reaction

The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[6] While it avoids chlorinated solvents, it is known for being generally inefficient and giving low to moderate yields.[6][7][8]

Question: My Duff reaction yield is very low (<20%). What are the key parameters for optimization?

Answer: Low yields are a common complaint with the Duff reaction.[9][10] However, several factors can be optimized for significant improvement.

  • Choice of Acid/Solvent: The acidic medium is critical. While glyceroboric acid or acetic acid are traditionally used, trifluoroacetic acid (TFA) has been shown to give substantially higher yields and faster reaction times.[9][11]

  • Reagent Stoichiometry: The molar ratio of hexamine to the phenol substrate is important. Ratios of 2:1 to 3:1 (hexamine:phenol) often provide better results than a 1:1 ratio.[11]

  • Temperature Control: The reaction typically requires heating (e.g., 70-90°C when using TFA).[9][11] However, excessive temperatures can lead to polymerization and the formation of tarry byproducts. Microwave-assisted synthesis can be a powerful tool here, often reducing reaction times from hours to minutes while providing comparable or even improved yields.[7]

  • Role of Water: While the initial stage of the reaction should be anhydrous, some studies have shown that the addition of a stoichiometric amount of water can increase product yields by 10-20%.[7] This is typically added during the work-up hydrolysis step.

Question: The formylation is occurring at the ortho position, not the desired para position. How can I achieve para-selectivity?

Answer: The Duff reaction strongly favors ortho-formylation, especially with unhindered phenols.[6][12] This is a fundamental limitation of the mechanism.

  • Blocking Groups: The most effective strategy is to use a starting material where the ortho positions are blocked. For example, using 2,6-dimethylphenol will direct the formylation exclusively to the para position. If your target molecule allows, this is the most reliable approach.

  • Reaction Conditions: While less effective, some reports suggest that reaction conditions can slightly influence the ortho/para ratio. However, for phenol itself, achieving significant para-selectivity with the Duff reaction is exceptionally difficult. If your starting material is unblocked phenol and you require the para isomer, the oxidation of p-cresol is a far superior route.

The Reimer-Tiemann Reaction

This reaction uses chloroform and a strong base to formylate phenols.[13] It is one of the oldest formylation methods but suffers from major selectivity issues for 4-HBA synthesis.

Question: My Reimer-Tiemann reaction is producing almost exclusively salicylaldehyde (ortho-isomer). Is it possible to get this compound (para-isomer)?

Answer: This is the expected outcome of the Reimer-Tiemann reaction. The mechanism involves the formation of dichlorocarbene (:CCl₂) as the electrophile.[14][15] The phenoxide ion coordinates with the cation (e.g., Na⁺), which then directs the electrophilic carbene to the sterically accessible and electron-rich ortho position.

  • Why Ortho is Favored: The interaction between the phenoxide oxygen, its counter-ion, and the incoming dichlorocarbene creates a transient complex that heavily favors ortho attack. This makes the reaction an excellent method for synthesizing salicylaldehydes but a poor choice for 4-hydroxybenzaldehydes.[13][15]

  • Improving Para Yield: While you cannot reverse the inherent selectivity, some strategies can slightly increase the para/ortho ratio, though yields of 4-HBA remain modest (typically 8-12%).[16]

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst can alter the ionic environment around the phenoxide, slightly disfavoring the tight coordination that leads to ortho attack.

    • Solvent Choice: Using a more polar aprotic solvent might help to solvate the cation, again reducing its directing effect.

General FAQs and Purification

Question: Which synthetic route is best for industrial-scale production of 4-HBA?

Answer: The catalytic oxidation of p-cresol is the dominant industrial method. Its advantages include high selectivity for the desired para product, high yields (>90%), the use of inexpensive reagents (p-cresol, air/oxygen, base), and a more favorable environmental profile compared to methods using chlorinated solvents or toxic reagents.

Question: How can I effectively purify my crude this compound?

Answer: The purification strategy depends on the synthetic route and the nature of the impurities.

Impurity TypeOriginating ReactionRecommended Purification MethodKey Considerations
Unreacted p-cresol Oxidation of p-cresol1. Alkaline Wash: Dissolve the crude product in a non-polar organic solvent (e.g., toluene) and wash with a cold, dilute aqueous base (e.g., NaHCO₃). 4-HBA is less acidic than p-cresol and will remain in the organic layer. 2. Recrystallization: Use a solvent system like water or a toluene/heptane mixture.[17]The pKa difference between p-cresol and 4-HBA allows for extractive separation.
4-Hydroxybenzoic acid Oxidation of p-cresolBase Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a sodium bicarbonate solution. The more acidic carboxylic acid will be extracted into the aqueous layer as its sodium salt.Acidify the aqueous layer to recover the 4-hydroxybenzoic acid if desired.
Salicylaldehyde (ortho-isomer) Reimer-Tiemann, DuffFractional Crystallization or Column Chromatography: Separation can be challenging due to similar polarities. A carefully selected solvent system for recrystallization may work. Silica gel chromatography is more reliable but less scalable.Isomer separation is often difficult and leads to yield loss. It's better to choose a more selective synthesis.
Polymeric/Tarry materials Duff, Reimer-TiemannCharcoal Treatment & Recrystallization: Dissolve the crude product in a suitable hot solvent, add activated charcoal, stir briefly, and perform a hot filtration to remove the tar. Allow the filtrate to cool for crystallization.Avoid prolonged boiling with charcoal as it can adsorb the product.

Purification Protocol Example (from p-Cresol Oxidation):

  • After the reaction, filter off the catalyst (if heterogeneous).

  • Distill the solvent (e.g., methanol) under reduced pressure.

  • Acidify the residue with an acid like HCl or H₂SO₄ to a pH of ~5-6 to protonate the phenoxide salt of 4-HBA.[17]

  • Cool the mixture in an ice bath to crystallize the 4-HBA.[18]

  • Filter the solid product and wash it with cold water to remove inorganic salts and residual water-soluble impurities.

  • For higher purity, recrystallize the solid from hot water or an appropriate organic solvent system.

Detailed Experimental Protocol: Cobalt-Catalyzed Oxidation of p-Cresol

This protocol is a representative example for the selective synthesis of this compound.

Materials:

  • p-Cresol

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Oxygen supply (balloon or gas cylinder)

  • Standard reaction glassware with reflux condenser and magnetic stirring

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-cresol (e.g., 10.8 g, 100 mmol), sodium hydroxide (12.0 g, 300 mmol), and methanol (100 mL).

  • Catalyst Addition: Add cobalt(II) chloride hexahydrate (e.g., 0.24 g, 1 mmol, 1 mol%). The solution should turn a characteristic color.

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to reflux (approx. 65°C).

  • Oxygenation: Once at reflux, introduce a steady but gentle stream of oxygen gas below the surface of the liquid via a long needle or sparging tube. Alternatively, maintain a positive pressure of oxygen using a balloon attached to the top of the condenser.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them with dilute acid, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the p-cresol is consumed (typically 4-8 hours), stop the heating and oxygen flow. Cool the reaction mixture to room temperature.

  • Purification:

    • Filter the reaction mixture to remove any insoluble cobalt salts.

    • Remove the methanol from the filtrate via rotary evaporation.

    • Dissolve the remaining residue in water (~150 mL) and cool in an ice bath.

    • Slowly add 6M HCl with stirring until the pH of the solution is approximately 5-6. A precipitate of this compound will form.

    • Continue to stir in the ice bath for 30 minutes to ensure complete crystallization.

    • Collect the solid product by vacuum filtration, wash the filter cake with two portions of cold deionized water, and dry under vacuum.

Expected Outcome: This procedure should yield this compound as a white to off-white crystalline solid with a yield typically in the range of 85-95%.

References

  • Allen, A. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Retrieved from [Link]

  • Chem. (n.d.). This compound: Structure, Synthesis, Applications, and Safety. Chem. Retrieved from [Link]

  • Podesto, D. D., & Salurialam, R. (n.d.). Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib. Retrieved from [Link]

  • JOCPR. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Patil, Z.B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing this compound. Google Patents.
  • MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. MDPI. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Science Info. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • ResearchGate. (n.d.). Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939A1 - Process for the production of this compound derivatives. European Patent Office.
  • Google Patents. (n.d.). US6184421B1 - Method for preparing a this compound and derivatives. Google Patents.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • University of Delaware. (n.d.). Vanillin Synthesis from this compound. Journal of Chemical Education. Retrieved from [Link]

  • Google Patents. (n.d.). EP0323290A1 - Process for the preparation of aromatic aldehydes. Google Patents.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • YouTube. (2023). Reimer Tiemann reaction. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of this compound derivatives. Google Patents.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process. Google Patents.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes. Google Patents.
  • J. Am. Chem. Soc. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Khan Academy. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of p‐Cresol to p‐Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn‐Oxide Heterogeneous Catalyst. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. Request PDF. Retrieved from [Link]

  • Quora. (2018). What is the name of the intermediate formed during Reimer-Tiemann reaction of phenol?. Quora. Retrieved from [Link]

  • Pure. (1994). Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11. Pure. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde. Google Patents.

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Technical Support Center: Purification of Crude 4-Hydroxybenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important chemical intermediate.

Introduction to this compound and the Importance of Purity

This compound is a key building block in the synthesis of numerous pharmaceuticals, fragrances, and polymers.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicity. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds like this compound, leveraging differences in solubility between the compound and its impurities in a given solvent.[4]

Part 1: Understanding the Fundamentals

Key Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₇H₆O₂[5]
Molecular Weight 122.12 g/mol [6][7]
Appearance White to light brown crystalline powder[5][6]
Melting Point 112-118 °C[2][5]
Boiling Point 191-192 °C[2]
Water Solubility Slightly soluble; 8.45 g/L at 25 °C[6][8][9]
Organic Solvent Solubility Freely soluble in ethanol, ether, acetone, and ethyl acetate.[1][2][8]
The Principle of Recrystallization

The core principle of recrystallization is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon slow cooling, the desired compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).[4]

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of crude this compound.

Step 1: Solvent Selection

The choice of solvent is the most critical step in recrystallization. An ideal solvent should:

  • Dissolve this compound well at high temperatures but poorly at low temperatures.

  • Not react with this compound.

  • Have a boiling point lower than the melting point of this compound (112-118 °C) to prevent "oiling out".[10]

  • Be volatile enough to be easily removed from the purified crystals.

Based on solubility data, water or a mixture of ethanol and water are excellent choices.[2][11] For this protocol, we will use water.

Step 2: Dissolution
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while heating on a hot plate. The goal is to create a saturated solution at the boiling point of the solvent.[12]

  • Stir the mixture continuously to facilitate dissolution.

Step 3: Decolorization (if necessary)

If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration (if necessary)

If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[13]

Step 5: Crystallization
  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[12][14] Rapid cooling can trap impurities within the crystal lattice.[15]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[11]

Step 6: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11][12] Using warm solvent will redissolve some of the product and reduce the yield.[11]

Step 7: Drying

Dry the purified crystals in a desiccator or a low-temperature oven to remove any residual solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization & Isolation Start Start with Crude This compound Solvent Select Appropriate Solvent (e.g., Water) Start->Solvent Step 1 Dissolve Dissolve in Minimum Amount of Hot Solvent Solvent->Dissolve Step 2 Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Step 3 HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Step 4 Charcoal->HotFilter Step 4 Cool Slow Cooling to Room Temperature IceBath Cool in Ice Bath Filter Vacuum Filtration Wash Wash with Cold Solvent Dry Dry Crystals End Pure this compound

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis method. For instance, if synthesized from p-cresol, unreacted starting material or over-oxidation to 4-hydroxybenzoic acid could be present.[2][3] If prepared via the Reimer-Tiemann reaction from phenol, the ortho isomer, 2-hydroxybenzaldehyde, is a likely impurity.[9]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids have sharp, defined melting points.[2] The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize yield, ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[11][12] Also, allow for slow cooling and sufficient time in an ice bath to ensure maximum precipitation.[11][14] Avoid using excessive amounts of cold solvent for washing the crystals.[12]

Troubleshooting Common Issues

Troubleshooting_Guide cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Problem Problem Encountered NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals OilingOut Compound Forms an Oil, Not Crystals Problem->OilingOut LowYield Poor Recovery of Crystals Problem->LowYield TooMuchSolvent Cause: Too much solvent used (Unsaturated solution) Supersaturated Cause: Supersaturated solution HighTemp Cause: Solvent boiling point > Compound's melting point Impure Cause: High level of impurities ExcessSolvent Cause: Too much solvent used PrematureCrystallization Cause: Premature crystallization during hot filtration WarmWash Cause: Washing crystals with warm solvent

Issue 1: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was added.[10][15]

  • Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11][15]

  • Possible Cause: The solution is supersaturated.[10][12]

  • Solution 1: Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass stirring rod. The tiny scratches provide a nucleation site for crystal growth.[10][12]

  • Solution 2: Add a "seed" crystal of pure this compound to the solution to initiate crystallization.[10][12]

Issue 2: The compound "oils out" instead of crystallizing.

  • Explanation: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[15] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the compound is highly impure, causing a significant melting point depression.[10][15][16][17]

  • Solution 1: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[15]

  • Solution 2: If the crude product is very impure, consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[11]

  • Solution 3: Choose a different solvent with a lower boiling point.[11]

Issue 3: The crystal yield is very low.

  • Possible Cause: Too much solvent was used initially, and a significant amount of the product remains dissolved in the mother liquor.[12][15]

  • Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.[15]

  • Possible Cause: Premature crystallization occurred during a hot filtration step, resulting in loss of product on the filter paper.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration to prevent the solution from cooling down too quickly.[11]

  • Possible Cause: The crystals were washed with solvent that was not sufficiently cold.[12]

  • Solution: Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.[11]

Part 4: Safety and Handling

  • Hazards: this compound can cause serious eye irritation and may cause respiratory irritation.[18][19][20] It is also sensitive to light and air.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22] Work in a well-ventilated area or a fume hood.[20][22]

  • Storage: Store this compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen) to prevent oxidation and degradation.[3][7][21]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126, this compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). This compound. Retrieved from [Link]

  • China Chemical Manufacturer. (2024, July 12). This compound: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • China Chemical Manufacturer. (2024, July 12). This compound: Structure, Synthesis, Applications, and Safety. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ChemBK. (n.d.). 4-hydroxy benzaldehyde. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Alert. (2015, April 17). WATCH: The Hypnotic Recrystallisation of this compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility and solution thermodynamics of this compound in twelve organic solvents from T = (278.15 to 318.15) K | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

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Technical Support Center: Formylation of Phenol to 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the formylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, with a specific focus on synthesizing 4-hydroxybenzaldehyde and troubleshooting common side reactions.

Introduction

The formylation of phenol is a cornerstone of aromatic chemistry, providing a direct route to valuable hydroxybenzaldehydes. While the introduction of a formyl group (-CHO) onto the phenol ring appears straightforward, the reality is often a delicate balance of competing reactions. Achieving high yield and selectivity for the desired para-isomer, this compound, requires a nuanced understanding of the reaction mechanisms and careful control of experimental parameters. This guide provides in-depth, experience-based insights to help you overcome common challenges.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common methods for the formylation of phenol?

A1: Several classical methods are employed for phenol formylation, each with its own advantages and disadvantages. These include:

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[1][2][3] It is well-known for favoring ortho-formylation.[4][5]

  • Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6][7] It also predominantly yields the ortho-isomer.[8]

  • Vilsmeier-Haack Reaction: This reaction employs a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to create the Vilsmeier reagent, which is the formylating electrophile.[9][10]

  • Gattermann Reaction: This reaction involves the use of hydrogen cyanide (HCN) and a Lewis acid catalyst.[11][12] The Gattermann-Koch variant uses carbon monoxide (CO) but is generally not applicable to phenols.[13][14][15]

Q2: Why is achieving high selectivity for this compound (para-isomer) challenging?

A2: The hydroxyl group of phenol is an activating, ortho, para-directing group. Electronically, both the ortho and para positions are susceptible to electrophilic attack. Many formylation reactions, particularly the Reimer-Tiemann and Duff reactions, show a strong preference for the ortho position. This selectivity is often attributed to interactions between the phenoxide ion and the electrophilic species, which favors attack at the closer ortho position.[16][17][18]

Method-Specific Questions

Q3: In the Reimer-Tiemann reaction, what causes the formation of the ortho-isomer (salicylaldehyde) as the major product?

A3: The Reimer-Tiemann reaction proceeds via the formation of dichlorocarbene (:CCl₂) in a basic medium.[2][3] The phenol is deprotonated to the more nucleophilic phenoxide ion. The interaction between the electron-deficient dichlorocarbene and the electron-rich phenoxide ion is believed to favor the formation of the ortho-substituted product.[4][5] The proximity of the oxygen atom in the phenoxide plays a role in directing the electrophile to the adjacent carbon.

Q4: Can the Duff reaction be used to synthesize this compound?

A4: The Duff reaction strongly favors ortho-formylation.[6][8] If the ortho positions are blocked by other substituents, formylation can occur at the para position.[6] However, for unsubstituted phenol, the primary product will be salicylaldehyde. Therefore, the Duff reaction is generally not the preferred method for synthesizing this compound.

Q5: Is the Vilsmeier-Haack reaction suitable for producing this compound from phenol?

A5: The Vilsmeier-Haack reaction is a viable method for the formylation of electron-rich aromatic compounds, including phenols.[10][19] It can provide a route to this compound, although the regioselectivity can be influenced by reaction conditions. One synthetic approach involves the slow addition of phenol to the pre-formed Vilsmeier reagent.[20]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the formylation of phenol, with a focus on maximizing the yield of this compound.

Issue 1: Low Yield of this compound and Predominance of the ortho-Isomer (Salicylaldehyde)

Cause: As discussed, many standard formylation reactions inherently favor the ortho position.[1][4] This is a common outcome, especially with the Reimer-Tiemann reaction.[16][17]

Troubleshooting Strategies:

  • Reaction Condition Optimization (Reimer-Tiemann): While complete reversal of selectivity is difficult, the ortho/para ratio can be influenced by factors such as the choice of base and solvent. Some studies suggest that the presence of certain counterions can slightly alter the product distribution.[16][17]

  • Alternative Synthetic Routes: If direct formylation proves unselective, consider a multi-step synthesis. One common industrial method involves the oxidation of p-cresol (4-methylphenol).[21][22]

Experimental Protocol: Oxidation of p-Cresol

  • Dissolution: Dissolve p-cresol in a suitable solvent system (e.g., water or a water/organic solvent mixture).

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or manganese dioxide (MnO₂), while carefully controlling the reaction temperature.

  • Workup: After the reaction is complete, filter the mixture to remove any solid byproducts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or water, or by vacuum distillation.[21]

Issue 2: Formation of Di-formylated Products

Cause: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second formyl group can be introduced onto the phenol ring, leading to dihydroxybenzaldehyde derivatives. This can be a particular issue with the Duff reaction if both ortho positions are available.[18][23]

Troubleshooting Strategies:

  • Stoichiometric Control: Carefully control the molar ratio of the formylating agent to the phenol. Using a slight excess of phenol can help to minimize di-formylation.[23]

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized.[23]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to avoid over-reaction.

Issue 3: Resin/Polymer Formation

Cause: Under certain acidic or basic conditions, phenols can react with formaldehyde or its equivalents to form phenol-formaldehyde resins.[23] This is a significant side reaction that can drastically reduce the yield of the desired aldehyde.

Troubleshooting Strategies:

  • Control of Formaldehyde Source: When using methods that involve formaldehyde or its equivalents, ensure slow addition and controlled stoichiometry.

  • Temperature Management: Avoid high reaction temperatures, as they accelerate polymerization.[23]

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as determined by monitoring), proceed with the workup.[23]

Issue 4: Oxidation of the Phenol Starting Material or Aldehyde Product

Cause: Phenols and aldehydes can be susceptible to oxidation, especially under harsh reaction conditions or during workup and storage.[21] This can lead to the formation of quinone-type structures or carboxylic acids.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Careful Workup: During the workup, avoid prolonged exposure to strong oxidizing agents.

  • Proper Storage: Store the purified this compound in a cool, dark place, away from light and air, to prevent degradation.[21]

Data Summary and Visualization

Table 1: Comparison of Common Phenol Formylation Methods
ReactionFormylating AgentTypical ConditionsMajor Product (from Phenol)Key Side Reactions
Reimer-Tiemann Chloroform (CHCl₃)Strong base (NaOH, KOH)ortho-Hydroxybenzaldehyde[1][24]para-Isomer, di-formylation
Duff HexamethylenetetramineAcidic (e.g., acetic acid)ortho-Hydroxybenzaldehyde[6][8]Di-formylation, resin formation[23]
Vilsmeier-Haack DMF/POCl₃AnhydrousMixture of ortho and paraResin formation
Gattermann HCN/Lewis AcidAnhydrousMixture of ortho and paraPolymerization
Diagrams

Mechanism Overview: Reimer-Tiemann Reaction

Reimer_Tiemann cluster_carbene Carbene Formation cluster_formylation Formylation CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion Base Base (OH⁻) Base->CHCl3 Deprotonation Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene α-elimination Intermediate Dichloromethyl Substituted Phenol Carbene->Intermediate Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Phenoxide->Intermediate Nucleophilic Attack Aldehyde o-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis Base2 Base (OH⁻) Base2->Phenol Deprotonation

Caption: Key steps in the Reimer-Tiemann reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Formylation of Phenol Problem Identify Primary Issue Start->Problem LowPara Low Yield of p-Isomer Problem->LowPara Poor Regioselectivity Diformyl Di-formylation Problem->Diformyl Over-reaction Resin Resin/Polymer Formation Problem->Resin Polymerization Oxidation Oxidation Problem->Oxidation Degradation Sol_LowPara Consider alternative synthesis (e.g., p-cresol oxidation) LowPara->Sol_LowPara Sol_Diformyl Adjust stoichiometry Monitor reaction (TLC/HPLC) Lower temperature Diformyl->Sol_Diformyl Sol_Resin Control stoichiometry Lower temperature Minimize reaction time Resin->Sol_Resin Sol_Oxidation Use inert atmosphere Careful workup Proper storage Oxidation->Sol_Oxidation

Caption: Decision tree for troubleshooting side reactions.

References

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  • Semantic Scholar. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

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  • Wikipedia. Formylation. [Link]

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  • ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

  • National Institutes of Health. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. [Link]

  • ResearchGate. Selective Formylation of Alcohols in the Presence of Phenols with Chloral. [Link]

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Technical Support Center: A Researcher's Guide to Purifying 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are facing the common challenge of removing salicylaldehyde (2-hydroxybenzaldehyde) contamination from 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde). As positional isomers, their similar properties can make separation non-trivial. This document provides in-depth, field-proven answers and protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its salicylaldehyde impurity so challenging to separate?

This compound and salicylaldehyde are positional isomers, meaning they share the same molecular formula (C₇H₆O₂) and molecular weight (122.12 g/mol ) but differ in the substitution pattern on the benzene ring.[1][2][3] This results in very similar chemical properties and solubilities in many common solvents, making straightforward separation difficult. However, key differences in their physical properties, stemming from their unique structures, can be exploited for purification.

The primary structural difference is the position of the hydroxyl (-OH) group relative to the aldehyde (-CHO) group. In salicylaldehyde (the ortho isomer), these groups are adjacent, allowing for the formation of a strong intramolecular hydrogen bond.[4] This internal bonding satisfies the hydrogen-bonding potential of the hydroxyl and aldehyde groups within the molecule itself. In contrast, this compound (the para isomer) cannot form this internal bond due to the distance between the functional groups. Its hydroxyl and aldehyde groups can only participate in intermolecular hydrogen bonding with other molecules. This fundamental difference leads to significant variations in volatility and melting points, which are the keys to their separation.

Q2: What are the primary methods for removing salicylaldehyde from this compound?

There are three main strategies, each leveraging a different physicochemical property:

  • Steam Distillation: This technique exploits the significant difference in volatility between the two isomers. Salicylaldehyde, due to its intramolecular hydrogen bonding, is more volatile and can be selectively removed with steam, leaving the less volatile this compound behind.[5][6]

  • Recrystallization: This classic purification method relies on differences in solubility and crystal lattice energy. This compound is a solid at room temperature with a high melting point, while salicylaldehyde is a liquid. By carefully selecting a solvent system, this compound can be selectively crystallized out of the solution, leaving the salicylaldehyde impurity in the mother liquor.[1][7]

  • Column Chromatography: This is a powerful technique for separating compounds with similar properties. By using an appropriate stationary phase (like silica gel) and a carefully chosen mobile phase, the isomers can be separated based on their differential adsorption to the stationary phase.[8][9]

Q3: How do I select the best purification method for my needs?

The choice depends on the scale of your experiment, the initial purity of your material, and the final purity required.

  • For large quantities with significant salicylaldehyde contamination (>10-15%): Steam distillation is often the most efficient first-pass method to remove the bulk of the salicylaldehyde.[10] It is cost-effective and scalable. The resulting this compound may then require a final polishing step like recrystallization.

  • For moderate to high initial purity (<10% impurity): Recrystallization is highly effective, straightforward, and can yield very pure material.[7] It is often the preferred method for lab-scale purification to achieve high-purity crystals suitable for downstream applications.

  • For very high purity requirements or small-scale separations: Column chromatography offers the highest resolution and is excellent for removing trace impurities or separating complex mixtures.[8] However, it is more labor-intensive and requires larger volumes of solvent, making it less ideal for bulk purification.

Decision Workflow for Purification Method Selection

G start Start: Crude 4-HBA (contaminated with Salicylaldehyde) check_purity Assess Impurity Level (e.g., by GC, HPLC, NMR) start->check_purity high_impurity High Impurity (>15%) check_purity->high_impurity >15% low_impurity Low Impurity (<15%) check_purity->low_impurity <15% steam_dist Perform Steam Distillation (Bulk removal of Salicylaldehyde) high_impurity->steam_dist recrystallize Perform Recrystallization (High purity final product) low_impurity->recrystallize Standard Purity column_chrom Perform Column Chromatography (Highest purity, small scale) low_impurity->column_chrom Highest Purity steam_dist->recrystallize Further purification end_product Pure this compound recrystallize->end_product column_chrom->end_product

Caption: Decision tree for selecting the optimal purification strategy.

Troubleshooting and Experimental Guides

This section provides detailed protocols and addresses specific issues you may encounter during purification.

Problem: My synthesized this compound is contaminated with salicylaldehyde. How do I purify it?

Here are detailed protocols for the primary purification methods.

This method is ideal for achieving high purity on a lab scale when the salicylaldehyde contamination is not excessively high. The significant difference in melting points and crystal packing ability between the two isomers is the basis for this separation.

Comparative Physical Properties

PropertyThis compound (para-isomer)Salicylaldehyde (ortho-isomer)Rationale for Separation
Appearance White to light yellow crystalline powder[1]Colorless to pale yellow liquid[2]Different physical states at room temp aid separation.
Melting Point 115-118 °C[1]-7 °CThe high melting point of 4-HBA allows it to crystallize readily while salicylaldehyde remains in solution.
Boiling Point Sublimes; 191-192 °C (at reduced pressure)[1]197 °C (at atm. pressure)The lower boiling point and higher vapor pressure of salicylaldehyde are key for distillation methods.
Water Solubility Slightly soluble/sparingly soluble[1][3][11]Slightly soluble[2]Solubility differences can be enhanced in mixed solvent systems.
Organic Solvents Soluble in ethanol, ether, chloroform[1]Soluble in organic solvents[2]A solvent that dissolves both when hot but only the impurity when cold is ideal.
Hydrogen Bonding IntermolecularIntramolecular[4]This is the root cause of the differences in physical properties.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: An ethanol/water mixture is often a good starting point.[7] Ethyl acetate can also be effective.[12] The goal is to find a system where 4-HBA is highly soluble at high temperatures but poorly soluble at low temperatures, while salicylaldehyde remains soluble even when cold.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. If using a mixed solvent system, dissolve in the "good" solvent (ethanol) first, then add the "poor" solvent (water) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the good solvent to redissolve the precipitate.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[13]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the salicylaldehyde impurity. Do not use warm solvent, as this will dissolve your product.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Confirm the purity of your product using an appropriate analytical method (see below). A sharp melting point close to the literature value (115-118 °C) is a good indicator of high purity.[1]

This is the method of choice for obtaining the highest possible purity, especially on a smaller scale. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

Step-by-Step Column Chromatography Protocol

  • Stationary Phase Selection: Silica gel is the most common and effective stationary phase for separating these isomers.[8]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation (a significant difference in Rf values on a TLC plate). A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in your initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin running the eluent through the column, collecting fractions in test tubes. Since this compound is more polar than salicylaldehyde (due to its free hydroxyl group available for interaction with the silica), the salicylaldehyde will elute first.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) or by analyzing aliquots with NMR spectroscopy to identify which fractions contain your desired product.[9]

  • Combining and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified solid.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_iso Isolation prep_silica 1. Prepare Silica Slurry in Low-Polarity Eluent pack_column 2. Pack Column (Ensure no air bubbles) prep_silica->pack_column prep_sample 3. Dissolve Crude Product in Minimal Solvent pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Start Elution (Collect Fractions) load_sample->elute monitor 6. Monitor Fractions (TLC or NMR) elute->monitor combine 7. Combine Pure Fractions (Containing 4-HBA) monitor->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Step-by-step workflow for purification via column chromatography.

Problem: I need to confirm the purity of my final product. Which analytical technique is best?

A combination of techniques provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent quantitative method. A reverse-phase C18 column can be used with a mobile phase such as acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peaks.[14] The two isomers will have different retention times, allowing for their quantification. HPLC is suitable for routine purity checks.

  • Gas Chromatography (GC): GC is also highly effective for separating and quantifying these volatile isomers. A standard non-polar or medium-polarity capillary column can be used. The lower boiling point of salicylaldehyde will result in a shorter retention time compared to this compound. A GC assay can provide a precise percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a definitive structural confirmation and can detect even trace impurities if their peaks do not overlap with the main signals. The aromatic and aldehyde proton signals for the two isomers will appear at slightly different chemical shifts, allowing for identification and integration to estimate purity.[1] For this compound, the aldehyde proton typically appears as a singlet around 9-10 ppm.[1]

Problem: My recrystallization yield was very low. What could have gone wrong?

Low yield is a common issue in recrystallization, and it can usually be traced to one of these factors:[7]

  • Using Too Much Solvent: The most common mistake is adding too much hot solvent during the dissolution step. This keeps more of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent needed to dissolve your crude material.

  • Cooling Too Quickly: Rapid cooling (e.g., putting the hot flask directly into an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature Crystallization: If the solution cools during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper. Solution: Use a heated funnel or preheat your filtration apparatus with hot solvent.

  • Improper Washing: Washing the collected crystals with room temperature or warm solvent will dissolve a significant portion of your product. Solution: Always wash crystals with a minimal amount of ice-cold solvent.

References

  • This compound: Structure, Synthesis, Applications, and Safety. (n.d.). Macsen Labs. [Link]

  • Blanco, M., et al. (1990). Resolution of the Binary Mixture of Salicylaldehyde and this compound by using First Derivative Ratio Spectra. Annali di Chimica, 80(5-6), 205-212. [Link]

  • Lyon, C. (2015). WATCH: The Hypnotic Recrystallisation of this compound. Science Alert. [Link]

  • Process for the production of this compound derivatives. (1985).
  • Salicylaldehyde. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • This compound. (n.d.). Solubility of Things. [Link]

  • Paixão, J. A., et al. (2007). Redetermination of this compound. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4069. [Link]

  • Synthesis of this compound from phenol? (2008). Sciencemadness Discussion Board. [Link]

  • Process for the purification of reaction mixtures containing this compound. (1996).
  • Salicylaldehyde can be separated from the mixture of salicylaldehyde and p-hydroxy benzaldehyde by. (n.d.). EMBIBE. [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. [Link]

  • Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Process for the preparation of hydroxybenzaldehydes. (1983).
  • Salicylaldehyde Preparation Method. (n.d.). Scribd. [Link]

  • Process for preparation of hydroxybenzaldehydes. (1983).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Separation of Compounds Using Column Chromatography (Theory). (n.d.). Amrita Virtual Lab. [Link]

  • Column Chromatography. (n.d.). Magritek. [Link]

  • Process for the preparation of hydroxybenzaldehydes. (1983).
  • Al-Amiedy, D. H. H. (2016). Preparation and Analytical Properties of this compound, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry, 32(1), 389-397. [Link]

  • Salicylaldehyde. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial production of 4-Hydroxybenzaldehyde (4-HBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 4-HBA synthesis. Here, we address common challenges encountered during laboratory and pilot-plant operations, offering scientifically grounded explanations and actionable troubleshooting protocols. Our aim is to provide you with the expertise to optimize your processes, enhance yield and purity, and ensure safe and efficient production.

Section 1: Oxidation of p-Cresol to this compound

The catalytic oxidation of p-cresol is a widely employed industrial method for 4-HBA synthesis. While attractive for its use of readily available starting materials, scaling up this process presents several challenges, primarily related to catalyst performance, reaction selectivity, and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the liquid-phase oxidation of p-cresol, and what are their typical deactivation mechanisms?

A1: Cobalt and copper-based catalysts are predominantly used for the liquid-phase oxidation of p-cresol. Cobalt salts, such as cobalt chloride, and cobalt-salen complexes are effective homogeneous catalysts. Heterogeneous catalysts, including cobalt oxides (e.g., Co₃O₄) and mixed metal oxides like CuMn-oxide supported on carbon, are also widely investigated for their ease of separation and potential for reuse.[1]

Catalyst deactivation is a significant challenge during scale-up. The primary mechanisms of deactivation include:

  • Coking: The formation of carbonaceous deposits (tar or polymeric materials) on the catalyst surface, which block active sites.[2] This is often exacerbated by high reaction temperatures and concentrations.

  • Leaching: In the case of supported catalysts, the active metal component can leach into the reaction medium, reducing the catalyst's efficacy over time and contaminating the product.[3]

  • Poisoning: Impurities in the feedstock or solvent can adsorb onto the catalyst's active sites, inhibiting its activity.

Q2: My p-cresol oxidation reaction shows low conversion. What are the potential causes and how can I improve it?

A2: Low conversion in p-cresol oxidation can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Guide for Low Conversion:

Potential Cause Explanation Recommended Action
Catalyst Deactivation The catalyst may have lost its activity due to coking or poisoning.[2]Consider regenerating the catalyst or using a fresh batch. For instance, some catalysts can be regenerated by controlled air oxidation to burn off carbonaceous deposits.
Insufficient Catalyst Loading The amount of catalyst may be too low for the desired reaction rate at a larger scale.Increase the catalyst loading incrementally. The initial reaction rate often increases with catalyst loading up to a certain point.[4]
Inadequate Mass Transfer Poor mixing can limit the contact between the gaseous oxidant (air or oxygen), the liquid phase (p-cresol solution), and the solid catalyst (if heterogeneous).Ensure efficient agitation. For scaled-up reactors, the stirrer design and speed are critical to overcome mass transfer limitations.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. A temperature that is too low will result in a slow reaction.Optimize the reaction temperature. Be aware that excessively high temperatures can lead to increased byproduct formation and catalyst deactivation.
Incorrect Base Concentration Many p-cresol oxidation processes require a base, such as sodium hydroxide. The concentration of the base is a critical parameter.Optimize the base-to-substrate molar ratio. A ratio of at least 2.5:1 is often necessary for cobalt-catalyzed reactions. However, an excessively high base concentration can increase the viscosity of the reaction mixture, leading to poor oxygen dispersion.[2]

Q3: I am observing significant byproduct formation in my p-cresol oxidation. What are the common impurities and how can I improve selectivity towards 4-HBA?

A3: Low selectivity is a common issue, leading to a complex product mixture and challenging purification. The primary byproducts are:

  • p-Hydroxybenzyl alcohol: An intermediate in the oxidation of p-cresol to 4-HBA. Its presence indicates incomplete oxidation.[3]

  • p-Hydroxybenzoic acid: Formed by the over-oxidation of 4-HBA.

  • p-Hydroxybenzyl methyl ether: Can be formed when methanol is used as a solvent.[3]

  • Dimeric or Polymeric Materials (Tar): These resinous materials can form through various side reactions and are particularly problematic as they can foul equipment and complicate purification.[5]

Strategies to Enhance Selectivity:

  • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) to stop the reaction once the maximum concentration of 4-HBA is reached, minimizing over-oxidation to p-hydroxybenzoic acid.

  • Control Oxidant Concentration: Carefully control the partial pressure of oxygen or the flow rate of air. Insufficient oxidant can lead to the accumulation of p-hydroxybenzyl alcohol, while an excess can promote over-oxidation.[1]

  • Solvent Selection: The choice of solvent can influence selectivity. While methanol is common, other solvents can be explored to minimize the formation of ether byproducts.[6]

  • Catalyst Design: The selectivity is highly dependent on the catalyst. For instance, the addition of manganese to a copper catalyst has been shown to significantly improve selectivity to 4-HBA.

Experimental Workflow: Catalyst Regeneration

Below is a general workflow for the regeneration of a coked heterogeneous cobalt oxide catalyst.

Caption: Workflow for the regeneration of a heterogeneous catalyst.

Section 2: Reimer-Tiemann Reaction for this compound Synthesis

The Reimer-Tiemann reaction, involving the ortho-formylation of phenols, can be adapted to produce 4-HBA, although it typically favors the formation of the ortho-isomer (salicylaldehyde).[7] Key challenges in scaling up this reaction include controlling regioselectivity, managing hazardous reagents, and dealing with byproduct formation.

Frequently Asked Questions (FAQs)

Q1: How can I increase the yield of the para-isomer (4-HBA) in the Reimer-Tiemann reaction?

A1: The inherent preference for ortho-formylation in the Reimer-Tiemann reaction is a significant hurdle.[8] However, several strategies can be employed to enhance the para-selectivity:

  • Use of Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts, can facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing chloroform), and have been shown to influence the ortho/para ratio.[9][10]

  • Cyclodextrins: The inclusion of cyclodextrins in the reaction medium can encapsulate the phenol substrate, sterically hindering the attack at the ortho position and thereby favoring the formation of the para-isomer.

  • Polyethylene Glycol (PEG): The use of polyethylene glycol as a complexing agent for the phenolate substrate can mask the ortho position, leading to increased para-selectivity without a significant loss in the total yield.[11][12]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic, non-polar solvents may favor the para-isomer to a greater extent than polar, protic solvents.

Q2: My Reimer-Tiemann reaction is producing a significant amount of tar-like material. What is the cause and how can I minimize its formation?

A2: Tar formation is a common problem in the Reimer-Tiemann reaction, especially at larger scales. These resinous byproducts are formed from the polymerization of intermediates and products under the strongly basic and high-temperature reaction conditions.

Troubleshooting Guide for Tar Formation:

Potential Cause Explanation Recommended Action
High Localized Concentration of Reagents The reaction between the phenoxide and dichlorocarbene is highly exothermic. Poor mixing can lead to localized "hot spots" where the temperature rises significantly, promoting polymerization.Ensure vigorous and efficient stirring throughout the reaction. Add the chloroform slowly and controllably to manage the exotherm.[13]
Excessive Reaction Temperature High bulk reaction temperatures can accelerate the side reactions leading to tar formation.Maintain the reaction temperature at the lowest effective level. Careful temperature control is critical during scale-up.
Prolonged Reaction Time Leaving the reaction mixture under harsh conditions for an extended period can lead to the degradation of the product and the formation of tars.Monitor the reaction progress and work up the reaction as soon as it is complete.
Presence of Oxygen The presence of oxygen can sometimes contribute to the formation of colored, polymeric byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having difficulty separating the ortho- and para-isomers of hydroxybenzaldehyde. What are the recommended methods for their separation at scale?

A3: The separation of 2-hydroxybenzaldehyde (salicylaldehyde) and this compound can be challenging due to their similar chemical properties.

Separation Techniques:

  • Fractional Distillation under Vacuum: Salicylaldehyde is more volatile than 4-HBA. Vacuum distillation can be used to separate the two isomers, although care must be taken to avoid thermal decomposition of 4-HBA at high temperatures.[14]

  • Steam Distillation: Salicylaldehyde is volatile with steam, while 4-HBA is not. This difference can be exploited for their separation.

  • Fractional Crystallization: If the crude product is a solid mixture, fractional crystallization from a suitable solvent can be employed. This method relies on the different solubilities of the two isomers. Seeding with a pure crystal of 4-HBA can aid in its selective crystallization.[15]

  • Sodium Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. The differential reactivity or solubility of the bisulfite adducts of the ortho- and para-isomers can be used for their separation. The pure aldehyde can then be regenerated by treating the adduct with acid or base.[15]

Logical Workflow for Optimizing Regioselectivity

Regioselectivity_Optimization Start Low para-selectivity in Reimer-Tiemann Reaction A Introduce Phase-Transfer Catalyst (PTC) Start->A B Add Cyclodextrin or Polyethylene Glycol (PEG) Start->B C Optimize Solvent System Start->C D Monitor ortho/para ratio by GC or HPLC A->D B->D C->D E Is para-selectivity satisfactory? D->E F Proceed with Scale-up E->F Yes G Further Optimization Required E->G No G->A G->B G->C

Caption: Decision workflow for improving para-selectivity in the Reimer-Tiemann reaction.

Section 3: Dakin Reaction for Hydroxyphenol Synthesis from this compound

While the Dakin reaction is technically a conversion of 4-HBA to a hydroquinone, understanding its potential for side reactions and safe handling is crucial, as it can occur as an undesired subsequent reaction or be a deliberate synthetic step.[16] The reaction involves the oxidation of a hydroxybenzaldehyde with hydrogen peroxide in a basic medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Dakin reaction?

A1: The main hazard associated with the Dakin reaction is the use of hydrogen peroxide, a strong oxidizing agent.[17] Key safety considerations for scale-up include:

  • Thermal Runaway: The decomposition of hydrogen peroxide is highly exothermic. If the heat generated is not effectively removed, it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or even an explosion.[18]

  • Oxygen Evolution: The decomposition of hydrogen peroxide releases a large volume of oxygen gas. If the reaction is conducted in a closed system, this can lead to a dangerous pressure buildup.[19]

  • Compatibility of Materials: Hydrogen peroxide can react violently with certain materials. It is crucial to use compatible materials of construction for the reactor and all associated equipment. Contamination with incompatible materials can catalyze the decomposition of hydrogen peroxide.[20]

Safe Handling Practices for Large-Scale Dakin Reactions:

  • Controlled Addition of Hydrogen Peroxide: Add the hydrogen peroxide solution slowly and sub-surface to the reaction mixture to control the reaction rate and temperature.

  • Efficient Heat Removal: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system to dissipate the heat of reaction.

  • Continuous Monitoring: Continuously monitor the reaction temperature and pressure. Implement an emergency cooling or quenching system.

  • Proper Venting: Ensure the reactor is equipped with an adequately sized vent to safely release any oxygen gas generated.

  • Material Selection: Use materials of construction that are compatible with hydrogen peroxide, such as certain grades of stainless steel, glass, or polyethylene.[19]

Q2: What are the common side reactions in the Dakin oxidation, and how can they be minimized?

A2: While the Dakin reaction can be quite selective, side reactions can occur, particularly under non-optimized conditions.

  • Baeyer-Villiger Oxidation: This is a related reaction that can compete with the Dakin oxidation, leading to the formation of different products. The reaction conditions, such as pH and the nature of the substrate, can influence the outcome.[21]

  • Decomposition of the Product: The hydroquinone product can be sensitive to oxidation, especially under basic conditions in the presence of an oxidant.

  • Cannizzaro Reaction: Under strongly basic conditions, the starting aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.

Minimizing Side Reactions:

  • pH Control: The pH of the reaction medium is a critical parameter that affects the rate and selectivity of the Dakin reaction.[16] Careful control of the pH can help to minimize side reactions.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress unwanted side reactions.

  • Use of Catalysts: Certain catalysts, such as boric acid or methyltrioxorhenium, can be used to promote the Dakin oxidation under milder conditions, which can improve selectivity.[16]

Section 4: Purification of this compound

Achieving high purity is often a critical and challenging final step in the production of 4-HBA, especially for pharmaceutical applications. The choice of purification method depends on the nature and quantity of the impurities present in the crude product.

Frequently Asked Questions (FAQs)

Q1: My crude 4-HBA from p-cresol oxidation is a tacky, brown mass that is difficult to handle and purify. What is causing this, and how can I improve the quality of my crude product?

A1: The formation of a resinous or tacky crude product is often due to the presence of polymeric (tar-like) byproducts.[5] These impurities can interfere with crystallization and make filtration difficult.

Strategies to Improve Crude Product Quality:

  • Optimize Reaction Conditions: As discussed in Section 1, optimizing the reaction parameters (temperature, pressure, catalyst, etc.) to minimize the formation of tar is the most effective approach.

  • Initial Work-up: Before attempting crystallization, it can be beneficial to perform a preliminary purification step to remove the bulk of the tar. This might involve:

    • Solvent Extraction: Dissolving the crude reaction mixture in a suitable solvent and washing with an immiscible solvent to remove some of the impurities.

    • Charcoal Treatment: Treating a solution of the crude product with activated charcoal can help to remove colored impurities.

Q2: I am having trouble with the recrystallization of 4-HBA. It is "oiling out" or the recovery is very low. What can I do?

A2: Recrystallization is a common method for purifying 4-HBA, but it requires careful optimization.[14]

Troubleshooting Guide for Recrystallization:

Problem Potential Cause Recommended Action
"Oiling Out" The crude product melts before it dissolves in the hot solvent, or the solubility of the impurities is such that they lower the melting point of the mixture.* Use a lower boiling point solvent.
  • Use a solvent mixture. Start by dissolving the crude product in a good solvent at room temperature, then slowly add a poor solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.[22]

  • Perform a preliminary purification to remove the impurities that are causing the oiling out. | | Low Recovery | * Too much solvent was used. The product remains dissolved in the mother liquor even after cooling.

  • The solution was not cooled sufficiently. | * Use the minimum amount of hot solvent required to dissolve the crude product.

  • Concentrate the solution by boiling off some of the solvent before cooling.

  • Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[23] | | No Crystal Formation | The solution is supersaturated. | * Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.

  • Add a seed crystal of pure 4-HBA to induce crystallization.[24] |

Experimental Protocol: Vacuum Distillation of this compound

Vacuum distillation is a suitable method for purifying 4-HBA, as it allows for distillation at a lower temperature, thus minimizing thermal decomposition.[14]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are well-sealed.

  • Heating: Use an oil bath for uniform heating.

  • Vacuum: Gradually apply vacuum to the system.

  • Distillation: Slowly heat the oil bath. The 4-HBA will begin to distill when its vapor pressure equals the pressure in the system. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling: After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to prevent air from rushing in and potentially oxidizing the hot product.[25]

Note: Benzaldehydes are susceptible to air oxidation, especially at elevated temperatures. It is advisable to use the purified 4-HBA promptly or store it under an inert atmosphere in a cool, dark place.[25]

References

  • Neumann, R., & Sasson, Y. (1986). Increased para Selectivity in the Reimer-Tiemann Reaction by Use of Polyethylene Glycol as Complexing Agent. Synthesis, 1986(7), 569-570. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. BenchChem.
  • Weizmann Institute of Science. (1986). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Weizmann Research Portal. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol. BenchChem.
  • Peeters, M. P. J., et al. (1994). Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11.
  • 3B Scientific. (n.d.).
  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • Ratnasamy, C., et al. (2004). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes.
  • BenchChem. (2025).
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing this compound.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. [Link]

  • Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Wikipedia. (2023). Dakin oxidation. [Link]

  • Forest Products Laboratory. (n.d.). Hydrogen peroxide (H2O2) safe storage and handling. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2021). Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2007). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

  • Lambert, J. B., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1037–1046. [Link]

  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction.
  • Unacademy. (n.d.). Reimer Tiemann Reaction | JEE Chemistry. [Link]

  • Weizmann Institute of Science. (1986). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent - Fingerprint. Weizmann Research Portal.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • ResearchGate. (2021). The Dakin reaction of ortho- or para-hydroxybenzaldehyde in microdroplets. [Link]

  • Random Experiments. (2015, August 19). How to do a vacuum distillation (Benzaldehyde) [Video]. YouTube. [Link]

  • ResearchGate. (2015). Deoxygenation of m -Cresol: Deactivation and Regeneration of Pt/γ-Al 2 O 3 Catalysts. [Link]

  • Pharma Education. (2025). Oxidative Transformations in Organic Chemistry: Oppenauer and Dakin Reactions.
  • ResearchGate. (2001). Cobalt−salen Intercalated Montmorillonite Catalyst for Air Oxidation of p-Cresol under Mild Conditions. [Link]

  • Justia Patents. (n.d.). Process for the isolation of p-hydroxybenzaldehyde. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Dakin Reaction. [Link]

  • CSIR-NCL Library, Pune. (2008). Reaction kinetics of liquid phase air oxidation of p-cresol to p-hydroxybenzaldehyde. [Link]

  • ResearchGate. (2007). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. [Link]

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Navigating the Distillation of 4-Hydroxybenzaldehyde: A Technical Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

[City, State] – January 3, 2026 – To support researchers, scientists, and drug development professionals in optimizing the purification of 4-Hydroxybenzaldehyde, this technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of polymerization during distillation. As a key intermediate in pharmaceuticals, fragrances, and polymers, ensuring the purity and stability of this compound is paramount.[1] This guide, compiled by senior application scientists, offers field-proven insights and detailed protocols to mitigate product loss and ensure experimental success.

Understanding the Challenge: The Thermal Instability of this compound

This compound is a compound with limited thermal stability.[2] When subjected to elevated temperatures, as required for atmospheric distillation, it is prone to decomposition and polymerization.[3] This degradation not only reduces the yield of the purified product but can also lead to the formation of intractable polymeric residues, complicating the cleaning of distillation equipment.

The primary mechanism of this degradation is believed to be a free-radical polymerization process. The phenolic hydroxyl group and the aldehyde functionality can be susceptible to oxidation and the formation of radical species, which can then initiate a chain reaction, leading to the formation of oligomers and polymers.[4][5]

To circumvent this issue, vacuum distillation is the method of choice for the purification of this compound.[1] By reducing the operating pressure, the boiling point of the compound is significantly lowered, thereby minimizing thermal stress and the propensity for polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning dark and viscous in the distillation flask?

A1: The darkening and increased viscosity are classic signs of polymerization. This occurs when the distillation temperature is too high, or the residence time at elevated temperatures is too long. Localized overheating in the distillation flask can also initiate polymerization. It is crucial to use a heating mantle with a stirrer to ensure even heat distribution and to operate under a sufficient vacuum to lower the boiling point.

Q2: Can I distill this compound at atmospheric pressure?

A2: It is strongly advised against distilling this compound at atmospheric pressure. Its normal boiling point is around 310-311°C, a temperature at which significant decomposition and polymerization will occur.[4] A safety data sheet indicates decomposition begins at 225°C.[6]

Q3: What is the recommended vacuum level and corresponding boiling point for the distillation?

A3: The optimal vacuum level will depend on your specific equipment. A common target is to achieve a pressure low enough to bring the boiling point of this compound below 150°C. For example, at a pressure of 20 mbar, the boiling point of anisaldehyde (a related compound) is significantly reduced, and similar principles apply here.[7] It is recommended to consult a pressure-temperature nomograph to determine the expected boiling point at your achievable vacuum level.

Q4: Are there any chemical additives that can prevent polymerization?

A4: Yes, the use of polymerization inhibitors is a highly effective strategy. These are typically free-radical scavengers that can interrupt the polymerization chain reaction. For phenolic compounds, inhibitors like hydroquinone or its monomethyl ether (MEHQ) are commonly employed.[8][9][10] These compounds work by donating a hydrogen atom to the reactive radical species, forming a stable radical that is less likely to propagate the polymerization chain.[5]

Q5: How much inhibitor should I add, and when?

A5: The inhibitor should be added to the crude this compound in the distillation flask before heating begins. A typical concentration range for inhibitors like hydroquinone is 100-500 ppm (parts per million) by weight. The exact amount may need to be optimized based on the purity of your starting material and the distillation conditions.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Product in distillation flask darkens and thickens Polymerization due to excessive temperature or prolonged heating.1. Immediately reduce or remove the heat source. 2. Improve the vacuum to lower the boiling point. 3. Ensure efficient stirring to prevent localized overheating. 4. In subsequent runs, add a polymerization inhibitor (e.g., hydroquinone) to the crude material.
Distillate is discolored (yellow/brown) Co-distillation of impurities or slight product degradation.1. Ensure the vacuum is stable and sufficiently low. 2. Collect fractions and analyze for purity. A forerun fraction may contain more volatile impurities. 3. Consider a pre-purification step like recrystallization if the crude material is highly impure.
"Bumping" or uneven boiling in the distillation flask Lack of boiling chips or inadequate stirring. Superheating of the liquid.1. Ensure smooth and continuous stirring with a magnetic stir bar. 2. Add fresh boiling chips to the cooled liquid before starting the distillation. Never add boiling chips to hot liquid.
No distillate collected at the expected temperature/pressure 1. Vacuum leak in the apparatus. 2. Inaccurate temperature or pressure reading. 3. Blockage in the distillation path.1. Check all joints and connections for leaks. Re-grease joints if necessary. 2. Verify the calibration of your thermometer and manometer. 3. Allow the apparatus to cool, release the vacuum, and inspect for any blockages.

Experimental Protocol: Inhibited Vacuum Distillation of this compound

This protocol provides a general guideline. Specific parameters should be optimized for your experimental setup and scale.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., Hydroquinone)

  • Standard vacuum distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump with a cold trap

  • Manometer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Inhibitor Addition: Weigh the crude this compound and add it to the distillation flask. Add the polymerization inhibitor (e.g., 100-500 ppm of hydroquinone) and a magnetic stir bar to the flask.

  • System Evacuation: Begin stirring the mixture. Slowly and carefully evacuate the system using the vacuum pump. Monitor the pressure with the manometer until the desired vacuum level is reached and stable.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: As the temperature rises, the this compound will begin to boil and distill. Monitor the head temperature; a stable temperature indicates the collection of a pure fraction.

  • Fraction Collection: Collect the purified this compound in the receiving flask. It is good practice to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main product fraction.

  • Shutdown: Once the distillation is complete, or if signs of polymerization occur, remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • System Venting: Once cooled, slowly and carefully vent the system to atmospheric pressure.

G cluster_0 Problem Identification cluster_1 Troubleshooting Polymerization cluster_2 Troubleshooting Other Issues start Distillation Issue Occurs check_polymer Signs of Polymerization? (Darkening, Viscosity) start->check_polymer temp_pressure Reduce Heat & Improve Vacuum check_polymer->temp_pressure Yes check_leaks Check for Leaks & Calibrate Gauges check_polymer->check_leaks No add_inhibitor Add Inhibitor in Next Run (e.g., Hydroquinone) temp_pressure->add_inhibitor stirring Ensure Efficient Stirring add_inhibitor->stirring end_node Resume Distillation with Corrective Actions stirring->end_node check_boiling Ensure Proper Boiling (Stirring/Boiling Chips) check_leaks->check_boiling check_boiling->end_node

Caption: Troubleshooting workflow for this compound distillation.

References

  • Mart, H., et al. (2004). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde.
  • Khan, I., et al. (2020). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. European Journal of Medicinal Chemistry, 204, 112607.
  • Process for the purification of reaction mixtures containing this compound. (1995).
  • Method for removal of polymerization inhibitor. (1979). U.S.
  • Parvez, S., et al. (2016). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Antioxidants & Redox Signaling, 25(9), 538-553.
  • Hydroquinone Compounds for Polymerization Inhibition. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Safety Data Sheet: this compound. (2021). Carl ROTH.
  • Radical scavenger | chemistry. (n.d.). Britannica. Retrieved January 3, 2026, from [Link]

  • This compound – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]

  • Free Radical Scavengers. (n.d.). Biocyclopedia. Retrieved January 3, 2026, from [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. (n.d.). Organic Syntheses Procedure. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Process for the production of this compound derivatives. (1984).
  • Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. (2024).
  • Polymerization inhibitor compositions and uses thereof. (2021).
  • Process for the purification of reaction mixtures containing this compound. (1995).
  • Process for the isolation of p-hydroxybenzaldehyde. (1988). U.S.
  • Process for the isolation of p-hydroxybenzaldehyde. (1986). Justia Patents. Retrieved January 3, 2026, from [Link]

  • Method for separating 4-hydroxystyrene compound. (2016).
  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

  • The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. (2020). Chemie Ingenieur Technik, 92(9), 1281-1286.
  • Removal of inhibitors from lignocellulosic hydrolyzates by vacuum membrane distillation. (2014). Biotechnology for Biofuels, 7(1), 122.

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Troubleshooting low conversion rates in 4-Hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxybenzaldehyde (4-HBA). This guide is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. Low conversion rates and yields are common hurdles in organic synthesis; this resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Introduction to this compound Synthesis

This compound is a crucial intermediate in the manufacturing of pharmaceuticals, fragrances, and liquid crystals.[1][2] Its synthesis can be approached through several methods, with the most common being the oxidation of p-cresol and the formylation of phenol.[3][4] While theoretically straightforward, these reactions are often plagued by issues such as incomplete conversion, formation of isomers and byproducts, and catalyst deactivation, leading to frustratingly low yields. This guide will dissect these common problems and provide actionable solutions grounded in chemical principles.

Troubleshooting Workflow: A General Approach

Before diving into method-specific issues, it's essential to have a logical troubleshooting workflow. A systematic approach ensures that all potential variables are considered, saving time and resources.

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Step 1: Verify Starting Material Purity & Stoichiometry start->reagent_check Initiate Troubleshooting condition_analysis Step 2: Analyze Reaction Conditions (Temp, Pressure, Time, Atmosphere) reagent_check->condition_analysis Reagents OK catalyst_issue Step 3: Investigate Catalyst Activity / Loading condition_analysis->catalyst_issue Conditions OK workup_loss Step 4: Evaluate Workup & Purification (Extraction, Crystallization, Column) catalyst_issue->workup_loss Catalyst OK endpoint Optimized Protocol workup_loss->endpoint Process Optimized

Caption: General troubleshooting decision tree for low-yield chemical synthesis.

Method 1: Catalytic Oxidation of p-Cresol

The direct oxidation of p-cresol using molecular oxygen or other oxidizing agents is a prominent industrial method for synthesizing 4-HBA.[4] It offers high atom economy but is sensitive to catalyst performance and reaction conditions.

Frequently Asked Questions (FAQs): p-Cresol Oxidation

Q1: My p-cresol conversion is consistently low (<80%). What are the primary factors I should investigate?

A: Incomplete conversion in p-cresol oxidation is typically linked to four key areas: catalyst activity, base concentration, oxygen supply, and temperature.

  • Catalyst Deactivation : The cobalt or copper-manganese catalysts used can deactivate.[5] This can be caused by the formation of inactive hydroxyl-bridged metal complexes under the strong basic conditions required for the reaction. Ensure your catalyst is properly prepared and consider if recycling methods are affecting its activity.

  • Insufficient Base : A strong base, typically NaOH, is critical. The molar ratio of base to p-cresol is a crucial parameter. Studies have shown that a NaOH/p-cresol molar ratio of around 4:1 often provides optimal results, maximizing conversion while maintaining high selectivity. A lower ratio can result in incomplete deprotonation of the cresol, slowing the reaction.

  • Poor Mass Transfer of Oxygen : The reaction rate can be dependent on the concentration of dissolved oxygen. If the stirring speed is too low or the oxygen pressure is insufficient, the reaction becomes mass-transfer limited. Ensure vigorous stirring (>700 rpm) to maintain a well-mixed suspension and adequate gas-liquid interface.

  • Suboptimal Temperature : The reaction is temperature-sensitive. While higher temperatures increase the reaction rate, they can also promote byproduct formation. A typical temperature range is 60-80°C.[6][7] Operating below this range may lead to a sluggish and incomplete reaction.

Q2: I have good conversion, but the selectivity towards 4-HBA is poor. I'm isolating significant amounts of p-hydroxybenzyl alcohol and p-hydroxybenzoic acid. How can I minimize these byproducts?

A: Poor selectivity is a classic optimization problem. The key is to find the "sweet spot" where the rate of aldehyde formation is maximized relative to its subsequent over-oxidation or incomplete oxidation.

  • Reaction Time : The formation of p-hydroxybenzoic acid is a result of the over-oxidation of your desired product, 4-HBA. Monitor the reaction progress using TLC or GC and stop the reaction once the maximum concentration of 4-HBA is reached, before it begins to decline.

  • Byproduct Formation : The presence of p-hydroxybenzyl alcohol indicates incomplete oxidation.[5] This can sometimes be addressed by increasing the reaction time or oxygen pressure slightly. However, be mindful that these changes can also promote over-oxidation.

  • Catalyst Choice : The choice of catalyst system significantly impacts selectivity. For instance, Cu-Mn oxide catalysts have been shown to achieve high selectivity (up to 96%) for 4-HBA with near-complete conversion of p-cresol.[8] If you are using a simple cobalt salt like CoCl₂, byproduct formation can be more significant.[5]

Table 1: Optimized Conditions for p-Cresol Oxidation

This table summarizes optimized reaction parameters from various studies to guide your experimental setup.

ParameterRecommended ValueRationale & Reference
Catalyst System Cu-Mn Oxide on CarbonShown to provide high conversion (99%) and selectivity (96%).[9]
Insoluble Cobalt Oxide (Co₃O₄)Can give up to 95% selectivity.[10]
Solvent MethanolHigher oxygen solubility compared to water, aiding mass transfer.
Base to Substrate Ratio ~4:1 (NaOH:p-cresol)Optimal for maximizing conversion while maintaining selectivity.[11]
Oxygen Pressure 0.3 - 1.0 MPaHigher pressure increases reaction rate.[11]
Temperature 75 °C (348 K)Balances reaction rate against byproduct formation.

Method 2: Reimer-Tiemann Reaction of Phenol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform and a strong base.[2][12] While it is highly effective for producing salicylaldehyde (the ortho-isomer), obtaining the para-isomer, 4-HBA, is a significant challenge due to the reaction's inherent regioselectivity.

Reimer_Tiemann cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_products Products Phenol Phenol Base Strong Base (NaOH) Phenoxide Phenoxide Ion Formation Base->Phenoxide Carbene Dichlorocarbene (:CCl2) Generation Base->Carbene Chloroform Chloroform (CHCl3) Chloroform->Carbene Attack Electrophilic Attack on Ring Phenoxide->Attack Carbene->Attack Hydrolysis Hydrolysis Attack->Hydrolysis Ortho Salicylaldehyde (Major Product) Hydrolysis->Ortho Favored Pathway Para This compound (Minor Product) Hydrolysis->Para Disfavored Pathway

Caption: Simplified workflow of the Reimer-Tiemann reaction leading to isomeric products.

Frequently Asked Questions (FAQs): Reimer-Tiemann Reaction

Q3: My Reimer-Tiemann reaction yields almost exclusively the ortho-isomer (salicylaldehyde). Why is the yield of 4-HBA so low, and can it be improved?

A: This is the most common issue with this reaction and is rooted in its mechanism. The reaction proceeds via the attack of dichlorocarbene (:CCl₂) on the electron-rich phenoxide ring.[2][13] The ortho-position is electronically favored and stabilized, making ortho-formylation the dominant pathway.[12][14]

  • Inherent Selectivity : Yields for the para-isomer are typically low, often in the range of 8-10%, while the ortho-isomer can be 20% or higher.[15] This is a fundamental characteristic of the reaction.

  • Modified Conditions : Some literature suggests that using tertiary amines or modifying the solvent system can slightly improve the ortho/para ratio, but dramatic shifts are uncommon.[15] If 4-HBA is your primary target, the Reimer-Tiemann reaction is often not the most efficient route.

  • Steric Hindrance : If both ortho positions on the phenol are blocked by other substituents, the reaction will be forced to the para position, making it the main product.[16]

Q4: My reaction mixture turns into a dark, intractable tar, making product isolation impossible. What causes this and how can I prevent it?

A: Tar formation is a frequent problem in reactions involving phenols under strongly basic and high-temperature conditions.[17]

  • Temperature Control : The Reimer-Tiemann reaction is highly exothermic once initiated.[2] Uncontrolled temperature spikes can lead to polymerization and degradation of the starting material and product. The reaction should be run in a controlled temperature bath (typically 60-65°C) and the chloroform should be added dropwise to manage the exotherm.[17]

  • Purity of Reagents : Ensure your phenol and chloroform are of high purity. Impurities can often act as catalysts for polymerization.

  • Reaction Time : Do not let the reaction run for an excessively long time. Once the starting material is consumed (monitor by TLC), proceed with the workup. Prolonged exposure to strong base and heat will increase tar formation.

Purification and Characterization

Q5: My crude product is a mixture of isomers and byproducts. What is the most effective way to purify this compound?

A: Proper purification is essential to obtain a high-purity final product. The best method depends on the nature of the impurities.

  • Steam Distillation (for Reimer-Tiemann) : The primary byproduct of the Reimer-Tiemann reaction, salicylaldehyde, is volatile with steam, while 4-HBA is not. This allows for an effective separation of the two isomers.[15][16]

  • Recrystallization : This is a powerful technique for purifying crude 4-HBA.[3] Dissolve the crude solid in a minimal amount of a hot solvent (e.g., water or ethanol-water mixture) and allow it to cool slowly. The pure 4-HBA will crystallize out, leaving impurities in the mother liquor.

  • Vacuum Distillation : For liquid or low-melting impurities, vacuum distillation can be effective. This avoids decomposition that might occur at atmospheric pressure distillation temperatures.[3][4]

  • Acid-Base Extraction : During the workup, adjusting the pH can help remove acidic or basic impurities. After the reaction, acidifying the mixture will protonate the phenoxide, allowing the product to be extracted into an organic solvent.[6][18]

Protocol: Recrystallization of Crude this compound
  • Solvent Selection : Place a small amount of your crude product in a test tube and add a few drops of a potential solvent (e.g., water). Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution : Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution heated on a hot plate.

  • Hot Filtration (Optional) : If there are insoluble impurities (like tar or catalyst residue), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath : Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the crystal yield.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References

  • This compound: Structure, Synthesis, Applications, and Safety. (n.d.). Google Cloud.
  • This compound: Synthesis, applications and bioactivities. (2023, June 8). ChemicalBook.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen.
  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
  • Mastering the Synthesis of this compound: Key Methods and Industrial Production. (n.d.). Google Cloud.
  • Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor.
  • Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. (2004). Advanced Synthesis & Catalysis.
  • Process for the production of this compound derivatives. (n.d.). European Patent Office.
  • Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. (n.d.). ResearchGate.
  • Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of p-Cresol. (n.d.). ACS Publications.
  • Synergistic catalysis of interlayer-ordered PtFe nanoalloy and Pd nanoparticles. (n.d.). RSC Publishing.
  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023, November 15). PSIBERG.
  • Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11. (1994). Pure.
  • Reaction Mechanism of Reimer-Tiemann Reaction. (n.d.). Physics Wallah.
  • Duff reaction. (n.d.). Wikipedia.
  • Process for the purification of reaction mixtures containing this compound. (n.d.). Google Patents.
  • Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. (n.d.). Benchchem.
  • This compound – Knowledge and References. (n.d.). Taylor & Francis.
  • Oxidation of p‐Cresol to p‐Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn‐Oxide Heterogeneous Catalyst. (n.d.). ResearchGate.
  • Process for the preparation of aromatic aldehydes. (n.d.). Google Patents.
  • Cresol to p ‐Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn‐Oxide Heterogeneous Catalyst. (n.d.). Zendy.
  • Synthesis of this compound from phenol? (2008, June 21). Sciencemadness Discussion Board.

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Stability issues of 4-Hydroxybenzaldehyde under storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter with this compound, providing potential causes and actionable solutions.

Issue 1: The this compound powder has developed a yellow or brownish tint.

  • Probable Cause: This discoloration is a common indicator of degradation, primarily through oxidation.[1][2] Exposure to air (oxygen) and/or light can initiate the oxidation of the aldehyde group to a carboxylic acid (4-hydroxybenzoic acid) or lead to the formation of other colored impurities.[1][2][3]

  • Immediate Action:

    • Visually inspect the extent of the discoloration. If it is minor and localized, the bulk of the material may still be viable for non-critical applications.

    • For sensitive experiments, it is crucial to assess the purity of the material.

  • Recommended Purity Assessment Protocol:

    • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.

      • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be effective.

      • Stationary Phase: Silica gel plates.

      • Visualization: UV light (254 nm) or staining with a potassium permanganate solution. The appearance of additional spots compared to a pure reference standard indicates the presence of degradation products.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

      • Use a validated stability-indicating HPLC method to separate this compound from its potential degradation products.

    • Melting Point Analysis: A broadened melting point range or a depression in the melting point compared to the literature value (115-118 °C) suggests the presence of impurities.[1][2]

  • Long-Term Solution & Prevention:

    • Store this compound in a tightly sealed, opaque container to protect it from light and air.[4][5]

    • For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[5]

    • Store in a cool, dry, and well-ventilated area.[1][4][6][7]

Issue 2: Inconsistent results in reactions involving this compound.

  • Probable Cause: The presence of unquantified impurities, particularly the primary oxidation product, 4-hydroxybenzoic acid, can interfere with subsequent reactions. The aldehyde functional group is key to many reactions, and its conversion to a carboxylic acid will lead to lower yields or complete reaction failure.[2]

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting inconsistent reaction outcomes.

  • Recommended Purification Protocol (Recrystallization):

    • Dissolve the impure this compound in a minimal amount of hot solvent (e.g., water or ethanol-water mixture).[1][2]

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

    • Collect the pure crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[1][2]

    • Confirm the purity of the recrystallized product using the methods described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: In a cool place.[1][4][7] Recommended storage temperatures are typically between 15-25 °C.[8]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[5]

  • Light: In an opaque or amber-colored container to protect it from light.[4][5]

  • Humidity: In a dry environment, as moisture can facilitate degradation.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1][5][9]

ParameterRecommended ConditionRationale
Temperature Cool (15-25 °C)Minimizes the rate of degradation reactions.
Atmosphere Tightly sealed, inert gasPrevents oxidation from atmospheric oxygen.[5]
Light Opaque/Amber containerPrevents photolytic degradation.[4][5]
Humidity Dry environmentMoisture can promote hydrolytic and oxidative processes.[6]

Q2: What is the primary degradation pathway for this compound under typical storage conditions?

A2: The most common degradation pathway is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming 4-hydroxybenzoic acid.[1][2][3] This is an auto-oxidation process that can be accelerated by exposure to air and light.

G cluster_degradation Degradation Pathway of this compound A This compound (C₇H₆O₂) B 4-Hydroxybenzoic Acid (C₇H₆O₃) A->B Oxidation (Air, Light)

Caption: Primary oxidative degradation pathway of this compound.

Q3: How can I perform a forced degradation study on this compound?

A3: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12] A typical forced degradation study for this compound would involve subjecting it to the following stress conditions:

  • Acid Hydrolysis: Reflux in 0.1 M HCl.

  • Base Hydrolysis: Reflux in 0.1 M NaOH.

  • Oxidative Degradation: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[10]

  • Thermal Degradation: Heating the solid sample at an elevated temperature (e.g., 70°C).[10]

  • Photolytic Degradation: Exposing the sample to UV and visible light, as per ICH Q1B guidelines.[10][13]

For each condition, samples should be analyzed at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products formed are relevant to those that might appear under normal storage conditions.[13]

Q4: Are there any known enzymatic degradation pathways for this compound?

A4: Yes, in biological systems, this compound can be enzymatically oxidized to 4-hydroxybenzoic acid. This reaction is catalyzed by the enzyme this compound dehydrogenase.[14] This pathway is relevant in the context of metabolism and biodegradation studies.[14][15]

References

  • China Chemical Manufacturer. (2024, July 12).
  • This compound 107110 - Safety D
  • Loba Chemie. (2015, April 9). This compound FOR SYNTHESIS MSDS CAS No.
  • This compound - SAFETY D
  • ECHEMI. (n.d.).
  • Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • This compound: Structure, Synthesis, Applic
  • ResearchGate. (n.d.). Degradation of this compound (4HBA). (A) A. fabrum genomic....
  • Wikipedia. (n.d.).
  • ACS Publications. (2023, May 9). Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones | ACS Sustainable Chemistry & Engineering.
  • Scheme 5 Payne/Dakin oxidation of this compound 3v towards hydroquinone (4). (n.d.).
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.).
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  • Sigma-Aldrich. (n.d.). This compound analytical standard 123-08-0.
  • Deokate, U. A., & Gorde, A. M. (2015, May 26).
  • PubChem. (n.d.). This compound | C7H6O2 | CID 126.
  • This compound - Safety D
  • Wikipedia. (n.d.). This compound dehydrogenase.
  • Synerzine. (n.d.).
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  • ChemicalBook. (2025, August 6). This compound | 123-08-0.
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7).
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
  • Pharmaguideline. (n.d.).
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Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-Hydroxybenzaldehyde. As a key building block in pharmaceuticals, agrochemicals, and materials science, this compound is a frequent substrate in synthetic campaigns.[1] However, its bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic, and potentially coordinating, aldehyde group—presents unique challenges that can lead to low yields, catalyst deactivation, and complex side reactions.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered during these transformations. We will move from general frequently asked questions to in-depth troubleshooting for specific, widely-used cross-coupling reactions. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you to proactively design more robust reaction conditions.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses overarching issues that are common across different types of cross-coupling reactions with this compound.

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely culprits?

A1: The primary challenge with this substrate lies in the competing reactivity of its two functional groups.

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can be deprotonated by the base used in the reaction. The resulting phenoxide is a potent nucleophile that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired C-O coupling side reactions.[3] Furthermore, as a strong electron-donating group, the hydroxyl moiety makes the aryl ring electron-rich, which can render the initial oxidative addition step of the catalytic cycle sluggish, especially with less reactive aryl chlorides or bromides.[4]

  • The Aldehyde Group: The aldehyde functional group can participate in several detrimental side reactions. Under strongly basic conditions, it can undergo a Cannizzaro reaction.[5] It may also be susceptible to reduction to a benzyl alcohol, particularly if the solvent or other reagents can act as a hydride source, or decarbonylation at elevated temperatures.[6][7] Some research has noted that aldehydes can be problematic substrates in cross-coupling reactions, leading to lower-than-expected yields.[2]

Q2: Should I protect the phenolic hydroxyl group before attempting the cross-coupling? If so, what protecting group do you recommend?

A2: In most cases, yes. Protecting the hydroxyl group is a highly effective strategy to prevent its interference with the catalytic cycle.[8] An ideal protecting group should be robust to the reaction conditions (base, temperature) and easily removable in a subsequent step without affecting the rest of the molecule.

Protecting GroupReagent for ProtectionTypical Cleavage ConditionsAdvantages & Disadvantages
Methyl Ether Dimethyl sulfate (DMS), K₂CO₃BBr₃, CH₂Cl₂Adv: Very stable. Disadv: Harsh cleavage conditions.
Benzyl Ether (Bn) Benzyl bromide (BnBr), K₂CO₃H₂, Pd/C (Hydrogenolysis)Adv: Stable, clean removal. Disadv: Not compatible with reducible groups (alkenes, alkynes).
Silyl Ether (TBDMS, TBDPS) TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)Adv: Mild cleavage. Disadv: Can be labile to strong bases or high temperatures.
Methoxymethyl Ether (MOM) MOM-Cl, DIPEAAcidic conditions (e.g., HCl in MeOH)Adv: Stable to many conditions. Disadv: Requires acidic deprotection.

For general robustness in Suzuki, Heck, or Sonogashira couplings, a Benzyl (Bn) ether is often an excellent first choice due to its high stability and orthogonal removal via hydrogenolysis.

Q3: I am observing significant amounts of my starting aryl halide being converted back to benzaldehyde (dehalogenation). Why is this happening and how can I prevent it?

A3: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. The source of the hydride can be varied:

  • Solvent: Protic solvents, especially alcohols like methanol or isopropanol, can be a hydride source.

  • Base/Additives: Certain bases or additives can decompose to generate hydrides.

  • Water: While often beneficial in small amounts for Suzuki couplings, excess water in combination with certain bases can promote this pathway.

Troubleshooting Steps:

  • Switch to an aprotic solvent: Use solvents like toluene, dioxane, or THF.

  • Ensure anhydrous conditions: Flame-dry your glassware and use anhydrous solvents and reagents if possible, especially if not running a Suzuki reaction that requires water.

  • Re-evaluate your base: Use a high-purity base and consider alternatives. For instance, if using an alkoxide, ensure it is not degrading.

Part 2: Troubleshooting Specific Cross-Coupling Reactions

Section 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, success with this compound derivatives requires careful tuning of the base, catalyst, and solvent system.

Q: My Suzuki coupling of a 4-formylphenyl halide (or triflate) is sluggish and gives low conversion. How can I optimize it?

A: A sluggish reaction is often due to an inefficient oxidative addition or transmetalation step.

  • Catalyst & Ligand System: The electron-rich nature of the (protected) phenol requires a highly active catalyst.

    • For Aryl Bromides/Iodides: Start with a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.

    • For Aryl Chlorides/Triflates or Difficult Couplings: Switch to a more electron-rich and bulky ligand system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding G3/G4 precatalysts are designed for these challenging substrates as they accelerate both oxidative addition and reductive elimination.[9]

  • Base Selection: The base is critical for activating the boronic acid.[10][11]

    • Inorganic bases are generally preferred. K₃PO₄ is an excellent and often superior choice for phenolic substrates.[12] K₂CO₃ and Cs₂CO₃ are also effective.[10]

    • Role of Water: For inorganic bases, a small amount of water in the solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) is often necessary to solubilize the base and facilitate the formation of the active boronate species.[13][14]

  • Solvent Choice: The solvent affects solubility and reaction rate. Toluene, 1,4-dioxane, and THF are common choices.[11] A biphasic system like Toluene/Water (e.g., 10:1 ratio) is a good starting point when using K₃PO₄ or K₂CO₃.[10]

Q: I am getting a lot of homocoupling of my boronic acid (biaryl formation). What causes this?

A: Boronic acid homocoupling is almost always caused by the presence of oxygen, which can participate in a competing catalytic cycle.[13]

  • Solution: Rigorous degassing of your solvent and reaction mixture is essential. Use a "freeze-pump-thaw" cycle (3x) for best results, or at a minimum, bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.

start Low Yield / No Reaction check_purity Verify Reagent Purity (Aryl Halide, Boronic Acid) start->check_purity Is purity confirmed? protect_oh Protect Phenolic -OH (e.g., Benzyl Ether) start->protect_oh Side reactions involving -OH? degas Improve Degassing (Freeze-Pump-Thaw) check_purity->degas Yes change_base Optimize Base (Try K3PO4 or Cs2CO3) degas->change_base Still low yield? (Check for homocoupling) change_ligand Use Advanced Ligand (e.g., XPhos, SPhos) change_base->change_ligand Still low yield? (Especially for Ar-Cl) increase_temp Increase Temperature (Monitor for Decomposition) change_ligand->increase_temp Still low yield? protect_oh->check_purity result Improved Yield increase_temp->result

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 2.2: Heck Coupling

The Heck reaction couples the aryl halide with an alkene.[15] The aldehyde group is generally well-tolerated, but optimization is often required.

Q: My Heck reaction is giving a mixture of regioisomers or low yield. What should I check?

A:

  • Catalyst and Ligands: For simple aryl iodides, a ligandless Pd(OAc)₂ system can work. However, for aryl bromides and chlorides, phosphine ligands are typically required.[16] Triphenylphosphine (PPh₃) is a standard starting point. If side reactions like catalyst decomposition are an issue, consider more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is commonly used to neutralize the hydrogen halide formed during the reaction.[15] The choice can affect the reaction rate and should be screened.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are common.

  • Additives: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yields, especially in reactions with inorganic bases.[17]

Section 2.3: Sonogashira Coupling

The Sonogashira reaction is the coupling of an aryl halide with a terminal alkyne, a cornerstone for synthesizing arylalkynes.[18]

Q: I am attempting a Sonogashira coupling, but my main product is the homocoupled alkyne dimer (Glaser coupling). How do I avoid this?

A: Glaser coupling is an oxidative dimerization of the terminal alkyne, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[19]

  • Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon is preferred).

  • Copper-Free Conditions: If homocoupling remains a persistent issue, you can switch to a copper-free Sonogashira protocol. These reactions typically require a different ligand system and may need higher temperatures or palladium loadings but completely eliminate the Glaser pathway.[20]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as the base and often as the solvent. Ensure it is high purity and freshly distilled.[21]

Section 2.4: Buchwald-Hartwig Amination

This reaction forms a C-N bond between the aryl halide and an amine.[22] It is particularly sensitive to the functional groups on this compound.

Q: Can I perform a Buchwald-Hartwig amination on this compound without a protecting group?

A: It is highly discouraged. The reaction requires a strong base (e.g., NaOt-Bu, LHMDS, K₃PO₄) to deprotonate the amine for the catalytic cycle.[23] This base will readily deprotonate the much more acidic phenolic proton, leading to multiple complications:

  • Consumption of the base, leading to incomplete reaction.

  • Formation of the phenoxide, which can inhibit the catalyst.

  • Potential for C-O coupling as a side reaction. Recommendation: Always protect the hydroxyl group (e.g., as a benzyl or silyl ether) before attempting a Buchwald-Hartwig amination.

Q: After protecting the phenol, my amination is still not working. What should I focus on?

A:

  • Base Choice: The strong, non-nucleophilic bases used can potentially react with the aldehyde group (e.g., aldol-type reactions). If you suspect this, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system.

  • Ligand System: This is arguably the most critical parameter. The choice of ligand is highly dependent on the amine and aryl halide. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential for achieving high yields, especially with aryl chlorides or hindered amines.[24]

  • Inert Atmosphere: Like all palladium-catalyzed reactions, these are sensitive to oxygen. Ensure rigorous exclusion of air.

sub This compound (in Cross-Coupling) phenol Phenolic -OH Reactivity sub->phenol aldehyde Aldehyde -CHO Reactivity sub->aldehyde p1 Deprotonation by Base phenol->p1 p2 Catalyst Inhibition (Phenoxide Coordination) phenol->p2 p3 Slow Oxidative Addition (Electron-Rich Ring) phenol->p3 a1 Cannizzaro Reaction (Strong Base) aldehyde->a1 a2 Decarbonylation (High Temperature) aldehyde->a2 a3 Reduction to Alcohol aldehyde->a3

Caption: Competing reaction pathways for this compound.

Part 3: Experimental Protocols

This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Benzyloxy-1-bromobenzene with Phenylboronic Acid

Objective: To synthesize 4-benzyloxy-1,1'-biphenyl, demonstrating a robust protocol for a protected this compound derivative.

Materials:

  • 4-Benzyloxy-1-bromobenzene (1.0 mmol, 277 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • Glassware Preparation: Add a magnetic stir bar to a 25 mL flame-dried, round-bottom flask.

  • Adding Solids: To the flask, add 4-benzyloxy-1-bromobenzene (277 mg), phenylboronic acid (146 mg), and K₃PO₄ (424 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Adding Catalyst: Under a positive pressure of argon, briefly remove the septum and add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg). Reseal the flask.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. (Note: Degas solvents by bubbling argon through them for 20-30 minutes prior to use).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water (15 mL) and ethyl acetate (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-benzyloxy-1,1'-biphenyl.

References

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health (NIH).
  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC. National Institutes of Health (NIH).
  • Heck reaction – Knowledge and References. Taylor & Francis.
  • Preventing side reactions in the etherification of this compound. Benchchem.
  • Ligand Design for the Palladium-Catalyzed Cross-Coupling of Nitroarenes and Phenols. Synfacts.
  • Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. Benchchem.
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health (NIH).
  • Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde. Benchchem.
  • Suzuki reaction - Wikipedia.
  • Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach. National Institutes of Health (NIH).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Protecting group - Wikipedia.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Buchwald–Hartwig amination - Wikipedia.
  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Heck reaction - Wikipedia.
  • This compound: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH).
  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Oxidative coupling of phenols - Wikipedia.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Hydroxybenzaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomers with Distinct Chemical Personalities

In the landscape of aromatic aldehydes, 4-Hydroxybenzaldehyde and Salicylaldehyde (2-Hydroxybenzaldehyde) represent a fascinating case study in isomer-driven reactivity.[1][2] While sharing the same molecular formula, C₇H₆O₂, the positional difference of the hydroxyl group relative to the formyl group imparts dramatically different physicochemical properties and reaction behaviors. This compound, a para-substituted phenol, is a crucial building block for pharmaceuticals like trimethoprim and flavors such as anisaldehyde.[3] Salicylaldehyde, the ortho isomer, is a key precursor for coumarin, chelating agents, and various heterocyclic compounds.[1][4]

This guide provides a comparative analysis of their reactivity, grounded in their structural nuances. We will explore how intramolecular versus intermolecular forces govern their behavior in key organic transformations, supported by experimental data and detailed protocols for researchers and drug development professionals.

The Decisive Factor: Intramolecular vs. Intermolecular Hydrogen Bonding

The primary determinant of the divergent reactivity between these two isomers is the nature of their hydrogen bonding.

  • This compound: The para-positioning of the hydroxyl and aldehyde groups prevents any direct intramolecular interaction. Consequently, its solid and liquid phases are dominated by intermolecular hydrogen bonds , where the hydroxyl group of one molecule interacts with the carbonyl oxygen or hydroxyl group of a neighboring molecule. This leads to a higher melting point (116 °C) compared to salicylaldehyde.[2]

  • Salicylaldehyde: The ortho-positioning of the two functional groups facilitates the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][5] This six-membered quasi-aromatic ring structure locks the molecule into a planar conformation, reduces the availability of the phenolic proton for intermolecular interactions, and electronically influences both functional groups. This is reflected in its physical state as a liquid at room temperature with a much lower melting point of -7 °C.[1]

The following diagram illustrates this fundamental structural difference.

G cluster_0 Salicylaldehyde (Ortho Isomer) cluster_1 This compound (Para Isomer) a Structure b Key Feature: Intramolecular H-Bond a->b Exhibits c Consequences b->c Leads to d Planar Conformation Lower Polarity Masked -OH and C=O Reactivity c->d e Structure f Key Feature: Intermolecular H-Bonds e->f Exhibits g Consequences f->g Leads to h Higher Melting Point Available -OH and C=O Groups Stronger Crystal Lattice g->h

Caption: Structural differences governing reactivity.

Comparative Reactivity in Key Organic Transformations

Nucleophilic Addition to the Carbonyl Group

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a critical point of comparison. Generally, the electrophilicity of this carbon dictates the reaction rate.

  • Salicylaldehyde: The intramolecular hydrogen bond withdraws electron density from the carbonyl oxygen, which might be expected to increase the carbonyl carbon's electrophilicity. However, this effect is counteracted by the chelation, which can sterically hinder the approach of a nucleophile. More importantly, the hydroxyl group's electron-donating resonance effect (+M) deactivates the carbonyl group.

  • This compound: The hydroxyl group is also electron-donating via resonance, which deactivates the carbonyl group towards nucleophilic attack.[6] However, the absence of the intramolecular hydrogen bond and associated steric hindrance can make the carbonyl more accessible in certain reactions.

Case Study: Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation.[7][8]

  • Salicylaldehyde is highly versatile in these reactions. It not only undergoes the initial condensation but often participates in subsequent intramolecular cyclization reactions (e.g., an oxo-Michael addition) to form chromane and coumarin derivatives.[9][10] For example, its reaction with diethyl malonate yields 3-carbethoxycoumarin.[1]

  • This compound also readily participates in Knoevenagel-Doebner condensations, for instance with malonic acid, to form p-Coumaric acid.[11] However, it lacks the ortho-hydroxyl group necessary for the facile intramolecular cyclizations seen with salicylaldehyde.

Case Study: Schiff Base Formation

The condensation with primary amines to form Schiff bases (imines) is fundamental.

  • Salicylaldehyde readily condenses with amines to form salicylaldimine ligands, which are excellent chelating agents (e.g., Salen ligands from condensation with ethylenediamine).[1][12] The reaction is often rapid, and the resulting imine benefits from the stability of the intramolecular hydrogen bond.[1]

  • This compound also forms Schiff bases, and these have been explored for applications like ion sensing.[13] Comparative kinetic studies are scarce, but the fundamental reactivity is present for both isomers.[14]

Oxidation Reactions

The response of these isomers to oxidizing agents reveals further differences.

  • Dakin Reaction: This reaction involves the oxidation of an ortho- or para-hydroxybenzaldehyde to a benzenediol using alkaline hydrogen peroxide. Both isomers are classic substrates.

    • Salicylaldehyde is oxidized to catechol (1,2-dihydroxybenzene).[1]

    • This compound is oxidized to hydroquinone (1,4-dihydroxybenzene).[2]

  • Permanganate Oxidation: The kinetics of permanganate oxidation of this compound in an acidic medium have been studied, showing a pseudo-first-order reaction.[15] For salicylaldehyde, oxidation by alkaline hexacyanoferrate(III) has been investigated, showing a more complex mechanism with substrate inhibition.[16] The different conditions and oxidants make a direct comparison difficult, but highlight that both are susceptible to oxidation, with mechanisms influenced by the specific reagent and pH.

Electrophilic Aromatic Substitution

In electrophilic substitution, the powerful activating, ortho, para-directing nature of the hydroxyl group competes with the deactivating, meta-directing aldehyde group.

  • This compound: The hydroxyl group strongly activates the two positions ortho to it (C2 and C6). These positions are also meta to the aldehyde group. Therefore, electrophilic substitution occurs preferentially at the positions ortho to the hydroxyl group.[17]

  • Salicylaldehyde: The hydroxyl group activates the C4 (para) and C6 (ortho) positions. The aldehyde group deactivates the ring and directs meta (to C3 and C5). The dominant activating effect of the hydroxyl group typically directs incoming electrophiles to the C4 or C6 positions.

Quantitative Data Summary

PropertySalicylaldehyde (2-Hydroxybenzaldehyde)This compound (p-Hydroxybenzaldehyde)Reference(s)
Molar Mass 122.12 g/mol 122.12 g/mol [1][2]
Appearance Colorless oily liquidYellow to tan powder[1][2]
Melting Point -7 °C116 °C[1][2]
Boiling Point 196-197 °C310-311 °C[1][2]
pKa ~8.17.61[2]
Key Structural Feature Intramolecular H-BondIntermolecular H-Bonds[1][5]
Dakin Oxidation Product CatecholHydroquinone[1][2]

Experimental Protocol: A Case Study in Knoevenagel Condensation

This protocol provides a method for the piperidine-catalyzed Knoevenagel condensation of a hydroxybenzaldehyde with malononitrile. This reaction is effective for both isomers, but the resulting products have different potential for subsequent reactions.

Objective: To synthesize an α,β-unsaturated product via Knoevenagel condensation.

Causality in Experimental Design:

  • Solvent: Ethanol is chosen as it effectively dissolves both the aldehyde and malononitrile, while also being a suitable medium for the basic catalyst.

  • Catalyst: Piperidine is a mild organic base, sufficient to deprotonate the active methylene compound (malononitrile) to generate the nucleophilic carbanion without causing unwanted side reactions like a Cannizzaro reaction with the aldehyde.

  • Temperature: The reaction is often run at room temperature or with gentle warming. The exothermicity of the reaction should be monitored. Refluxing can be used to increase the reaction rate if it is slow at room temperature.

  • Work-up: The product is often insoluble in the cool ethanol/water mixture, allowing for isolation by simple filtration. Acidification with dilute HCl ensures that any remaining piperidine is protonated and remains in the aqueous solution.

Experimental Workflow Diagram

G start Start dissolve Dissolve Aldehyde & Malononitrile in Ethanol start->dissolve add_cat Add Piperidine (Catalyst) Dropwise dissolve->add_cat stir Stir at Room Temp (Monitor by TLC) add_cat->stir precip Precipitate Product (Add Cold Water) stir->precip filter Isolate by Filtration precip->filter wash Wash with Dilute HCl & Water filter->wash dry Dry Product wash->dry end End dry->end

Caption: Workflow for Knoevenagel condensation.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (or Salicylaldehyde) (2.44 g, 20 mmol) and malononitrile (1.32 g, 20 mmol) in 30 mL of ethanol. Stir until all solids have dissolved.

  • Catalyst Addition: To the stirring solution, add piperidine (0.2 mL, ~2 mmol) dropwise using a pipette. An immediate color change and slight warming of the flask may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Product Isolation: Once the starting aldehyde is consumed (as indicated by TLC), place the reaction flask in an ice bath. Slowly add 20 mL of cold deionized water while stirring. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 20 mL of cold 1M HCl (to remove the piperidine catalyst) and then with 50 mL of cold deionized water (to remove salts and residual acid).

  • Drying and Characterization: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry in a vacuum oven at 50 °C to a constant weight. Characterize the product by melting point, IR, and NMR spectroscopy.

Conclusion

The reactivities of this compound and salicylaldehyde are a direct consequence of the hydroxyl group's position. Salicylaldehyde's chemistry is dominated by its intramolecular hydrogen bond, which influences its physical properties, modulates the reactivity of both the aldehyde and hydroxyl functions, and enables unique intramolecular cyclization pathways. This compound, governed by intermolecular forces, behaves as a more classical para-substituted phenol-aldehyde, with its reactivity dictated primarily by the powerful electron-donating resonance of the hydroxyl group. Understanding these fundamental differences is paramount for researchers in selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in drug development and materials science.

References

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Comparing synthesis routes for 4-Hydroxybenzaldehyde from phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Hydroxybenzaldehyde from Phenol: A Comparative Analysis

As a crucial intermediate in the manufacturing of pharmaceuticals, fragrances, and liquid crystals, this compound (4-HBA) is a compound of significant industrial interest.[1] Its synthesis, particularly from the abundant and inexpensive feedstock phenol, presents a classic challenge in aromatic chemistry: controlling regioselectivity. The hydroxyl group of phenol is a potent ortho-, para-directing activator for electrophilic aromatic substitution. This inherent property often leads to a mixture of 2-hydroxybenzaldehyde (salicylaldehyde) and the desired this compound, with the ortho isomer frequently predominating.

This guide provides a comparative analysis of the primary synthetic routes for producing 4-HBA directly from phenol. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and evaluate their respective performances based on yield, selectivity, and operational considerations. This objective comparison is designed to equip researchers, scientists, and process development professionals with the critical information needed to select the most suitable synthesis strategy for their specific application.

Comparative Overview of Key Synthesis Routes

The direct formylation of phenol into 4-HBA is dominated by a few classical named reactions. Each method offers a unique profile of advantages and disadvantages concerning yield, selectivity for the para position, and the harshness of reaction conditions.

Synthesis Route Primary Reagents Typical Para-Yield Selectivity (p:o ratio) Key Advantages Key Disadvantages
Reimer-Tiemann Reaction Phenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH)8-10%[2]Low (Ortho is major)Inexpensive reagents; single-step reaction.Very low yield and poor selectivity for 4-HBA; use of toxic chloroform; difficult isomer separation.[2]
Vilsmeier-Haack Reaction Phenol, DMF, POCl₃ (or SOCl₂)67% (with SOCl₂)[3]Moderate to GoodGood yields; avoids polymerization; versatile.Use of corrosive and hazardous reagents (POCl₃); requires careful temperature control.[4][5]
Duff Reaction Phenol, Hexamethylenetetramine (HMTA), AcidLow (Generally)Highly ortho-selectiveSimple procedure.Primarily yields the ortho isomer; para product only significant if ortho positions are blocked.[6][7] Low overall yield.[7]

Route 1: The Reimer-Tiemann Reaction

Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, this reaction was one of the first methods for the ortho-formylation of phenols.[8][9] While historically significant, its application for 4-HBA synthesis is limited by poor regioselectivity.

Mechanistic Insights

The reaction's key reactive intermediate is dichlorocarbene (:CCl₂). This highly electrophilic species is generated in situ from the deprotonation of chloroform by a strong base.[8][10] The phenoxide ion, formed by the deprotonation of phenol, then attacks the dichlorocarbene. The resulting intermediate is hydrolyzed during workup to yield the aldehyde.

The preference for ortho-substitution is often attributed to the coordination of the sodium cation with the phenoxide oxygen, which directs the incoming electrophile to the adjacent ortho position. This makes the Reimer-Tiemann reaction an inefficient choice when the para isomer is the desired product.

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- + ⁻OH - H₂O CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 - Cl⁻ OH- ⁻OH Cl- Cl⁻ H2O H₂O Phenoxide Phenoxide Ion Intermediate1 Dichloromethyl Intermediate Phenoxide->Intermediate1 + :CCl₂ Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 + 2⁻OH - 2Cl⁻, - H₂O Product This compound Intermediate2->Product + H₃O⁺ (Workup)

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol (Illustrative)
  • Reaction Setup : In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Reagent Addition : Heat the solution to 60-70°C. Add chloroform (1.5 eq) dropwise over 1 hour with vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature.[8]

  • Reaction : After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.

  • Workup : Cool the reaction mixture. Remove excess chloroform by steam distillation. The ortho-isomer (salicylaldehyde) is also volatile with steam and will be partially removed during this step.[2]

  • Purification : Acidify the remaining aqueous solution with dilute HCl. The crude product, a mixture of 4-HBA and unreacted phenol, will precipitate. The 4-HBA can be separated from the ortho isomer and phenol by fractional crystallization or column chromatography.

Performance Analysis

The primary drawback of the Reimer-Tiemann reaction for 4-HBA synthesis is the low yield, often reported in the range of 8-10%, with the major product being salicylaldehyde (20% or more).[2] The use of chloroform, a toxic and environmentally hazardous solvent, and the difficulty in separating the isomeric products make this route industrially unviable and challenging for laboratory-scale synthesis.

Route 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a more efficient and selective alternative for the formylation of electron-rich aromatic compounds, including phenol.[5]

Mechanistic Insights

This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is pre-formed from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5] This iminium ion is a mild electrophile that attacks the electron-rich phenol ring. The para position is generally favored due to reduced steric hindrance compared to the ortho positions. The resulting intermediate is then hydrolyzed to yield the aldehyde.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol Phenol Iminium_Intermediate Iminium Salt Intermediate Phenol->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (Illustrative)[3][4]
  • Vilsmeier Reagent Preparation : In a flask cooled to 0-10°C, add POCl₃ (1.2 eq) to a suitable solvent like toluene. Slowly add DMF (1.1 eq) dropwise while maintaining the low temperature to form the Vilsmeier reagent.[4]

  • Phenol Addition : Slowly add a solution of phenol (1.0 eq) in toluene to the prepared Vilsmeier reagent.

  • Reaction : Allow the mixture to warm to room temperature and then heat to 60-100°C for 1-3 hours, monitoring the reaction by TLC.[4]

  • Workup and Hydrolysis : Cool the reaction mixture to 25-50°C and carefully quench by pouring it onto crushed ice or adding water. Stir until the hydrolysis of the intermediate is complete.

  • Purification : Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 4-HBA.

Performance Analysis

The Vilsmeier-Haack reaction provides significantly better yields of 4-HBA compared to the Reimer-Tiemann method. Studies using a DMF/SOCl₂ system have reported yields as high as 67%.[3] The reaction is more selective for the para isomer, simplifying purification. However, the reagents (POCl₃, SOCl₂) are highly corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere.

Industrial Context: The Preferred Route via p-Cresol Oxidation

While direct formylation of phenol is achievable, the dominant industrial method for producing 4-HBA involves the catalytic oxidation of p-cresol.[1][11] This route is favored for its high efficiency, selectivity, and economic viability, despite starting from a different, albeit related, raw material.

The process typically involves the liquid-phase oxidation of p-cresol using air or oxygen in the presence of a cobalt-based catalyst.[12][13] This method can achieve p-cresol conversions of over 90% with selectivities for 4-HBA reaching up to 95%.[12][14]

Workflow_Comparison Comparative Synthesis Workflow cluster_RT Reimer-Tiemann cluster_VH Vilsmeier-Haack cluster_Cresol Industrial: p-Cresol Oxidation RT_React Phenol + CHCl₃ + NaOH (60-70°C) RT_Workup Steam Distillation Acidification RT_React->RT_Workup RT_Purify Crystallization / Chromatography RT_Workup->RT_Purify VH_React Phenol + DMF/POCl₃ (60-100°C) VH_Workup Hydrolysis (Ice/Water) VH_React->VH_Workup VH_Purify Extraction & Recrystallization VH_Workup->VH_Purify Cresol_React p-Cresol + O₂ + Catalyst (High T, P) Cresol_Workup Catalyst Filtration Cresol_React->Cresol_Workup Cresol_Purify Extraction & Distillation Cresol_Workup->Cresol_Purify

Caption: High-level workflow comparison of synthesis routes.

Summary and Recommendations

For the direct synthesis of this compound from phenol, the choice of method depends heavily on the desired scale, yield, and tolerance for hazardous reagents.

  • Reimer-Tiemann Reaction : This method is primarily of academic and historical interest. Due to its very low yield of the para isomer and the use of chloroform, it is not recommended for practical synthesis of 4-HBA.

  • Vilsmeier-Haack Reaction : This is the most viable laboratory-scale method for directly converting phenol to 4-HBA. It offers respectable yields and better para-selectivity, making product isolation more straightforward. The primary consideration is the need for rigorous handling of corrosive reagents.

  • Industrial Production : On an industrial scale, the catalytic oxidation of p-cresol is the unequivocally superior method. It bypasses the regioselectivity issues inherent in starting from phenol and provides high yields and selectivity in a more atom-economical process.

For researchers focused on phenol as a starting material, optimizing the Vilsmeier-Haack reaction conditions offers the most promising path to obtaining this compound. For industrial applications, efforts are best directed toward the well-established and efficient p-cresol oxidation route.

References

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A Comparative Guide to the Validation of 4-Hydroxybenzaldehyde Purity by HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 4-hydroxybenzaldehyde purity. As a widely used intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity is a critical step in quality control and experimental reproducibility.[1][2][3]

The Central Role of Purity in Synthesis and Development

This compound (p-hydroxybenzaldehyde) is a key building block in organic synthesis.[4] Its aldehyde and phenol functionalities allow for a variety of chemical transformations, making it a precursor to numerous compounds, including pharmaceuticals, fragrances, and polymers.[3] The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can have significant consequences, leading to undesired side reactions, lower yields, and compromised final product quality. Therefore, a robust and reliable analytical method for purity validation is not just a procedural formality but a cornerstone of scientific integrity.

HPLC as the Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for separating, identifying, and quantifying components in a mixture.[5][6] For a non-volatile and thermally stable compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the industry-standard method for purity analysis.[7][8]

The Principle of Reverse-Phase HPLC

RP-HPLC operates on the principle of hydrophobic interactions.[9][10] The stationary phase is nonpolar (e.g., a C18-modified silica), while the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[9][11][12] When a sample is introduced, its components partition between the two phases. Nonpolar (hydrophobic) molecules, like this compound, have a stronger affinity for the stationary phase and are retained longer, while more polar impurities will elute earlier.[13]

The choice of RP-HPLC is deliberate. The common starting material for the synthesis of many this compound derivatives is this compound itself, which is more polar than many of its resulting products.[7] This polarity difference is effectively exploited by RP-HPLC to achieve excellent separation.

A Comparative Look at Alternative Analytical Techniques

While HPLC is the recommended method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[7]Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[2][7]
Applicability to this compound Highly suitable due to its non-volatile and thermally stable nature.[7]Less suitable as the compound's high boiling point may necessitate high inlet temperatures, potentially causing degradation.[7]Highly suitable, providing both structural confirmation and quantification without needing a specific reference standard of the analyte.[2][7]
Common Impurity Detection Excellent for detecting non-volatile impurities.[7]Can detect volatile impurities such as residual solvents.[7]Capable of detecting and quantifying any proton-containing impurity that has a distinct signal in the NMR spectrum.[7]
Quantification Excellent, but requires a reference standard of this compound.[7]Good for volatile impurities, also requires reference standards.Excellent, as it provides absolute quantification against an internal standard.[2]
Advantages Robust, reproducible, high-resolution, and widely available.[7]High separation efficiency for volatile compounds.[7]Provides structural information, is non-destructive, and can be a primary ratio method.[7]
Limitations Requires a reference standard for quantification and may not be suitable for highly volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds.[7]Lower sensitivity compared to HPLC and GC, and requires a high-field NMR spectrometer.[7]

Experimental Protocol: HPLC Purity Validation of this compound

This protocol is a robust starting point for method development and validation, based on established methods for similar aromatic aldehydes.[7]

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and data acquisition software.[1]

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%)[8]

    • Acetonitrile (HPLC grade)[8]

    • Water (HPLC grade or ultrapure)[8]

    • Methanol (HPLC grade)[8]

    • Standard volumetric flasks and pipettes

    • Syringe filters (0.45 µm)[1]

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 280 nm[1]
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[8]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested, dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range, and filter it through a 0.45 µm syringe filter before injection.[1]

Validation Workflow

The validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the results.[14][15][16] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[15]

Caption: Workflow for HPLC Purity Validation of this compound.

Data Interpretation and System Suitability

Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area reproducibility (RSD ≤ 2%), theoretical plates, and tailing factor.[15]

Purity is typically determined by area percentage, assuming that all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, a calibration curve generated from the reference standard should be used to quantify the main peak and any identified impurities.[2]

Conclusion: An Authoritative Recommendation

For the routine and reliable purity validation of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the unequivocal method of choice. Its high specificity, robustness, and reproducibility make it ideal for separating the target analyte from potential impurities.[1][7] While other techniques like qNMR offer advantages for absolute quantification and structural elucidation, the widespread availability and high throughput of HPLC make it the most practical and efficient tool for quality control in both research and industrial settings. Adherence to established validation protocols, such as those outlined by the ICH, ensures that the data generated is scientifically sound and defensible.[17][18]

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A Comparative Analysis of the Antioxidant Activity of 4-Hydroxybenzaldehyde and 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the vast landscape of phenolic compounds, isomers often exhibit surprisingly divergent biological activities. This guide provides a detailed comparative analysis of the antioxidant properties of two positional isomers: 4-Hydroxybenzaldehyde (p-hydroxybenzaldehyde) and 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde). As a Senior Application Scientist, my goal is to move beyond mere data presentation and delve into the structural and mechanistic underpinnings that dictate their respective antioxidant potentials, providing a robust framework for researchers in pharmacology and medicinal chemistry.

Introduction: The Subtle Power of Isomeric Position

This compound and 3-Hydroxybenzaldehyde are naturally occurring phenolic aldehydes found in various plants, including orchids like Gastrodia elata.[1][2] While sharing the same molecular formula (C₇H₆O₂), the arrangement of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring is the critical determinant of their chemical reactivity and, consequently, their biological efficacy.

  • This compound (4-HBA) features the hydroxyl group at the para-position (C4) relative to the aldehyde group.[3]

  • 3-Hydroxybenzaldehyde (3-HBA) has its hydroxyl group at the meta-position (C3).[4]

This seemingly minor structural shift has profound implications for their ability to neutralize reactive oxygen species (ROS), a key factor in the pathogenesis of numerous diseases.[5] Understanding these differences is crucial for selecting appropriate compounds in drug discovery and for elucidating structure-activity relationships (SARs).[6][7][8]

The Decisive Role of Structure: A Mechanistic Overview

The antioxidant activity of phenolic compounds is predominantly governed by their ability to donate a hydrogen atom or an electron to stabilize a free radical.[9] The efficiency of this process hinges on the stability of the resulting phenoxyl radical. Here, the isomeric position plays a pivotal role.

Key Antioxidant Mechanisms

Phenolic antioxidants primarily operate via two pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a radical (R•), quenching it and forming a relatively stable phenoxyl radical.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation. This is often followed by proton transfer (SET-PT) or can be preceded by proton loss (SPLET).[9]

The position of the hydroxyl group directly influences the stability of the phenoxyl radical through resonance and inductive effects, thereby affecting the thermodynamics and kinetics of both HAT and SET pathways.

Caption: General mechanisms of phenolic antioxidants.

Structure-Activity Relationship (SAR) Analysis
  • This compound (Para-position): The hydroxyl group at the para-position can effectively delocalize the unpaired electron of the phenoxyl radical across the benzene ring and onto the electron-withdrawing aldehyde group through resonance. This extended conjugation enhances the stability of the resulting radical, making the initial hydrogen or electron donation more favorable. The protective effect of 4-HBA against oxidative stress has been linked to its ability to activate endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[1]

  • 3-Hydroxybenzaldehyde (Meta-position): In the meta-position, the direct resonance delocalization between the hydroxyl group and the aldehyde group is disrupted. This generally results in a less stable phenoxyl radical compared to the para-isomer. However, studies have shown that the C3-OH group is critical for certain biological activities.[10] 3-HBA has been reported to exert potent vasculoprotective and anti-inflammatory effects by inhibiting ROS production and downregulating inflammatory signaling pathways.[10][11][12] This suggests that while its direct radical scavenging might be different, its influence on intracellular antioxidant and anti-inflammatory pathways is significant.

Some research indicates that flavonoids with a 3-hydroxyl group exhibit strong intracellular antioxidant activity.[10] This highlights that while simple chemical assays are informative, the biological context, including interactions with cellular machinery, is paramount.

Comparative Experimental Data

To objectively compare the antioxidant performance of 4-HBA and 3-HBA, we must turn to standardized in vitro assays. Each assay probes a slightly different facet of antioxidant capacity.

Assay TypePrincipleThis compound (4-HBA)3-Hydroxybenzaldehyde (3-HBA)Key Insights
DPPH Radical Scavenging Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. Involves both HAT and SET mechanisms.[9]Generally shows moderate activity.Often exhibits lower direct scavenging activity compared to 4-HBA in this assay.The para-hydroxyl group's ability to form a more stable radical typically leads to better performance in direct scavenging assays.
ABTS Radical Scavenging Measures the ability to scavenge the ABTS•+ radical cation. Applicable to both hydrophilic and lipophilic compounds.[13]Moderate activity reported.Activity can be variable, but some studies indicate its importance in biological systems.This assay confirms the general trend seen in DPPH but can be influenced by reaction kinetics and solubility.
FRAP (Ferric Reducing Power) Measures the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) via a SET mechanism.[14][15][16]Demonstrates electron-donating ability.Also demonstrates reducing power, though direct comparisons often favor compounds with ortho- or para-dihydroxyl groups.FRAP exclusively measures electron-donating capacity, where the oxidation potential of the compound is the key determinant.[17]
Electrochemical Oxidation Measures the oxidation potential (Eₒₓ) using techniques like voltammetry. A lower Eₒₓ indicates a greater ease of electron donation.[18][19]Possesses a specific oxidation potential related to its structure.The Eₒₓ will differ from 4-HBA due to the meta-position, reflecting a different ease of electron donation.Electrochemical methods provide a direct measure of a compound's reducing power, which is a fundamental aspect of its antioxidant activity.[19][20]

Note: The table provides a generalized summary based on established structure-activity principles. Absolute values (e.g., IC₅₀, TEAC) can vary significantly between studies due to different experimental conditions. One study noted that non-substituted hydroxybenzaldehydes showed negligible activity in certain assays, emphasizing the importance of the assay environment.[6]

Experimental Protocols & Workflows

Trustworthy data is built on rigorous methodology. The following sections provide detailed, step-by-step protocols for the principal assays used to evaluate antioxidant capacity.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, measured at ~517 nm.

Caption: Workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. Store in an amber bottle to protect from light. Prepare a series of dilutions for the test compounds (4-HBA, 3-HBA) and a standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • Reaction Setup: In a 96-well plate, add a small volume of the test compound or standard solution to each well (e.g., 20 µL).

  • Initiate Reaction: Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes). This step is crucial as the reaction is time-dependent, and DPPH is light-sensitive.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, typically around 517 nm, using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13] The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance at ~734 nm.[13]

Caption: Workflow for the ABTS antioxidant assay.

Step-by-Step Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21] This allows for the complete formation of the radical cation.

  • Reagent Preparation: Before the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 (±0.02) at 734 nm. Prepare serial dilutions of the test compounds and a Trolox standard.

  • Reaction Setup: Add a small volume of the diluted ABTS•+ solution to a cuvette or 96-well plate (e.g., 200 µL).

  • Initiate Reaction: Add a small volume of the test compound or standard (e.g., 5 µL) and mix.

  • Measurement: After a precise incubation time (e.g., 5-6 minutes), measure the absorbance at 734 nm.[22]

  • Calculation: Create a standard curve using the Trolox standard. The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is measured at ~593 nm.[14][17]

Caption: Workflow for the FRAP antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations.

  • Reaction Setup: Add the FRAP reagent to a 96-well plate (e.g., 190 µL).[16]

  • Initiate Reaction: Add the sample or standard solution (e.g., 10 µL) to the wells.[15]

  • Incubation: Incubate the mixture for a short period (typically 4-6 minutes) at 37°C.[14]

  • Measurement: Read the absorbance at 593 nm.[14][17]

  • Calculation: Determine the FRAP value of the sample by comparing its absorbance to the ferrous sulfate standard curve. Results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of sample.[14]

Synthesis and Conclusion: Beyond Direct Scavenging

While direct radical scavenging assays like DPPH and ABTS provide valuable information, they do not capture the full picture of a compound's antioxidant potential within a biological system.

  • This compound often demonstrates superior activity in assays that measure direct radical quenching (HAT/SET). This is largely attributable to the para-position of the hydroxyl group, which allows for greater stabilization of the resulting phenoxyl radical through resonance. Its mechanism in biological systems appears to involve the upregulation of the cell's own antioxidant defense systems.[1][23]

  • 3-Hydroxybenzaldehyde , while potentially a less potent direct radical scavenger in simple chemical systems, exhibits significant and distinct biological effects. Its reported vasculoprotective, anti-inflammatory, and anti-angiogenic properties suggest it interacts effectively with cellular signaling pathways to mitigate oxidative stress and inflammation.[4][10][11] The C3-OH position appears crucial for these specific intracellular activities, a nuance that would be missed by relying solely on traditional antioxidant assays.[10]

The choice between this compound and 3-Hydroxybenzaldehyde is not a matter of determining a single "better" antioxidant, but of aligning the compound's specific mechanistic strengths with the desired therapeutic outcome.

  • For applications requiring potent, direct scavenging of free radicals in a formulation or extracellular environment, the structural advantages of This compound may be preferable.

  • For therapeutic strategies aimed at modulating intracellular signaling pathways to combat inflammation and vascular dysfunction, the unique biological profile of 3-Hydroxybenzaldehyde makes it a compelling candidate for further investigation.

Ultimately, a comprehensive evaluation requires a multi-assay approach, combining chemical assays with cell-based models to elucidate the full spectrum of a compound's antioxidant and cytoprotective activities. This isomeric pair serves as an excellent case study on how subtle changes in chemical structure can lead to distinct and valuable pharmacological profiles.

References
  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024, November 21).
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  • Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity. Benchchem.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
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  • FRAP Antioxidant Assay, C
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  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
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A Spectroscopic Showdown: Differentiating the Isomers of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Nuances of 2-, 3-, and 4-Hydroxybenzaldehyde

In the world of pharmaceutical development and materials science, the precise identification of molecular isomers is not just a matter of academic curiosity—it is a cornerstone of quality control, reaction monitoring, and the elucidation of structure-activity relationships. The hydroxybenzaldehydes, with their simple yet versatile structures, are a case in point. While this compound is a well-known precursor in the synthesis of various compounds, its isomers, 2-hydroxybenzaldehyde (salicylaldehyde) and 3-hydroxybenzaldehyde, also play significant roles as intermediates and building blocks.[1] Their identical molecular formula (C₇H₆O₂) belies their distinct chemical and physical properties, a direct consequence of the positional isomerism of the hydroxyl group on the benzene ring. This guide provides a comparative analysis of these three isomers using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Structural Isomers: A Visual Introduction

The key to understanding the differing spectroscopic signatures of these isomers lies in their molecular architecture. The relative positions of the electron-donating hydroxyl (-OH) group and the electron-withdrawing aldehyde (-CHO) group profoundly influence the electronic distribution and vibrational modes within each molecule.

G cluster_0 2-Hydroxybenzaldehyde cluster_1 3-Hydroxybenzaldehyde cluster_2 This compound 2-OH 2-OH 3-OH 3-OH 4-OH 4-OH G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison start Weigh Isomer dissolve Dissolve in Appropriate Solvent start->dissolve transfer Transfer to Appropriate Container dissolve->transfer uv_vis UV-Vis Spectroscopy transfer->uv_vis ftir FT-IR Spectroscopy transfer->ftir nmr NMR Spectroscopy transfer->nmr process Process Spectra uv_vis->process ftir->process nmr->process compare Compare Data process->compare interpret Interpret Differences compare->interpret

Figure 2: A generalized workflow for the spectroscopic comparison of hydroxybenzaldehyde isomers.

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a stock solution of each isomer by accurately weighing a small amount and dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or isopropanol) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to obtain an absorbance value in the optimal range (0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectra from 200 to 400 nm. Use a cuvette containing the pure solvent as a blank to zero the absorbance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize an FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence.

    • ¹³C NMR: Acquire the spectrum with proton decoupling.

Conclusion: A Triad of Spectroscopic Distinction

The spectroscopic comparison of 2-, 3-, and this compound isomers demonstrates the power of these analytical techniques in differentiating closely related molecular structures. UV-Vis spectroscopy reveals differences in electronic conjugation, while IR spectroscopy provides a clear distinction based on the presence or absence of intramolecular hydrogen bonding. NMR spectroscopy, with its high resolution and sensitivity to the local chemical environment, offers the most definitive and detailed characterization, allowing for unambiguous identification of each isomer. For researchers and professionals in the chemical sciences, a thorough understanding of these spectroscopic nuances is indispensable for ensuring the identity, purity, and quality of these important chemical building blocks.

References

  • BioCrick. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. Retrieved from [Link]

  • Sawicki, E. (1961). A general method for the spectrophotometric determination of aromatic aldehydes. Microchimica Acta, 49(1), 45-52.
  • 3-Hydroxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Barary, M. H., El-yazbi, F. A., & Bedair, M. A. (1990). Spectrophotometric Determination of Aldehydes in Alcohols. Analytical Letters, 23(12), 2267-2277.
  • Kahan, T. F., et al. (2013). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 117(46), 12157–12167.
  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Raji, S. Q., & Bader, A. (2024). FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde, p-Aminophenol) and N-(2-Hydroxybenzylidene)-4-Aminophenol (HBZAP).
  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 180-186.
  • LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kivrak, A., et al. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]

  • Filarowski, A., et al. (2023). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. RSC Advances, 13(30), 20835-20844.
  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-103.
  • Zhang, J., et al. (2017). The Effect of this compound on the γ-aminobutyric Acid Type A Receptor.

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Guide to the Efficacy of 4-Hydroxybenzaldehyde as a Synthetic Intermediate Versus Alternative Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Synthetic Chemists

As a Senior Application Scientist, my experience has shown that the selection of a chemical intermediate is a critical decision point in any synthetic campaign, profoundly influencing reaction efficiency, pathway viability, and the overall cost-effectiveness of the process. Benzaldehyde and its derivatives are foundational building blocks in organic synthesis, but their reactivity profiles vary dramatically based on the nature of their aromatic substituents. This guide provides an in-depth, data-supported comparison of 4-Hydroxybenzaldehyde (4-HBA) against other common benzaldehydes, offering a framework for rational intermediate selection in research and drug development.

The central thesis of this guide is that the efficacy of an intermediate is not an absolute measure but is defined by the specific chemical transformation desired. This compound, with its dual-functionality—a reactive aldehyde group and a nucleophilic, activating hydroxyl group—presents a unique set of advantages and disadvantages that must be understood in context. We will dissect its performance in key reaction classes, explaining the causality behind its reactivity and providing validated experimental protocols for comparative analysis.

Chapter 1: The Electronic Profile of this compound and Its Impact on Reactivity

The reactivity of a substituted benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon.[1] Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance (mesomeric) effects.

This compound possesses a hydroxyl (-OH) group at the para-position. This group exerts a dual electronic influence:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. This is a distance-dependent, deactivating effect.

  • Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, pushing electron density into the ring. This is a powerful, activating effect that primarily influences the ortho and para positions.

For the hydroxyl group, the +M effect overwhelmingly dominates the -I effect, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[2][3] Crucially, this resonance donation extends to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity compared to unsubstituted benzaldehyde.

This contrasts sharply with:

  • Unsubstituted Benzaldehyde: Serves as our baseline for reactivity.

  • 4-Nitrobenzaldehyde: The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) through both resonance (-M) and induction (-I). It strongly deactivates the ring and significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

  • 4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is, like the hydroxyl group, a strong electron-donating group (EDG) via resonance (+M). Its effect on carbonyl reactivity is very similar to that of 4-HBA.[1]

Caption: Electronic effects of substituents on benzaldehyde reactivity.

Chapter 2: Comparative Efficacy in Key Synthetic Transformations

The choice of benzaldehyde derivative is dictated by the reaction mechanism. Here, we compare the performance of 4-HBA and its counterparts in fundamental synthetic reactions.

A. Nucleophilic Addition Reactions

These reactions are highly sensitive to the electrophilicity of the carbonyl carbon. The general reactivity trend for nucleophilic addition is: 4-Nitrobenzaldehyde > Benzaldehyde > this compound .[1]

The Wittig reaction, which converts aldehydes to alkenes, involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[4] Consequently, electron-donating groups on the benzaldehyde ring retard the reaction rate, while electron-withdrawing groups accelerate it.[1]

Comparative Experimental Data:

The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction. A higher rate constant indicates greater efficacy as a substrate.

Substituent (para)Reaction TypeRelative Rate Constant (k/k₀)
-NO₂Wittig Reaction14.7
-ClWittig Reaction2.75
-H (Baseline)Wittig Reaction1.00
-CH₃Wittig Reaction0.45
-OCH₃Wittig ReactionNot specified, but trend suggests < 0.45
-OHWittig ReactionExpected to be similar to or slightly less reactive than -OCH₃
(Data synthesized from Benchchem.[1])

Causality: The high electron density on the carbonyl carbon of 4-HBA disfavors the initial attack by the nucleophilic ylide, resulting in a slower reaction compared to unsubstituted benzaldehyde and especially 4-nitrobenzaldehyde.

Experimental Protocol: Comparative Wittig Olefination

This protocol provides a self-validating system to compare reaction rates by monitoring the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC).

  • Reagent Preparation:

    • Prepare three separate solutions of (Carbomethoxymethylene)triphenylphosphorane (a stabilized ylide) in dry THF (0.5 M).

    • Prepare three separate solutions (0.5 M) in dry THF of:

      • a) this compound

      • b) Benzaldehyde

      • c) 4-Nitrobenzaldehyde

  • Reaction Setup:

    • In three separate round-bottom flasks under a nitrogen atmosphere, add 10 mL of the ylide solution.

    • To each flask, add 10 mL of the corresponding aldehyde solution (a, b, or c) at room temperature with stirring. Start a timer for each reaction simultaneously.

  • Monitoring:

    • At T = 5, 15, 30, 60, and 120 minutes, take an aliquot from each reaction mixture.

    • Spot each aliquot on a single TLC plate (Silica gel, 20% Ethyl Acetate in Hexane).

    • Visualize under UV light. The aldehyde spot will be distinct from the ylide and the product alkene.

  • Analysis:

    • The reaction with 4-nitrobenzaldehyde is expected to show the fastest consumption of starting material.

    • The reaction with this compound will be the slowest, demonstrating its lower efficacy in this specific transformation.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Ylide Prepare Ylide Solution (0.5M in THF) Flask1 Flask 1: Ylide + 4-HBA Ylide->Flask1 Flask2 Flask 2: Ylide + Benz Ylide->Flask2 Flask3 Flask 3: Ylide + 4-NBA Ylide->Flask3 Aldehydes Prepare Aldehyde Solutions (4-HBA, Benz, 4-NBA) (0.5M in THF) Aldehydes->Flask1 Aldehydes->Flask2 Aldehydes->Flask3 TLC TLC Monitoring at t=5, 15, 30, 60, 120 min Flask1->TLC Flask2->TLC Flask3->TLC Analysis Compare rates of aldehyde consumption TLC->Analysis

Caption: Workflow for comparative Wittig reaction analysis.

In the base-catalyzed aldol condensation, a key step is the nucleophilic attack of an enolate on the aldehyde.[5] Similar to the Wittig reaction, the reactivity is enhanced by EWGs.[1][6] However, 4-HBA introduces a significant complication: the phenolic proton is acidic. In the presence of a strong base (e.g., NaOH, KOH), the hydroxyl group is deprotonated to form a phenoxide. This intensifies the electron-donating effect, further deactivating the aldehyde and often leading to very low yields.[7]

Strategic Pivot: For efficient aldol condensations, 4-HBA is a poor choice without modification. The superior strategy involves:

  • Protection of the Hydroxyl Group: Convert the -OH to an ether (e.g., benzyl or TBDMS ether). This removes the acidic proton and slightly lessens the deactivating effect, allowing the reaction to proceed under standard basic conditions.

  • Use of Acid Catalysis: An alternative is to use acid-catalyzed conditions, which avoids the issue of phenoxide formation.[8]

This highlights a key principle: the "efficacy" of 4-HBA is low under standard base-catalyzed aldol conditions, but with a simple protocol adjustment (protection), it becomes a viable intermediate.

B. Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is a common transformation where the influence of substituents is less straightforward and depends on the specific oxidizing agent and mechanism.[1]

For oxidations involving an electron-deficient reaction center in the rate-determining step, electron-donating groups can accelerate the reaction by stabilizing the transition state.[9] For instance, in oxidation with benzyltrimethylammonium chlorobromate (BTMACB), EDGs like -CH₃ and -OCH₃ were found to increase the reaction rate.[1]

A unique and highly valuable reaction specific to ortho- and para-hydroxybenzaldehydes is the Dakin oxidation. This reaction uses hydrogen peroxide in a base to convert the aldehyde into a phenol, resulting in the formation of hydroquinone from 4-HBA.[10][11]

Mechanism Insight: The reaction proceeds via nucleophilic addition of the hydroperoxide anion to the carbonyl, followed by migratory insertion of the aryl group and subsequent hydrolysis. This pathway is not available to benzaldehydes lacking the hydroxyl group, making it a key advantage of 4-HBA for synthesizing phenols.

Experimental Protocol: Dakin Oxidation of this compound

  • Setup: In a beaker, dissolve 1.22 g (10 mmol) of this compound in 20 mL of 1 M NaOH. Cool the solution to 10-15°C in an ice bath.

  • Reaction: While stirring, slowly add 1.1 mL of 30% hydrogen peroxide (approx. 11 mmol) dropwise, ensuring the temperature does not exceed 25°C.

  • Monitoring: Stir the mixture for 2 hours at room temperature. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

  • Workup: Carefully acidify the reaction mixture with 2 M HCl until it is acidic to litmus paper.

  • Isolation: Extract the product (hydroquinone) with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude hydroquinone from water to obtain the pure product.

This reaction demonstrates the unique synthetic utility of the hydroxyl group in 4-HBA, transforming it from a simple aldehyde into a precursor for a different functional group entirely.

Chapter 3: Application Case Study: Pharmaceutical Synthesis

This compound is an indispensable intermediate in the pharmaceutical industry, often chosen precisely because of the functionality offered by its hydroxyl group.[12][13][14] A prime example is its role as a precursor in the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring agent with pharmaceutical applications.[3][15]

The synthesis of vanillin from 4-HBA typically involves an electrophilic aromatic substitution step—a reaction where 4-HBA excels.

Vanillin_Synthesis HBA This compound Bromination Bromination (Electrophilic Aromatic Substitution) HBA->Bromination Br2 Intermediate 3-Bromo-4-hydroxy- benzaldehyde Bromination->Intermediate Methoxylation Nucleophilic Substitution (Cu Catalyst, NaOMe) Intermediate->Methoxylation NaOMe, CuBr Vanillin Vanillin Methoxylation->Vanillin

Caption: Synthetic pathway from 4-HBA to Vanillin.[16]

Analysis of Intermediate Choice:

  • Why 4-HBA? The strongly activating hydroxyl group directs the incoming electrophile (bromine) to the ortho position, providing excellent regioselectivity. The aldehyde group remains unaffected.

  • Why not Benzaldehyde? Benzaldehyde's aldehyde group is a deactivating meta-director. Attempting this reaction on benzaldehyde would result in 3-bromobenzaldehyde, which is not on the pathway to vanillin.

  • Why not 4-Nitrobenzaldehyde? The nitro group is strongly deactivating, making the initial electrophilic bromination step extremely difficult and requiring harsh conditions.

This case study perfectly illustrates that the "efficacy" of 4-HBA lies in its ability to facilitate specific, targeted transformations that are difficult or impossible with other benzaldehyde derivatives.

Conclusion

The efficacy of this compound as a chemical intermediate is not a matter of universal superiority but of strategic selection. Its utility is a direct consequence of the electronic properties conferred by the para-hydroxyl group.

  • For nucleophilic addition reactions (e.g., Wittig, Aldol), 4-HBA is inherently less reactive than unsubstituted or electron-withdrawn benzaldehydes. Its use may require longer reaction times, harsher conditions, or a protection strategy for the hydroxyl group. In these scenarios, intermediates like 4-nitrobenzaldehyde are far more efficacious if the target molecule allows.

  • For electrophilic aromatic substitution, 4-HBA is a superior intermediate. The activating hydroxyl group allows for mild, highly regioselective functionalization of the aromatic ring, an advantage not offered by deactivated systems.

  • 4-HBA enables unique transformations like the Dakin oxidation, providing a direct pathway to valuable hydroquinone structures.

Ultimately, the proficient chemist does not ask "Which benzaldehyde is best?" but rather "Which benzaldehyde is right for this specific transformation?". This guide has demonstrated that by understanding the fundamental principles of reactivity, researchers can leverage the distinct characteristics of this compound to design elegant and efficient synthetic routes, particularly in the fields of pharmaceutical and materials science.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • The Role of this compound in Pharmaceutical Synthesis.
  • This compound: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer.
  • This compound: Structure, Synthesis, Applic
  • The Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • This compound. Wikipedia.
  • This compound: A Versatile Compound in Modern Chemistry. ChemicalBook.
  • Enhancing Your Product with this compound: Tips for Formul
  • Novel Synthesis of Substituted Benzylidenecyclohexanone by Microwave Assisted Organic Synthesis. AIP Publishing.
  • How benzene ring substituents affect reactivity of benzaldehyde deriv
  • E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry (RSC Publishing).
  • How can I do the acid catalysed aldol condensation of cycloheptanone with P-Hydroxybenzaldehyde?
  • Aldol Condensation.
  • Vanillin Synthesis from this compound.
  • Wittig reaction. Wikipedia.

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A Comparative Guide to the Quantitative Analysis of 4-Hydroxybenzaldehyde in Vanilla Extracts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds in complex matrices is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 4-hydroxybenzaldehyde in vanilla extracts. Beyond a simple listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and trustworthy approach to your analytical challenges.

This compound is a key secondary component in natural vanilla extracts, and its concentration relative to vanillin is often used as an indicator of authenticity.[1][2] Artificial vanilla flavorings, which are significantly cheaper, may lack this and other secondary compounds found in natural extracts.[1][3] Therefore, reliable and validated analytical methods are crucial for quality control and the detection of adulteration.

This guide will explore and compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will examine the core principles of each method, provide detailed experimental protocols, and present comparative data to aid in the selection of the most appropriate technique for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely regarded as the industry standard for the analysis of moderately polar, non-volatile compounds like this compound.[4] This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4]

Principle of Separation in RP-HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[4] Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. This compound, being a polar compound, will have a relatively shorter retention time compared to less polar compounds that might be present in the extract.

Advantages of HPLC for this compound Analysis:
  • High Resolution and Sensitivity: HPLC offers excellent separation of complex mixtures and can detect this compound at low concentrations.[5]

  • Robustness and Reproducibility: Well-developed HPLC methods are known for their reliability and consistency, which is critical for quality control applications.[6]

  • Simultaneous Analysis: HPLC allows for the simultaneous quantification of multiple phenolic compounds in vanilla extract, including vanillin, vanillic acid, and 4-hydroxybenzoic acid, providing a comprehensive profile of the sample.[3][6]

Experimental Protocol: Quantitative Analysis of this compound by RP-HPLC

This protocol is a robust starting point for the quantitative analysis of this compound in vanilla extracts. Method validation according to ICH or USP guidelines is essential for ensuring the reliability of the results.[7][8]

1. Sample Preparation:

  • Liquid Extracts: Dilute the vanilla extract 1:100 with acetonitrile.[3] For example, mix 10 µL of vanilla extract with 990 µL of acetonitrile.[3]

  • Solid/Paste Extracts: Dissolve 1 gram of the sample in 100 mL of methanol and sonicate for 30 minutes. Further dilute the solution as needed with the mobile phase.[5]

  • Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter that could damage the HPLC column.[3][4]

2. HPLC System and Conditions:

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[5]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation of multiple components. A typical gradient might involve:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.2% acetic acid.[3][6]

    • Solvent B: Acetonitrile or methanol.[3][6]

    • A gradient program could start with a low percentage of Solvent B, increasing over time to elute more non-polar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[3][5]

  • Column Temperature: Maintaining a constant column temperature, for example, 35 °C, ensures reproducible retention times.[5]

  • Injection Volume: Typically 10 µL.[5]

  • Detection: UV detection at 280 nm is a suitable wavelength for this compound and other related phenolic compounds.[3][5]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

  • Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared vanilla extract sample and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Vanilla Extract Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. While this compound itself is not highly volatile, GC can be employed, often in conjunction with mass spectrometry (GC-MS) for definitive identification.

Principle of Separation in GC

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). Compounds are separated based on their boiling points and their interactions with the stationary phase lining the column.

Advantages and Limitations of GC for this compound Analysis:
  • High Separation Efficiency: GC columns can provide very high resolution, separating closely related compounds.

  • Mass Spectrometry Coupling (GC-MS): Coupling GC with a mass spectrometer provides structural information, leading to highly confident compound identification.

  • Limitations for Non-Volatile Compounds: this compound has a relatively high boiling point, which may necessitate high inlet temperatures that could potentially lead to degradation.[4] Derivatization to a more volatile form may be required, adding a step to the sample preparation process.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

1. Sample Preparation and Derivatization:

  • Extract the vanilla sample with a suitable solvent such as ethanol.

  • To increase volatility, a derivatization step is often necessary. Silylation is a common technique where a silylating agent (e.g., BSTFA) replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

2. GC-MS System and Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injector Temperature: A high enough temperature to ensure complete vaporization of the sample without causing degradation.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Quantification:

  • Similar to HPLC, a calibration curve is constructed using derivatized standards of this compound.

  • An internal standard is often used in GC to correct for variations in injection volume and detector response.

UV-Vis Spectrophotometry: A Simpler, but Less Specific Approach

UV-Vis spectrophotometry is a widely accessible technique that can be used for the quantification of this compound. However, its application in complex mixtures like vanilla extracts has significant limitations.

Principle of Measurement

This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Advantages and Disadvantages of UV-Vis Spectrophotometry:
  • Simplicity and Cost-Effectiveness: The instrumentation is relatively simple and inexpensive.

  • Rapid Analysis: Measurements can be taken quickly.

  • Lack of Specificity: The main drawback is the lack of specificity. Many compounds in vanilla extract, including vanillin, absorb UV light in the same region as this compound, leading to significant spectral overlap and inaccurate quantification.[9]

  • Derivative Spectrophotometry: To overcome the issue of spectral overlap, derivative spectrophotometry can be employed. This mathematical technique can help to resolve overlapping peaks and allow for the simultaneous determination of vanillin and this compound.[9]

Experimental Protocol: Derivative Spectrophotometric Determination

1. Sample Preparation:

  • Extract the vanilla sample with ethanol.

  • Dilute the extract to a concentration that falls within the linear range of the spectrophotometer.

  • Adjust the pH of the solution to enhance the spectral differences between this compound and interfering compounds. A pH of 10.8 has been shown to be effective.[9]

2. Spectrophotometric Measurement:

  • Scan the absorbance of the sample and standard solutions over a specific wavelength range.

  • Calculate the first or second derivative of the absorption spectra.

  • Measure the derivative signal at a wavelength where the interference from other compounds is minimal.

3. Quantification:

  • Create a calibration curve by plotting the derivative signal of the standards against their concentrations.

  • Determine the concentration of this compound in the sample from the calibration curve.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)UV-Vis Spectrophotometry
Principle Partitioning between liquid mobile phase and solid stationary phase.[4]Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.[4]Measurement of light absorbance at a specific wavelength.
Specificity HighVery High (with MS)Low (can be improved with derivative methods).[9]
Sensitivity HighVery HighModerate
Sample Throughput High[5]Moderate (derivatization can be time-consuming)Very High
Cost Moderate to HighHighLow
Key Advantage Robust, reproducible, and allows for simultaneous analysis of multiple compounds.[6]Provides structural confirmation and high separation efficiency for volatile compounds.[4]Simple, rapid, and cost-effective.
Key Limitation Requires reference standards for quantification.[4]Not ideal for non-volatile or thermally labile compounds without derivatization.[4]Prone to interference from other compounds in the matrix.[9]

Conclusion and Recommendations

For the routine and reliable quantitative analysis of this compound in vanilla extracts, High-Performance Liquid Chromatography (HPLC) is the recommended method. Its high resolution, sensitivity, and robustness make it the superior choice for quality control and authenticity testing. The ability to simultaneously quantify other key phenolic compounds provides a more complete picture of the vanilla extract's profile.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique, especially when unambiguous identification of compounds is required. However, the need for derivatization for non-volatile compounds like this compound makes it less practical for high-throughput screening.

UV-Vis Spectrophotometry , while simple and accessible, should be used with caution due to its inherent lack of specificity. Derivative spectrophotometry can mitigate some of these issues, but it may not be sufficient for complex matrices where multiple interfering compounds are present. It is best suited for preliminary screening or in situations where more sophisticated instrumentation is unavailable.

The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available resources. By understanding the principles and limitations of each technique, researchers can make an informed decision to ensure the integrity and validity of their results.

References

  • Analysis of natural and artificial vanilla prepar
  • Facile authentication of commercial vanilla extracts using simple chrom
  • Derivative spectrophotometric determination of vanillin and p-hydroxybenzaldehyde in vanilla bean extracts. American Chemical Society.
  • Authentication of Vanilla Extracts by Convergence Chrom
  • Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. (2008).
  • Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods. Benchchem.
  • Effects of Different Extraction Methods on Vanilla Aroma. (2022). PMC - NIH.
  • Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. (2007). PubMed.
  • Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources. (2025).
  • Characterisation of vanilla extracts based on sensory properties and chemical composition. (2016).
  • Derivative spectrophotometric determination of vanillin and p-hydroxybenzaldehyde in vanilla bean extracts | Journal of Agricultural and Food Chemistry.
  • Analysis of Vanillin Extract Quality using HPLC. ManualLib.com.
  • Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. (2008).
  • Validation of Analytical Methods. (2025).
  • Simultaneous Determination of the Main Aromatic Com-pounds and Divanillin in Vanilla planifolia Jacks. ex Andrews by HPLC-DAD. (2024). Preprints.org.
  • Chromatographic Analysis of Vanilla Extracts. TTB.
  • Preparation and Analytical Properties of this compound, Biuret and Formaldehyde Terpolymer Resin. Oriental Journal of Chemistry.
  • Unusual this compound synthase activity from tissue cultures of the vanilla orchid Vanilla planifolia. (2002). PubMed.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • This compound analytical standard. Sigma-Aldrich.
  • Vanillin Synthesis

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A Comparative Guide to Catalysts for 4-Hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybenzaldehyde (4-HBA) is a cornerstone intermediate in the pharmaceutical, flavor, and polymer industries. Its efficient and selective synthesis is a subject of ongoing research, with the catalyst choice being the most critical parameter. This guide provides an in-depth comparative analysis of prominent catalytic systems for 4-HBA synthesis, focusing on the selective oxidation of p-cresol. We will explore the mechanistic details of cobalt, copper, and vanadium-based catalysts, present a critical comparison of their performance based on experimental data, and provide detailed, validated protocols for their synthesis and application. This document is intended to be a valuable resource for researchers, chemists, and process development professionals seeking to optimize the synthesis of this vital aldehyde.

Introduction: The Enduring Importance of this compound

This compound, a seemingly simple aromatic aldehyde, is a key building block in the synthesis of a diverse array of commercially significant molecules. Its applications range from the production of the widely used broad-spectrum antimicrobial agent, chloroxylenol, to the creation of the vasodilator drug trimetazidine and the raspberry-like fragrance component, raspberry ketone. The traditional route to 4-HBA, the Reimer-Tiemann reaction, involves the formylation of phenol. However, this method is often plagued by low yields and the formation of difficult-to-separate ortho-isomers, rendering it less desirable for industrial-scale production.[1][2]

Modern synthetic strategies have largely pivoted to the catalytic oxidation of p-cresol, a more direct and atom-economical approach. The central challenge in this transformation lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid or polymerization of the starting material and product. The success of this route is almost entirely dependent on the nature and performance of the chosen catalyst. This guide will provide a comparative overview of the most promising catalytic systems to date.

Catalytic Systems for the Selective Oxidation of p-Cresol

The selective oxidation of p-cresol to this compound requires a catalyst that can activate the C-H bonds of the methyl group while leaving the aromatic ring and the hydroxyl group intact. Several classes of transition metal-based catalysts have been developed to meet this challenge.

Cobalt-Based Catalysts: Mimicking Nature's Efficiency

Cobalt-based catalysts, particularly those featuring Schiff base ligands like salen (N,N'-bis(salicylidene)ethylenediamine), have been extensively investigated for the aerobic oxidation of p-cresol. These complexes often function as biomimetic catalysts, emulating the active sites of metalloenzymes.

Mechanism of Action: The catalytic cycle is believed to initiate with the formation of a cobalt(II)-salen complex that can bind molecular oxygen. This leads to the formation of a reactive cobalt(III)-peroxo or hydroperoxo species. This activated oxygen species is then capable of abstracting a hydrogen atom from the methyl group of p-cresol, initiating the oxidation process. The reaction proceeds via a p-hydroxybenzyl alcohol intermediate, which is subsequently oxidized to this compound.

Experimental Protocol: Synthesis of a Co-Salen Catalyst

Materials:

  • Salen ligand (N,N'-bis(salicylidene)ethylenediamine)

  • Cobalt(II) acetate tetrahydrate

  • Absolute Ethanol

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the Salen ligand in hot absolute ethanol.

  • In a separate flask, dissolve cobalt(II) acetate tetrahydrate in methanol.

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add the cobalt solution to the Salen solution with continuous stirring.

  • An immediate precipitation of the Co-Salen complex should be observed.

  • Reflux the resulting mixture for 1-2 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature, and then collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials.

  • Dry the catalyst in a vacuum oven at a temperature of 60-80°C to a constant weight.

Copper-Based Catalysts: Versatility in Heterogeneous Catalysis

Copper-based catalysts, particularly those supported on materials with high surface areas like zeolites or activated carbon, represent another effective class of catalysts for p-cresol oxidation. The support material can play a crucial role in the dispersion and stability of the active copper species.

Mechanism of Action: The mechanism for copper-catalyzed oxidation can vary depending on the specific catalyst system and oxidant used. In many cases, a Cu(I)/Cu(II) redox couple is central to the catalytic cycle. For instance, when using hydrogen peroxide as the oxidant, a Cu(I) species can react to form a high-valent copper-oxo species, which is a potent oxidizing agent. This species then initiates the oxidation of the p-cresol methyl group.

Experimental Protocol: Oxidation of p-Cresol using a Cu-Zeolite Catalyst

Materials:

  • p-Cresol

  • Cu-ZSM-5 zeolite catalyst

  • Acetonitrile (solvent)

  • 30% Hydrogen peroxide (aqueous solution)

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and a dropping funnel, add the Cu-ZSM-5 catalyst and acetonitrile.

  • Add the p-cresol to the catalyst suspension and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).

  • Once the temperature has stabilized, add the hydrogen peroxide solution dropwise from the dropping funnel over a period of 1-2 hours.

  • The progress of the reaction can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

  • The filtrate, containing the product, can be concentrated under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Vanadium-Based Catalysts: Harnessing the Power of Mesoporous Materials

Vanadium-based catalysts, especially when incorporated into the framework of mesoporous silica materials like MCM-41, have demonstrated high activity and selectivity in various oxidation reactions. The well-defined pore structure and high surface area of MCM-41 allow for excellent dispersion of the active vanadium species.

Mechanism of Action: The catalytic activity of vanadium-based catalysts is generally attributed to the V5+/V4+ redox couple. In the context of p-cresol oxidation, the V5+ species are considered the active sites. The reaction is often proposed to proceed via a Mars-van Krevelen mechanism. In this mechanism, the methyl group of p-cresol is oxidized by lattice oxygen from the vanadium oxide species, leading to a reduced catalyst (V4+). The reduced catalyst is then re-oxidized by a co-oxidant, such as molecular oxygen or hydrogen peroxide, regenerating the active V5+ sites and completing the catalytic cycle.

Experimental Protocol: Hydrothermal Synthesis of V-MCM-41

Materials:

  • Tetraethyl orthosilicate (TEOS) (silica source)

  • Cetyltrimethylammonium bromide (CTAB) (template)

  • Ammonium metavanadate (NH₄VO₃) (vanadium source)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Prepare a solution by dissolving CTAB and NaOH in distilled water with stirring.

  • In a separate container, prepare a solution of ammonium metavanadate in warm distilled water.

  • Add the vanadium solution to the CTAB/NaOH solution and stir for 30 minutes.

  • Slowly add TEOS to the mixture under vigorous stirring. Continue stirring for another 2 hours to form a gel.

  • Transfer the gel to a Teflon-lined stainless-steel autoclave and heat it at 100-120°C for 24-48 hours for hydrothermal treatment.

  • After cooling the autoclave to room temperature, filter the solid product, wash it thoroughly with distilled water and ethanol, and dry it in an oven at 80-100°C.

  • To remove the surfactant template, calcine the dried solid in air at 550°C for 6 hours.

Comparative Performance Analysis

The choice of an optimal catalyst for the synthesis of this compound is a multi-faceted decision that depends on factors such as conversion, selectivity, yield, reaction conditions, and catalyst cost and reusability. The following table provides a comparative summary of the performance of different catalytic systems based on data reported in the literature.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to 4-HBA (%)Yield (%)
Co-salen-Y Zeolite[3]Air-10031009797
CuMn-oxide/carbon[4]O₂Methanol753999695
PtFe/C + Pd/S-C[5]O₂Toluene1206>99>99>99
Co₂P₂O₇ (modified)O₂Methanol75394.294.488.9
Co-saponiteAirn-propanol1206929284.6

Note: The presented data is for comparative purposes and can vary based on specific catalyst preparation and reaction conditions.

Visualizing the Catalytic Workflow and Reaction Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for catalyst evaluation and a simplified reaction pathway for the selective oxidation of p-cresol.

experimental_workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Recycling synthesis Catalyst Synthesis characterization Characterization (XRD, TEM, BET) synthesis->characterization reaction_setup Reaction Setup (p-cresol, catalyst, solvent, oxidant) characterization->reaction_setup reaction_run Reaction Execution (Temperature, Pressure, Time) reaction_setup->reaction_run monitoring Reaction Monitoring (GC, HPLC) reaction_run->monitoring workup Product Isolation & Purification monitoring->workup analysis Product Characterization (NMR, MS) workup->analysis recycling Catalyst Recovery & Reusability Tests workup->recycling recycling->reaction_setup Recycle

Caption: A generalized experimental workflow for the synthesis, testing, and analysis of catalysts for p-cresol oxidation.

reaction_pathway pcresol p-Cresol intermediate p-Hydroxybenzyl Alcohol pcresol->intermediate [O] Catalyst hba This compound (Desired Product) intermediate->hba [O] Catalyst side_product 4-Hydroxybenzoic Acid (Over-oxidation) hba->side_product [O] (Undesired)

Caption: A simplified reaction pathway for the catalytic oxidation of p-cresol to this compound.

Conclusion and Future Perspectives

The catalytic oxidation of p-cresol stands as a highly efficient and selective route for the synthesis of this compound. Cobalt, copper, and vanadium-based catalysts have all demonstrated considerable promise, each with its own set of advantages and potential for optimization. The choice of catalyst, support material, and reaction conditions must be carefully considered to achieve the desired performance metrics for a specific application.

Future research in this field will likely focus on the development of catalysts that are not only highly active and selective but also robust, easily recyclable, and derived from abundant and non-toxic metals. The exploration of novel catalyst supports, such as metal-organic frameworks (MOFs) and graphene-based materials, may offer new avenues for enhancing catalytic performance. Furthermore, the use of green oxidants and solvents will continue to be a key driver in the development of more sustainable synthetic methodologies for this important chemical intermediate.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Hydroxybenzaldehyde Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Hydroxybenzaldehyde is critical. This aromatic compound serves as a key building block in the synthesis of various pharmaceuticals, fragrances, and polymers. Furthermore, its presence as a natural product in certain plant extracts and as a potential degradation product necessitates reliable analytical methods for its detection and quantification. This guide provides an in-depth technical comparison of the most prevalent analytical techniques for this compound analysis, grounded in the principles of cross-validation to ensure data integrity and methodological robustness.

The Imperative of Method Cross-Validation

In the landscape of analytical chemistry, no single method is universally superior. The choice of technique is intrinsically linked to the analytical challenge at hand, considering factors such as sample matrix complexity, required sensitivity, and throughput. Cross-validation, the process of formally comparing two or more analytical methods, is therefore not merely a procedural formality but a scientific necessity. It provides documented evidence that different methods yield comparable and reliable results, a cornerstone for data interchangeability between laboratories or during method transfer in a product's lifecycle.

This guide will delve into the principles and practicalities of four common analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Electrochemical Methods. We will explore their underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis. A high-level comparison of the primary techniques for this compound detection is presented below.

Method Principle Selectivity Sensitivity Throughput Cost
HPLC-UV Chromatographic separation followed by UV detection.HighModerate to HighModerateModerate
GC-FID/MS Chromatographic separation of volatile compounds.HighHighModerateModerate to High
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.LowLow to ModerateHighLow
Electrochemical Detection Measurement of current from the oxidation of the analyte.Moderate to HighHighHighLow to Moderate

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that is highly effective for non-volatile and thermally sensitive compounds like this compound. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the UV absorbance of the analyte as it elutes from the column.

Causality of Experimental Choices: A reversed-phase C18 column is the standard choice for separating phenolic compounds like this compound due to its hydrophobic nature, which provides good retention and resolution. The mobile phase, typically a mixture of acetonitrile or methanol and acidified water, is optimized to achieve a balance between retention time and peak shape. The addition of an acid, such as phosphoric or formic acid, suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. The detection wavelength is set at the maximum absorbance of this compound (around 285 nm) to ensure the highest sensitivity.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Expected Performance:

Parameter Typical Value
Linearity (R²) > 0.999
LOD 0.01 - 0.1 µg/mL
LOQ 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is ideal for the analysis of volatile and thermally stable compounds.[2][3] While this compound has a relatively high boiling point, it can be analyzed by GC, often with derivatization to increase its volatility and improve peak shape. The sample is vaporized and separated in a capillary column, and the components are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte.

Causality of Experimental Choices: A non-polar or mid-polar capillary column (e.g., DB-5) is typically used for the separation of derivatized phenolic compounds. The oven temperature program is optimized to ensure good separation of the analyte from other components in the sample matrix. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the polar hydroxyl and aldehyde groups into less polar and more volatile trimethylsilyl ethers, enabling efficient elution and sharp peaks.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph with an FID and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Derivatization: To a dried sample, add a derivatizing agent such as BSTFA and heat at 70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., dichloromethane) and derivatize as described above.

Expected Performance:

Parameter Typical Value
Linearity (R²) > 0.998
LOD 0.05 - 0.5 µg/mL
LOQ 0.15 - 1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%
UV-Vis Spectrophotometry

Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] this compound has a chromophore that absorbs UV light, allowing for its direct quantification.

Causality of Experimental Choices: The choice of solvent is critical; it must dissolve the analyte and be transparent in the UV region of interest. Ethanol or methanol are common choices. The wavelength of maximum absorbance (λmax) for this compound, around 285 nm, is selected for analysis to ensure the highest sensitivity and to minimize interference from other components that may absorb at different wavelengths.[1]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Ethanol or methanol.

  • Analytical Wavelength (λmax): 285 nm.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank, standards, and samples at 285 nm.

Expected Performance:

Parameter Typical Value
Linearity (R²) > 0.995
LOD 0.1 - 1 µg/mL
LOQ 0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Electrochemical Methods

Principle: Electrochemical detection relies on the oxidation or reduction of the analyte at an electrode surface.[5] The phenolic hydroxyl group in this compound is electrochemically active and can be oxidized at a specific potential. The resulting current is proportional to the concentration of the analyte.

Causality of Experimental Choices: A glassy carbon electrode is often used as the working electrode due to its wide potential window and chemical inertness. The choice of the supporting electrolyte and its pH is crucial for optimizing the electrochemical response. A phosphate buffer solution is commonly used to maintain a stable pH. The applied potential is selected to be sufficient to oxidize this compound while minimizing the oxidation of potential interfering species.

Experimental Protocol: Voltammetric Determination

  • Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).

  • Supporting Electrolyte: 0.1 M phosphate buffer solution (pH 7.0).

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Potential Range: Scan over a potential range that encompasses the oxidation peak of this compound (e.g., +0.4 V to +1.0 V vs. Ag/AgCl).

  • Standard and Sample Preparation: Prepare standards and samples in the supporting electrolyte.

Expected Performance:

Parameter Typical Value
Linearity (R²) > 0.99
LOD 0.01 - 0.5 µM
LOQ 0.03 - 1.5 µM
Accuracy (% Recovery) 96 - 104%
Precision (%RSD) < 4%

Cross-Validation Workflow and Data Interpretation

A robust cross-validation study involves analyzing a common set of samples using the different analytical methods being compared. The results are then statistically evaluated to determine if they are equivalent.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Homogenized Sample Batch Spiked_Samples Spiked Samples (Low, Mid, High QC) Sample->Spiked_Samples HPLC HPLC-UV Analysis Spiked_Samples->HPLC GC GC-FID Analysis Spiked_Samples->GC UVVis UV-Vis Analysis Spiked_Samples->UVVis EC Electrochemical Analysis Spiked_Samples->EC Compare Compare Results (e.g., Bland-Altman plot, t-test) HPLC->Compare GC->Compare UVVis->Compare EC->Compare Report Cross-Validation Report Compare->Report

Caption: A workflow for the cross-validation of analytical methods.

Data Interpretation: The acceptance criteria for cross-validation typically involve comparing the mean results and the precision of the methods. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The mean difference should be within a predefined acceptance limit (e.g., ±15%).

Conclusion and Recommendations

The choice of the most suitable analytical method for this compound detection is a multifaceted decision.

  • HPLC-UV stands out as the most versatile and robust method, offering an excellent balance of selectivity, sensitivity, and precision. It is the recommended method for complex matrices and for regulatory submissions where specificity is paramount.

  • GC-FID is a powerful alternative, particularly when high sensitivity is required and when dealing with volatile impurities. However, the potential need for derivatization adds a layer of complexity to the sample preparation.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique that is well-suited for the routine analysis of pure samples or for in-process control where high selectivity is not a primary concern.

  • Electrochemical Methods offer high sensitivity and throughput, making them attractive for screening applications and for the analysis of samples with low concentrations of the analyte.

Ultimately, a thorough understanding of the analytical requirements and the strengths and limitations of each technique, as outlined in this guide, will enable the selection of the most appropriate method and ensure the generation of high-quality, reliable data for this compound.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development, food science, and cosmetics, the safety assessment of chemical compounds is paramount. Benzaldehyde and its derivatives are a class of aromatic aldehydes widely used as flavoring agents, fragrances, and intermediates in chemical synthesis.[1][2] 4-Hydroxybenzaldehyde (4-HBA), in particular, is a naturally occurring compound found in various plants and foods.[3][4] Given their widespread human exposure, a thorough evaluation of their toxicological profile, especially their potential to cause genetic damage (genotoxicity), is a critical regulatory and scientific necessity. Aldehydes as a chemical class are known for their reactivity, with the potential to form covalent adducts with DNA and proteins, a primary mechanism of genotoxicity.[1]

This guide provides a comprehensive comparison of the genotoxic potential of this compound and three structurally related compounds: the parent molecule benzaldehyde, the positional isomer 3-hydroxybenzaldehyde, and the methoxy-substituted analog p-anisaldehyde. We will synthesize data from key genotoxicity assays, discuss structure-activity relationships (SAR), and provide a detailed experimental protocol for a benchmark assay to offer researchers and drug development professionals a robust framework for safety assessment.

Compound Profiles and Structural Comparison

The genotoxic potential of a compound is intrinsically linked to its chemical structure. The electronic effects of substituents on the benzene ring can significantly alter the reactivity of the aldehyde functional group. The compounds under review offer a clear basis for a structure-activity relationship analysis.

  • Benzaldehyde: The simplest aromatic aldehyde, serving as the parent compound.

  • This compound (4-HBA): Benzaldehyde with an electron-donating hydroxyl (-OH) group at the para-position.[3]

  • 3-Hydroxybenzaldehyde (3-HBA): A positional isomer of 4-HBA with the hydroxyl group at the meta-position.[5]

  • p-Anisaldehyde (4-Methoxybenzaldehyde): Structurally similar to 4-HBA, but with the hydroxyl group replaced by an electron-donating methoxy (-OCH₃) group.[6][7]

Below is a visualization of the chemical structures of the compounds discussed in this guide.

G cluster_0 Benzaldehyde cluster_1 This compound cluster_2 3-Hydroxybenzaldehyde cluster_3 p-Anisaldehyde b b h4 h4 h3 h3 a a

Caption: Chemical structures of the compared benzaldehyde derivatives.

Comparative Genotoxicity Assessment

The genotoxicity of these compounds has been evaluated using a battery of in vitro and in vivo tests. The most common and regulatory-accepted assays include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay.

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations (gene mutations).[8] A positive result indicates that the chemical can cause a reversion of the mutation, allowing the bacteria to grow on a deficient medium.[9][10]

In Vitro Micronucleus Assay: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.[11][12] Their presence indicates that the test substance may be a clastogen (chromosome-breaking agent) or an aneugen (agent causing chromosome loss).

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[13][14] Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape with a tail. The length and intensity of the tail are proportional to the amount of DNA damage.[15][16]

Data Summary

The table below summarizes the available genotoxicity data for the four compounds.

CompoundAssayMetabolic Activation (S9)ResultReference(s)
Benzaldehyde Ames Test (S. typhimurium)With & WithoutNegative [17]
Mouse Lymphoma AssayWithoutPositive [17]
Sister Chromatid Exchange (CHO cells)With & WithoutPositive [17]
Chromosomal Aberrations (CHO cells)With & WithoutNegative [17]
Drosophila SMARTN/A (in vivo)Positive [18]
This compound Ames Test (S. typhimurium & E. coli)With & WithoutNegative [19]
In Vivo Micronucleus (Mouse)N/A (in vivo)Negative (Read-across)[19]
3-Hydroxybenzaldehyde Germ Cell MutagenicityNot specifiedNo Data Available [5][20]
p-Anisaldehyde Ames Test (S. typhimurium)Not specifiedNegative [21]
Chromosomal AberrationsNot specifiedNegative [21]
Analysis of Results
  • This compound & p-Anisaldehyde: Both compounds bearing an electron-donating group (–OH or –OCH₃) at the para-position consistently test negative for genotoxicity in standard assays, including the Ames test and chromosomal aberration tests.[19][21] For 4-HBA, the negative in vivo micronucleus result, though based on a read-across from a structural analog, provides further evidence of its low genotoxic potential.[19]

  • Benzaldehyde: The data for benzaldehyde is mixed, presenting a more complex profile. While it is not mutagenic in the Ames test, it shows positive results in other in vitro mammalian cell assays that detect different types of genetic damage, such as the mouse lymphoma and sister chromatid exchange assays.[17] Furthermore, in vivo studies in Drosophila melanogaster have demonstrated genotoxic effects.[18][22] This pattern suggests that benzaldehyde may not be a potent gene mutagen but can induce other forms of genetic damage, potentially through mechanisms not readily detected by bacterial assays.

  • 3-Hydroxybenzaldehyde: There is a notable lack of publicly available genotoxicity data for this isomer.[5][20] This data gap prevents a direct comparison and highlights an area where further research is needed to complete the structure-activity relationship profile.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in genotoxicity can be rationalized by considering the electronic properties of the substituents on the aromatic ring.

  • Reactivity of the Aldehyde Group: The primary mechanism of aldehyde genotoxicity involves the electrophilic aldehyde carbon reacting with nucleophilic sites on DNA bases (e.g., exocyclic amino groups of guanine, adenine, and cytosine) to form DNA adducts.[1] This can lead to mutations during DNA replication.

  • Role of Substituents:

    • Electron-Donating Groups (EDGs): The –OH group in 4-HBA and the –OCH₃ group in p-anisaldehyde are strong electron-donating groups. Through resonance, they increase the electron density of the benzene ring and, importantly, can decrease the electrophilicity (reactivity) of the aldehyde carbon. This detoxification pathway likely explains their negative genotoxicity results.

    • Unsubstituted Benzaldehyde: Lacking any deactivating group, the aldehyde in benzaldehyde is more electrophilic and reactive compared to 4-HBA and p-anisaldehyde, leading to its positive findings in sensitive mammalian cell assays.

    • Positional Effects: The position of the substituent is critical. An –OH group at the para-position (as in 4-HBA) can exert a stronger electron-donating resonance effect on the aldehyde group than one at the meta-position (3-HBA). While data for 3-HBA is lacking, it would be hypothesized to be more genotoxic than 4-HBA but potentially less so than benzaldehyde.

The proposed mechanism of detoxification via electron-donating groups is illustrated below.

G cluster_0 Structure-Genotoxicity Relationship Benzaldehyde Benzaldehyde (Unsubstituted) Reactivity High Electrophilicity of Aldehyde Benzaldehyde->Reactivity HBA4 This compound (Para-OH group) Detox Reduced Electrophilicity (Detoxification) HBA4->Detox Anisaldehyde p-Anisaldehyde (Para-OCH3 group) Anisaldehyde->Detox DNA_Adducts Potential for DNA Adduct Formation Reactivity->DNA_Adducts No_Adducts Reduced Potential for DNA Adduct Formation Detox->No_Adducts Genotoxicity_Pos Positive Genotoxicity (in some assays) DNA_Adducts->Genotoxicity_Pos Genotoxicity_Neg Negative Genotoxicity No_Adducts->Genotoxicity_Neg

Caption: Proposed structure-activity relationship for benzaldehyde derivatives.

Experimental Protocol: The Ames Test (OECD 471)

To ensure data integrity and reproducibility, genotoxicity studies must follow standardized and validated protocols. The Ames test is a cornerstone of genetic toxicology.[9] Below is a detailed, self-validating protocol.

Objective: To determine the potential of a test compound to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Causality and Self-Validation: This protocol incorporates critical controls to ensure its validity. The spontaneous reversion rate (negative control) establishes the baseline mutation frequency. The positive controls, which are known mutagens, confirm that the tester strains are responsive and that the S9 mix is active. A dose-dependent increase in revertant colonies significantly above the negative control indicates a positive result.

Step-by-Step Methodology
  • Strain Preparation:

    • Rationale: Use of multiple strains (e.g., TA98, TA100, TA1535, TA1537) is essential as they detect different types of mutations (frameshift vs. base-pair substitution).

    • Procedure: From a frozen stock, inoculate each tester strain into nutrient broth. Incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation (S9 Fraction):

    • Rationale: Many chemicals (pro-mutagens) are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The S9 fraction, a supernatant from homogenized rat liver, simulates this mammalian metabolism.[10]

    • Procedure: Prepare the S9 mix by combining S9 fraction with a cofactor solution (e.g., NADP⁺ and glucose-6-phosphate). Keep on ice.

  • Plate Incorporation Assay:

    • Rationale: This is the standard method where the test compound, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

    • Procedure:

      • To 2 mL of molten top agar (45°C) containing a trace amount of histidine (to allow for a few cell divisions, which are necessary for mutations to be expressed), add:

        • 0.1 mL of the bacterial culture.

        • 0.1 mL of the test compound solution (at various concentrations) or the control solution (vehicle, positive control).

        • 0.5 mL of S9 mix or a buffer (for non-activation conditions).

      • Vortex gently and immediately pour the mixture onto the surface of a minimal glucose agar plate.

      • Allow the top agar to solidify.

  • Incubation:

    • Rationale: Incubation allows the bacteria to undergo several rounds of division and for revertant mutants to form visible colonies.

    • Procedure: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting and Data Analysis:

    • Rationale: A mutagenic effect is identified by a significant, dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

    • Procedure: Count the number of revertant colonies on each plate. A result is typically considered positive if there is a dose-related increase and the colony count at one or more concentrations is at least double the spontaneous reversion rate.

Ames Test Workflow Diagram

G cluster_assay Plate Incorporation start Start prep_bac Prepare Bacterial Tester Strains start->prep_bac prep_s9 Prepare S9 Mix (for metabolic activation) start->prep_s9 prep_plates Prepare Minimal Glucose Agar Plates start->prep_plates mix Mix Bacteria, Test Compound, and S9 (or buffer) in Top Agar prep_bac->mix prep_s9->mix prep_plates->mix pour Pour onto Minimal Agar Plate mix->pour incubate Incubate Plates (37°C, 48-72h) pour->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to Controls) count->analyze end End: Genotoxicity Assessment analyze->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Conclusion and Future Directions

This comparative analysis demonstrates a clear structure-activity relationship for the genotoxicity of benzaldehyde derivatives.

  • This compound and p-anisaldehyde are considered non-genotoxic based on a consistent body of evidence from standard regulatory assays. Their electron-donating substituents at the para-position appear to effectively detoxify the reactive aldehyde group.

  • Benzaldehyde exhibits a mixed genotoxicity profile, testing negative in the Ames test but positive in several mammalian cell assays. This suggests a potential for inducing chromosomal damage rather than point mutations, warranting caution and further investigation depending on the context of its use.

  • A significant data gap exists for 3-hydroxybenzaldehyde , preventing a complete understanding of the positional effects of the hydroxyl group on genotoxicity.

For researchers and drug development professionals, this guide underscores the importance of not relying on a single assay but using a battery of tests to assess genotoxicity. For compounds like benzaldehyde with mixed signals, further mechanistic studies and in vivo testing are crucial for a comprehensive risk assessment. Future research should prioritize filling the data gap for 3-hydroxybenzaldehyde to refine the structure-activity relationship models for this important class of compounds.

References

  • Sigma-Aldrich. (2025).
  • National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7)
  • Chou, K. M., et al. (2023). Aldehyde-Associated Mutagenesis: Current State of Knowledge. Chemical Research in Toxicology.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 123-08-0. Food and Chemical Toxicology.
  • Human Metabolome Database. (2009). Showing metabocard for this compound (HMDB0011718).
  • Wills, J. W., et al. (2020).
  • Srivastava, S., & Pathak, S. (2022). Benzaldehyde-induced developmental genotoxicity triggers both neural and non-neuronal cells including the cells of immunity in Drosophila melanogaster. Biology Futura. [Link]

  • Sivashanmugam, K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • Azqueta, A., et al. (2022). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of Toxicology. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, p-methoxybenzaldehyde, CAS Registry Number 123-11-5. Food and Chemical Toxicology.
  • Carl ROTH. (n.d.).
  • West, C. M. L., et al. (1997). A comet assay of DNA damage and repair in K562 cells after photodynamic therapy. British Journal of Cancer. [Link]

  • Mekenyan, O., et al. (2004). Structure–Activity Relationships for Aldehyde Categories. SAR and QSAR in Environmental Research. [Link]

  • PubChem. (n.d.). 3-Hydroxybenzaldehyde. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Hurbankova, M., et al. (2019). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. Nanomaterials. [Link]

  • Deepa, P.V., et al. (2012). GENOTOXICITY OF BENZALDEHYDE IN Drosophila melanogaster USING THE WING SOMATIC MUTATION AND RECOMBINATION TEST. Semantic Scholar. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Benigni, R., & Bossa, C. (2006). Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models. Mutagenesis. [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

  • Benigni, R., et al. (2008). Development of structural alerts for the in vivo micronucleus assay in rodents. JRC Publications Repository. [Link]

  • Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]

  • Trevigen. (n.d.). CometAssay® Reagent Kit for Single Cell Gel Electrophoresis Assay. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. [Link]

  • Fowler, P., et al. (2016). The utility of the in vitro micronucleus test for evaluating the genotoxicity of natural and manmade nano-scale fibres. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]

  • Chaiyaveij, D., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Hydroxybenzaldehyde (CAS No. 123-08-0), a common intermediate in the synthesis of pharmaceuticals, flavorings, and other specialty chemicals. The protocols outlined herein are designed to ensure operational safety, regulatory adherence, and the protection of our environment.

Hazard Profile & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a solid organic compound that, while not acutely toxic, presents specific risks that dictate handling and disposal procedures.[1]

Key Hazards:

  • Serious Eye Irritation: The most significant hazard, with the potential to cause serious eye damage upon contact.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

The causality behind these hazards lies in the chemical's reactivity with biological tissues. As a benzaldehyde derivative, it can interact with proteins and mucous membranes, leading to irritation. Therefore, the primary safety directive is to prevent direct contact. This is achieved through the diligent use of Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Eye Damage/Irritation H318: Causes serious eye damage / H319: Causes serious eye irritationWear chemical safety goggles or a full-face shield.[1][3][4]
Skin Irritation H315: Causes skin irritationWear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][4][5]
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated area or a chemical fume hood to prevent dust formation. If dust is unavoidable, use a NIOSH-approved particulate respirator.[2][3]

Waste Characterization and Segregation: The First Step in Compliance

Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to determine if a chemical waste is hazardous.[6][7] Due to its irritant properties, this compound waste is typically classified as hazardous chemical waste.[5]

The Cardinal Rule: Do Not Mix Waste Streams. The principle of waste segregation is a critical, self-validating system for ensuring safety and compliance. Mixing this compound with other chemical waste, especially strong oxidizing agents, acids, or bases, can lead to unpredictable and potentially hazardous exothermic reactions.[4] Furthermore, co-mingling waste streams complicates the disposal process, increases costs, and can lead to regulatory violations.

Waste Streams to Consider:

  • Unused or Expired Product: Pure or off-spec this compound.

  • Contaminated Labware: Glassware, plasticware, and other equipment that has come into direct contact with the chemical.

  • Contaminated PPE and Debris: Used gloves, weigh boats, paper towels, and spill cleanup materials.

Standard Operating Procedure (SOP) for Waste Accumulation and Disposal

This section provides step-by-step methodologies for the routine collection and disposal of this compound waste. These procedures should be incorporated into your laboratory's chemical hygiene plan.

Protocol 1: Disposal of Unused/Expired this compound
  • Container Selection: Retain the chemical in its original container whenever possible. If not feasible, select a new, clean, and dry container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a secure, tightly-sealing lid.[8]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] Include the date accumulation started.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.[8] The area should be cool, dry, well-ventilated, and away from direct sunlight and incompatible materials.[4][5]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[9] Provide them with an accurate description of the waste.

Protocol 2: Disposal of Contaminated Materials
  • Collection: Designate a specific, puncture-proof waste container, such as a sturdy plastic bucket with a lid or a lined cardboard box, for the collection of solid waste contaminated with this compound.

  • Segregation: Collect only materials contaminated with this compound in this container. Do not mix with other chemical waste or general trash.

  • Labeling: Clearly label the container "HAZARDOUS WASTE - this compound Contaminated Debris".

  • Disposal: Once the container is full, seal it securely and manage it as hazardous waste, following the storage and pickup procedures outlined in Protocol 1.

Emergency Procedures: Managing Spills

Accidental spills require immediate and correct action to mitigate exposure and environmental release.

Protocol 3: Small-Scale Solid Spill Cleanup
  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Before beginning cleanup, put on the required PPE as detailed in Table 1, including respiratory protection if there is a risk of airborne dust.[2][9]

  • Prevent Dust Formation: Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne. Avoid any actions that create dust.[2][5]

  • Clean Up: Carefully sweep or scoop the material into a suitable container for hazardous waste.[5][9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Package Waste: Place all cleanup materials (gloves, paper towels, etc.) into a sealable bag or container. Label it as "HAZARDOUS WASTE - this compound Spill Debris" and dispose of it according to Protocol 2.[5]

  • Decontaminate: Wipe the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

The Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from the point of generation to its final, compliant disposal.

G start Waste Generation (this compound) is_pure Is the waste pure chemical (unused, expired)? start->is_pure pure_waste Pure Chemical Waste is_pure->pure_waste  Yes contaminated_waste Contaminated Debris (PPE, Glassware, Spill Cleanup) is_pure->contaminated_waste  No package_pure Package in original or compatible, sealed container. pure_waste->package_pure package_debris Collect in designated, sealed solid waste container. contaminated_waste->package_debris label Label Container: 'HAZARDOUS WASTE' + Chemical Name + Accumulation Date package_pure->label package_debris->label store Store in designated Satellite Accumulation Area (SAA). label->store contact_ehs Contact EHS or Licensed Disposal Contractor for Pickup. store->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Decision workflow for this compound waste management.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a logistical task but a professional responsibility. By adhering to these scientifically grounded procedures—from understanding the inherent hazards and wearing the correct PPE to meticulous waste segregation and compliant disposal—we uphold our duty to protect ourselves, our colleagues, and the environment. These protocols serve as a self-validating system, ensuring that every step taken is deliberate, safe, and accountable.

References

  • This compound 107110 - Safety Data Sheet. (n.d.). EMD Millipore. Retrieved January 3, 2026, from [Link]

  • Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved January 3, 2026, from [Link]

  • Safety Data Sheet: this compound. (n.d.). Carl ROTH. Retrieved January 3, 2026, from [Link]

  • SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. (n.d.). Synerzine. Retrieved January 3, 2026, from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved January 3, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 3, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved January 3, 2026, from [Link]

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Mastering the Safe Handling of 4-Hydroxybenzaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 4-Hydroxybenzaldehyde, a key building block in pharmaceuticals and other fine chemicals, requires meticulous handling to mitigate its inherent risks. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our focus is not just on what to wear, but why each component is critical, empowering you to work with confidence and precision.

Understanding the Hazard Profile of this compound

Before detailing PPE protocols, it is crucial to understand the hazards associated with this compound. This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. In its solid, powdered form, it also presents a risk of dust formation, which can be easily inhaled[1][2]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision process that considers the specific laboratory operations being performed. The following workflow illustrates the key decision points for ensuring adequate protection when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_implementation Implementation & Disposal A Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation B Evaluate Exposure Potential: - Weighing/Dispensing - Dissolving - Reaction Setup A->B Consider Task C Hand Protection: Chemical-resistant gloves (e.g., Nitrile) B->C Mitigate Skin Contact D Eye/Face Protection: Safety glasses with side shields or chemical goggles B->D Prevent Eye Contact E Respiratory Protection: Required if dust is generated (e.g., N95 respirator or use in a ventilated enclosure) B->E Avoid Inhalation F Protective Clothing: Laboratory coat B->F General Protection G Proper Donning & Doffing Technique H Segregated Waste Disposal: Contaminated PPE as hazardous waste G->H Post-Handling

Caption: PPE Selection Workflow for this compound.

Essential Personal Protective Equipment and Operational Protocols

The following table summarizes the required PPE for handling this compound, with detailed procedural guidance to follow.

PPE ComponentSpecifications and Rationale
Hand Protection Specification: Chemical-resistant gloves (e.g., Nitrile) tested according to EN 374 or equivalent standards[3][4]. Rationale: this compound can cause skin irritation[5][6]. Gloves provide a primary barrier to prevent direct contact. It is imperative to inspect gloves for any signs of degradation or perforation before use[1].
Eye and Face Protection Specification: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. For tasks with a higher risk of splashing or dust generation, chemical safety goggles are recommended[7]. Rationale: This compound is known to cause serious eye irritation[4][5][6]. Adequate eye protection is non-negotiable to prevent accidental contact that could lead to significant injury.
Respiratory Protection Specification: In situations where dust may be generated, such as weighing or transferring the solid, use a NIOSH-approved respirator (e.g., N95) or handle the material within a certified chemical fume hood or other ventilated enclosure[1][8]. Rationale: Inhalation of this compound dust can lead to respiratory tract irritation[1][9]. Engineering controls like fume hoods are the preferred method for mitigating this risk.
Protective Clothing Specification: A standard laboratory coat should be worn at all times. Rationale: A lab coat protects personal clothing from contamination and provides an additional layer of protection against accidental spills.
Step-by-Step PPE Protocol:
  • Preparation: Before entering the designated handling area, ensure all necessary PPE is readily available and in good condition. A safety shower and eyewash station should be in close proximity and unobstructed[6].

  • Donning Sequence:

    • First, put on your laboratory coat, ensuring it is fully buttoned.

    • Next, if required, don your respiratory protection.

    • Then, put on your safety glasses or goggles.

    • Finally, wear your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling Operations:

    • Always handle this compound in a well-ventilated area to minimize the concentration of airborne dust or vapors[2][5].

    • Avoid actions that can generate dust, such as vigorous scooping or pouring from a height.

    • If any PPE becomes contaminated, remove and replace it immediately following the proper doffing procedure.

  • Doffing Sequence:

    • To prevent cross-contamination, remove PPE in the reverse order of donning.

    • First, remove your gloves using a technique that avoids touching the outer contaminated surface with your bare hands.

    • Next, remove your lab coat.

    • Then, remove your eye protection.

    • Finally, if used, remove your respirator.

    • Wash your hands thoroughly with soap and water after removing all PPE[5].

Disposal of Contaminated PPE

Proper disposal of used PPE is a critical final step in the safety protocol. All disposable PPE, including gloves and any contaminated wipes, should be considered hazardous waste.

  • Waste Segregation: Place all contaminated PPE in a designated, clearly labeled hazardous waste container[1][6].

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification and disposal. Do not mix contaminated waste with general laboratory trash.

By adhering to these detailed procedures and understanding the rationale behind each step, you can significantly minimize the risks associated with handling this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound ≥98 %, for synthesis. [Link]

  • Loba Chemie. (2015). This compound FOR SYNTHESIS MSDS. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: this compound 98% (For Synthesis). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dimethoxy-4-Hydroxybenzaldehyde, 98%. [Link]

Sources

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